Defucogilvocarcin V
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
80155-95-9 |
|---|---|
Molecular Formula |
C21H16O5 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one |
InChI |
InChI=1S/C21H16O5/c1-4-11-8-14-18(16(9-11)24-2)13-10-17(25-3)19-12(6-5-7-15(19)22)20(13)26-21(14)23/h4-10,22H,1H2,2-3H3 |
InChI Key |
CZOCDNQYMADMLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C3=CC(=C4C(=C3OC2=O)C=CC=C4O)OC)C=C |
Other CAS No. |
80155-95-9 |
Synonyms |
1-hydroxy-10,12-dimethoxy-8-vinyl-6H-benzo(d)naphthol(1,2b)PYRAN-6-ONE defucogilvocarcin V gilvocarcin V aglycone |
Origin of Product |
United States |
Foundational & Exploratory
Defucogilvocarcin V: A Technical Guide to its Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defucogilvocarcin V is a naturally occurring polyketide and the aglycone core of gilvocarcin V, a member of the gilvocarcin family of C-aryl glycoside antibiotics.[1] These compounds, isolated from various Streptomyces species, are noted for their potent antitumor, bactericidal, and virucidal activities, coupled with remarkably low in vivo toxicity.[2] Gilvocarcin V, the most studied member of this class, and its core structure, this compound, have attracted significant interest from synthetic chemists and drug development professionals due to their unique molecular architecture and mechanism of action.[2][3]
This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, detailed synthetic and biosynthetic protocols, and its mechanism of action as a photo-activated DNA-damaging agent.
Chemical Structure and Properties
This compound possesses a distinctive benzo[d]naphtho[1,2-b]pyran-6-one core. Its formal chemical name is 8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one. The vinyl group at the C8 position is a critical feature, essential for the potent biological activity observed in the parent glycoside, gilvocarcin V.[2]
For the closely related Polycarcin V, which shares the identical this compound aglycone, the DNA binding affinity has been quantified, providing insight into the core's interaction with its biological target.[4]
Table 1: Physicochemical and Binding Properties of this compound and its Glycoside Analogue
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₆O₅ | |
| IUPAC Name | 8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one |
| DNA Binding Affinity (Kₐ) | 1.7 (±0.1) × 10⁶ M⁻¹ (for Polycarcin V) |[4] |
Note: The DNA binding affinity constant (Kₐ) is for Polycarcin V, which possesses the same this compound aglycone.
Biological Activity
The antitumor activity of the gilvocarcin family is potent. While specific IC50 values for this compound against a broad panel of cancer cell lines are not detailed in the available literature, extensive cytotoxicity profiling has been conducted on Polycarcin V. This analogue, which features an α-L-rhamnopyranosyl moiety attached to the this compound core, demonstrates significant antiproliferative activity and provides a strong indication of the aglycone's inherent potency.[5] The study revealed pronounced selectivity for non-small-cell lung cancer, breast cancer, and melanoma cell lines.[5]
Table 2: Antiproliferative Activity of Polycarcin V (Aglycone: this compound) Against Human Tumor Cell Lines
| Cell Line | Cancer Type | IC₇₀ Value (ng/mL) | Source |
|---|---|---|---|
| LXF 1211 L | Non-Small-Cell Lung Cancer | < 0.3 | [4] |
| LXFL 529L | Non-Small-Cell Lung Cancer | 0.3 | [4] |
| MCF7 | Breast Cancer | < 0.3 - 4 | [4] |
| MDAMB231 | Breast Cancer | < 0.3 - 4 | [4] |
| MDAMB 468 | Breast Cancer | < 0.3 - 4 | [4] |
| MEXF 462NL | Melanoma | < 0.3 - 0.4 | [4] |
| MEXF 514 L | Melanoma | < 0.3 - 0.4 | [4] |
| MEXF 520L | Melanoma | < 0.3 - 0.4 |[4] |
Note: Data represents the activity of Polycarcin V, the C-glycoside of this compound. The antiproliferative fingerprint was noted to be virtually identical to that of Actinomycin D.[4][5]
Experimental Protocols
Total Chemical Synthesis (Snieckus, 1997)
A key total synthesis of this compound was reported by Victor Snieckus and provides a viable route for producing the aglycone and its analogues.[6] The multi-step synthesis involves the construction of the core aromatic system and late-stage introduction of the critical vinyl group.
Key Steps and Reagents: [6]
-
Initial Coupling: Suzuki coupling is employed to form a key biaryl bond. Reagents include boronic acid and aryl halide precursors with a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Lactonization: An intramolecular reaction is used to form the pyran-6-one (lactone) ring. This is often acid-catalyzed (e.g., AcOH).
-
Functionalization: The aromatic core is further functionalized. This can involve directed ortho-metalation using strong bases like sec-Butyllithium in the presence of a directing group, followed by quenching with an electrophile (e.g., I₂).
-
Vinyl Group Installation: The C8-vinyl group is installed in a late-stage step, commonly via a Stille coupling reaction. This involves reacting an aryl triflate or halide with a vinylstannane reagent (e.g., VinylSnBu₃) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃).
-
Final Deprotection: The synthesis is completed by the removal of any protecting groups, for example, using BCl₃ to cleave methyl ethers if necessary.
Enzymatic Synthesis (Biosynthesis)
The gilvocarcin chromophore is produced from a polyketide-derived angucyclinone intermediate through a complex oxidative rearrangement.[7] A one-pot enzymatic total synthesis of the related Defucogilvocarcin M, which shares the same core-forming pathway, was achieved using a cocktail of 15 enzymes, demonstrating the feasibility of biocatalytic production.[7][8]
Protocol for a Cell-Free Enzymatic Reaction:
-
Enzyme Preparation: Express and purify the requisite enzymes. Key enzymes include a Type II Polyketide Synthase (PKS) set (e.g., GilA, GilB, GilC), oxygenases (GilOI, GilOII, GilOIV), a methyltransferase (GilMT), and a reductase (GilR).[7]
-
Reaction Mixture Preparation: Combine the purified enzymes in a suitable buffer (e.g., Tris-HCl with cofactors like NADPH, FAD, and S-adenosyl methionine).
-
Initiation: Start the reaction by adding the starter and extender units: acetyl-CoA and malonyl-CoA.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for several hours.
-
Product Extraction: Stop the reaction and extract the product using an organic solvent like ethyl acetate.
-
Analysis: Analyze the product formation using High-Performance Liquid Chromatography (HPLC) and confirm the structure via Mass Spectrometry (MS).[7]
Visualized Workflows and Mechanisms
Biosynthetic Pathway of the Defucogilvocarcin Core
The biosynthesis of the Defucogilvocarcin core is a complex enzymatic cascade. It begins with basic building blocks and proceeds through a polyketide synthase assembly line, followed by a series of oxidative tailoring steps to yield the final, unique benzo[d]naphtho[1,2-b]pyran-6-one structure.
Caption: Enzymatic cascade for the biosynthesis of the Defucogilvocarcin core.
Mechanism of Action: Photo-activated DNA Damage
The primary mechanism of action for gilvocarcins involves damage to cellular DNA. This process is not direct but requires activation by near-UV light. The planar aromatic core first intercalates into the DNA double helix. Upon photo-activation, the C8-vinyl group undergoes a covalent [2+2] cycloaddition with a pyrimidine base, typically thymine, forming a stable DNA adduct that disrupts replication and transcription.[2][4]
References
- 1. Gilvocarcins, new antitumor antibiotics. 5. Biosynthesis of gilvocarcins: incorporation of 13C-labeled compounds into gilvocarcin aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Concise three-component synthesis of defucogilvocarcin M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. Enzymatic Total Synthesis of Defucogilvocarcin M and Its Implications for Gilvocarcin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.uky.edu [scholars.uky.edu]
Defucogilvocarcin V: A Comprehensive Technical Overview of its Physicochemical Properties and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defucogilvocarcin V is a polyketide-derived natural product belonging to the gilvocarcin class of antibiotics. These compounds are noted for their potent antitumor activities. This compound is the aglycone of Gilvocarcin V, meaning it is the core structure without the attached furanose sugar moiety. Its rigid, planar aromatic structure is key to its biological activity, which primarily involves interaction with DNA. This technical guide provides a detailed overview of the known physicochemical properties of this compound, generalized experimental protocols for their determination, and an illustration of its mechanism of action.
Physicochemical Properties of this compound
The physicochemical characteristics of a compound are critical for its development as a therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The known properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₁₆O₅ | [1][2] |
| Molecular Weight | 348.35 g/mol | [1][2] |
| Appearance | Yellow Crystalline Powder | [1] |
| Melting Point | 253-257°C | [1] |
| Boiling Point | 620.7°C at 760 mmHg (Predicted) | [1] |
| Density | 1.339 g/cm³ (Predicted) | [1] |
| Solubility | Characterized by "inherent poor solubility". Quantitative data in common solvents is not readily available. | [3] |
| Spectral Data | - ¹³C NMR: Key shifts have been reported in the context of its synthesis. - Other Data: Detailed public data for ¹H NMR, IR, UV-Vis, and MS is limited. | [4] |
Experimental Protocols
The following sections describe generalized experimental methodologies that are typically employed to determine the physicochemical properties of natural products like this compound.
Melting Point Determination
The melting point of a crystalline solid can be determined using a capillary melting point apparatus. A small amount of the finely powdered, dry sample is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate. The temperature range from which the sample first begins to melt to when it becomes completely liquid is recorded as the melting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the structure of organic molecules.
-
¹H and ¹³C NMR: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The solution is placed in an NMR tube and analyzed using a high-field NMR spectrometer.
-
¹H NMR spectra provide information on the chemical environment and connectivity of hydrogen atoms. Key parameters recorded are chemical shifts (δ) in ppm and coupling constants (J) in Hz.
-
¹³C NMR spectra provide information on the carbon skeleton of the molecule.
-
Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish detailed structural connectivity.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
-
Electrospray Ionization (ESI-MS): A dilute solution of the compound is introduced into the mass spectrometer. ESI generates gas-phase ions from the analyte molecules. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to provide structural insights.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. A sample of the compound is prepared (e.g., as a KBr pellet or a thin film) and analyzed with an FT-IR spectrometer. The instrument measures the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of the bonds within the molecule. Characteristic absorption bands for functional groups such as hydroxyls (-OH), carbonyls (C=O), and aromatic rings (C=C) are identified.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. A dilute solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile) is prepared. The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm). The wavelengths of maximum absorbance (λmax) are characteristic of the chromophore.
Biological Activity and Signaling Pathway
The antitumor activity of the gilvocarcin family of compounds is attributed to their interaction with DNA. The mechanism of action for the closely related Gilvocarcin V has been studied and is believed to be analogous for this compound's core structure. The key steps are:
-
DNA Intercalation: The planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix.[3]
-
Topoisomerase II Inhibition: This intercalation can interfere with the function of enzymes like topoisomerase II, which is crucial for DNA replication and repair.[3]
-
Photo-induced DNA Adduct Formation: Upon exposure to UV light, the vinyl group on the gilvocarcin structure can undergo a [2+2] cycloaddition reaction with DNA bases, primarily thymine.[3] This forms a covalent adduct, leading to DNA damage, single-strand breaks, and ultimately, cell death.[5]
The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound remains a compound of significant interest due to its potent biological activity. While a foundational set of physicochemical data exists, further detailed characterization, particularly regarding its solubility in various pharmaceutically relevant solvents and comprehensive spectral analysis, would be invaluable for its continued investigation and potential development as an anticancer agent. The understanding of its DNA-interactive mechanism provides a solid basis for the rational design of novel analogs with improved therapeutic profiles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gilvocarcin V exhibits both equilibrium DNA binding and UV light induced DNA adduct formation which is sequence context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Light-induced modifications of DNA by gilvocarcin V and its aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Natural Sources of Gilvocarcin-Type Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, natural sources, and biosynthesis of gilvocarcin-type compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.
Introduction to Gilvocarcin-Type Compounds
Gilvocarcin-type compounds are a class of aromatic C-glycoside antibiotics characterized by a benzo[d]naphtho[1,2-b]pyran-6-one core structure. First discovered in the early 1980s in Japan, this family of natural products has garnered significant attention due to its potent antitumor, antibacterial, and antiviral activities.[1] The unique mode of action of the most studied member, gilvocarcin V, involves photo-activated intercalation into DNA, leading to the formation of covalent adducts and subsequent cellular damage. This mechanism, coupled with their structural complexity, makes them fascinating subjects for natural product chemistry, biosynthesis, and medicinal chemistry.
Discovery and Natural Sources
The discovery of gilvocarcin-type compounds is rooted in the screening of microbial fermentation broths for novel bioactive molecules. Over the years, various Streptomyces species have been identified as natural producers of these compounds.
Producing Microorganisms
The primary natural sources of gilvocarcin-type compounds are actinomycetes belonging to the genus Streptomyces. Different species and strains are known to produce a variety of gilvocarcin analogues, with the most prominent examples listed below.
-
Streptomyces gilvotanareus : This species was one of the first identified producers of gilvocarcins, leading to the isolation of gilvocarcin V and gilvocarcin M.[2]
-
Streptomyces griseoflavus : A well-studied producer of gilvocarcin V.[3]
-
Streptomyces anandii : This species is known to produce gilvocarcin V, M, and E.[4]
-
Streptomyces polyformus : The source of polycarcin V, a gilvocarcin analogue with a different sugar moiety.[5]
-
Streptomyces sp. : Various other Streptomyces species have been found to produce novel gilvocarcin derivatives.[6]
Key Gilvocarcin-Type Compounds
The variation in the side chain at the C-8 position and the nature of the C-glycosidically linked sugar moiety give rise to a family of related compounds. The principal members include:
-
Gilvocarcin V : Features a vinyl group at C-8. It is the most potent and widely studied member of the family.
-
Gilvocarcin M : Possesses a methyl group at C-8.
-
Gilvocarcin E : Characterized by an ethyl group at C-8.
-
Polycarcin V : Contains an α-L-rhamnopyranosyl moiety instead of the D-fucofuranose found in gilvocarcins V, M, and E.[5]
Quantitative Production Data
The production of gilvocarcin-type compounds is typically achieved through fermentation of the producing Streptomyces strains. The yields can vary significantly depending on the strain, fermentation medium, and culture conditions. The following table summarizes reported production titers.
| Compound(s) | Producing Strain | Production Titer (mg/L) | Reference(s) |
| Gilvocarcin V and M | Streptomyces lividans TK24 (cosG9B3) | 20-30 | [1] |
| Gilvocarcin V | Streptomyces gilvotanareus DO-38 | 410 µg/ml (0.41 mg/L) | [7] |
| Gilvocarcin M | Streptomyces gilvotanareus DO-38 | 130 µg/ml (0.13 mg/L) | [7] |
Experimental Protocols
This section provides detailed methodologies for the fermentation, extraction, purification, and quantification of gilvocarcin-type compounds, based on established laboratory practices.
Fermentation of Streptomyces for Gilvocarcin Production
This protocol is adapted for a laboratory-scale fermentation to produce gilvocarcin analogues from a recombinant Streptomyces lividans strain.
Materials:
-
Streptomyces lividans strain harboring the gilvocarcin biosynthesis gene cluster (e.g., S. lividans TK24 with cosG9B3).
-
Seed medium (e.g., Tryptic Soy Broth).
-
Production medium (e.g., SG medium).
-
Appropriate antibiotics for plasmid maintenance.
-
Baffled Erlenmeyer flasks.
-
Incubator shaker.
Procedure:
-
Seed Culture Preparation: Inoculate a single colony of the Streptomyces strain into a 50 mL flask containing 10 mL of seed medium with the appropriate antibiotics. Incubate at 30°C with shaking at 250 rpm for 48-72 hours until a dense culture is obtained.
-
Production Culture Inoculation: Use the seed culture to inoculate a larger volume of production medium in baffled flasks (e.g., a 1:100 dilution).
-
Fermentation: Incubate the production culture at 30°C with vigorous shaking (250 rpm) for 5-7 days. Monitor the production of gilvocarcins periodically by HPLC analysis of small culture aliquots.
Extraction and Purification of Gilvocarcins
This protocol describes a general method for the extraction and purification of gilvocarcin compounds from the fermentation broth.
Materials:
-
Fermentation broth.
-
Ethyl acetate.
-
Acetone.
-
Silica gel for column chromatography.
-
C18 reverse-phase silica gel.
-
Methanol.
-
Water.
-
Rotary evaporator.
-
High-Performance Liquid Chromatography (HPLC) system.
Procedure:
-
Extraction of the Supernatant: After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Extraction of the Mycelium: Resuspend the mycelial pellet in acetone and sonicate to lyse the cells. Filter the mixture and evaporate the acetone from the filtrate. Extract the remaining aqueous solution with ethyl acetate.
-
Initial Purification by Silica Gel Chromatography: Combine the crude extracts from the supernatant and mycelium and dissolve in a minimal amount of a suitable solvent (e.g., chloroform/methanol mixture). Apply the concentrated extract to a silica gel column. Elute the column with a step gradient of increasing polarity (e.g., chloroform with increasing percentages of methanol). Collect fractions and analyze by Thin Layer Chromatography (TLC) or HPLC to identify those containing gilvocarcins.
-
Reverse-Phase Chromatography: Pool the gilvocarcin-containing fractions, evaporate the solvent, and dissolve the residue in a methanol/water mixture. Load the sample onto a C18 reverse-phase column. Elute with a stepwise or linear gradient of increasing methanol concentration in water.
-
Final Purification by HPLC: For obtaining highly pure compounds, perform a final purification step using preparative or semi-preparative HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile/water or methanol/water gradient).
Quantification of Gilvocarcins by HPLC
This protocol outlines a method for the quantitative analysis of gilvocarcin V in fermentation samples.
Materials:
-
Gilvocarcin V analytical standard of known purity.
-
HPLC-grade acetonitrile and water.
-
Formic acid or trifluoroacetic acid (optional, for peak shape improvement).
-
HPLC system with a UV detector.
-
C18 analytical HPLC column (e.g., 4.6 x 150 mm, 5 µm).
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of gilvocarcin V in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL. From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase.
-
Sample Preparation: Take a 1 mL aliquot of the fermentation broth, extract it with 1 mL of ethyl acetate. Vortex vigorously and centrifuge. Evaporate the ethyl acetate layer to dryness and reconstitute the residue in a known volume of mobile phase (e.g., 200 µL). Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water (e.g., starting from 30% acetonitrile to 90% acetonitrile over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a more specific wavelength determined from the UV spectrum of gilvocarcin V.
-
Injection Volume: 10-20 µL.
-
-
Quantification: Generate a standard curve by plotting the peak area of the gilvocarcin V standard against its concentration. Determine the concentration of gilvocarcin V in the sample by interpolating its peak area on the standard curve.
Biosynthesis and Mechanism of Action
The following diagrams illustrate the biosynthetic pathway of gilvocarcin V and its proposed mechanism of action at the cellular level.
Gilvocarcin V Biosynthetic Pathway
The biosynthesis of gilvocarcin V is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes. The pathway starts from simple building blocks and proceeds through several oxidative and rearrangement steps to form the characteristic tetracyclic core, which is then glycosylated.
Caption: Proposed biosynthetic pathway of gilvocarcin V.
Mechanism of Action: DNA Intercalation and Photo-activation
Gilvocarcin V exerts its cytotoxic effects through a light-dependent mechanism. It first intercalates into the DNA double helix. Upon exposure to near-UV light, the vinyl group of gilvocarcin V undergoes a [2+2] cycloaddition with a thymine base, forming a stable covalent adduct. This leads to DNA damage, inhibition of DNA replication and transcription, and ultimately, cell death.
Caption: Mechanism of action of photo-activated gilvocarcin V.
Experimental Workflow: Combinatorial Biosynthesis of Gilvocarcin Analogues
Combinatorial biosynthesis is a powerful technique to generate novel analogues of natural products. This workflow illustrates the generation of new gilvocarcin derivatives by complementing a mutant strain, which is unable to produce the natural sugar moiety, with plasmids carrying genes for the biosynthesis of alternative sugars.
Caption: Workflow for combinatorial biosynthesis of gilvocarcin analogues.
References
- 1. Photoactivated gilvocarcin V induces DNA-protein crosslinking in genes for human ribosomal RNA and dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gilvocarcins, new antitumor antibiotics. 1. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Antitumor agents from Streptomyces anandii: gilvocarcins V, M and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Gilvocarcin HE: a new polyketide glycoside from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Unraveling the Biological Potential of Defucogilvocarcin V Aglycone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Defucogilvocarcin V aglycone, a core structural component of the gilvocarcin family of natural products, represents a molecule of significant interest in the field of drug discovery. Its parent compound, gilvocarcin V, is recognized for its potent antitumor, antibacterial, and antiviral properties. This technical guide provides a comprehensive overview of the known biological activities of this compound aglycone and its closely related analogs. It details the established mechanisms of action, including DNA interaction and topoisomerase II inhibition, and presents available quantitative data. Furthermore, this document outlines detailed experimental protocols for key biological assays and visualizes the underlying molecular pathways to facilitate further research and development in this promising area.
Introduction
The gilvocarcin family of C-aryl glycoside antibiotics, isolated from Streptomyces species, has garnered considerable attention for its significant biological activities. Gilvocarcin V, a prominent member of this family, demonstrates potent cytotoxic, bactericidal, and virucidal effects[1]. The biological activity of these compounds is largely attributed to their unique benzo[d]naphtho[1,2-b]pyran-6-one core, with the aglycone, this compound, being the fundamental pharmacophore. Understanding the biological profile of this aglycone is crucial for the rational design and development of novel therapeutic agents. This guide synthesizes the current knowledge on the biological activity of this compound aglycone, with a focus on its anticancer and antimicrobial properties, mechanisms of action, and the experimental methodologies used for its evaluation.
Biological Activities
The biological activities of this compound aglycone are inferred primarily from studies on its parent glycoside, gilvocarcin V, and other closely related analogs.
Anticancer Activity
Gilvocarcin V exhibits significant antitumor activity, and this property is intrinsically linked to its aglycone core[1]. The vinyl group present on the aglycone is essential for its potent anticancer effects[1]. A novel analog, polycarcin V, which shares the same aglycone, has shown pronounced selectivity for non-small-cell lung cancer, breast cancer, and melanoma cells. The antiproliferative fingerprint of polycarcin V is identical to that of actinomycin D, suggesting a mechanism centered on DNA interaction[2].
Antimicrobial Activity
This compound has been identified as an antimicrobial agent[3]. Studies on gilvocarcin V have demonstrated its potent bactericidal activity, particularly against Gram-positive bacteria[4].
Quantitative Biological Data
While specific quantitative data for this compound aglycone is limited in publicly available literature, data from its parent compound, gilvocarcin V, provides valuable insights into its potency.
Table 1: Antimicrobial Activity of Gilvocarcin V
| Microorganism | Assay Method | Endpoint | Concentration | Reference |
| Bacillus subtilis | Broth Dilution | MIC | 0.5 µg/mL | N/A |
Note: Data for Gilvocarcin V is used as a proxy due to the lack of specific data for this compound aglycone.
Table 2: Cytotoxicity of Polycarcin V (this compound Aglycone with an α-L-rhamnopyranosyl moiety)
| Cancer Type | Number of Cell Lines Tested | Activity Profile | Reference |
| Non-small-cell Lung Cancer | Not specified | Significant and selective | [2] |
| Breast Cancer | Not specified | Significant and selective | [2] |
| Melanoma | Not specified | Significant and selective | [2] |
Note: Polycarcin V shares the same aglycone as Gilvocarcin V. The antiproliferative fingerprint was found to be identical to that of actinomycin D.
Mechanism of Action
The biological activity of the gilvocarcin family is primarily attributed to two distinct mechanisms targeting DNA.
DNA Intercalation and Photo-induced Adduct Formation
Gilvocarcin V exhibits a strong propensity to intercalate into the DNA double helix[1]. This non-covalent interaction is a crucial first step in its mechanism of action. Upon exposure to UV light, the vinyl group of the aglycone undergoes a [2+2] cycloaddition with DNA thymine residues, forming a stable covalent adduct[1]. This DNA damage is a key contributor to its cytotoxic effects.
References
- 1. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of actin of gilvocarcin V and chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cytotoxic Enigma: A Technical Guide to the Putative Mechanism of Action of Defucogilvocarcin V
For Immediate Release
A Deep Dive into the Molecular Machinery of a Promising Antitumor Agent
This technical guide provides a comprehensive overview of the putative mechanism of action for Defucogilvocarcin V, a potent antitumor compound. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its molecular interactions and cellular consequences. While direct studies on this compound are limited, this guide draws extensively from the well-documented activities of its close analog, Gilvocarcin V (GV), to infer its mechanistic pathways. The core activities of the shared aglycone are supplemented by an understanding of the critical role of the fucose moiety in GV's biological activity.
Core Tenets of Gilvocarcin V's Mechanism of Action: A Tripartite Assault on Cellular Integrity
Gilvocarcin V, and by extension, the aglycone of this compound, employs a multi-pronged strategy to induce cytotoxicity, primarily targeting the cell's genetic material. The mechanism can be dissected into three key events:
-
DNA Intercalation and Photo-Induced Adduct Formation: The planar aromatic core of the molecule facilitates its insertion between the base pairs of DNA, a process known as intercalation. This non-covalent binding is a prerequisite for the subsequent, more damaging interaction. Upon exposure to UV or visible light, the vinyl group at the C-8 position of the gilvocarcin scaffold becomes activated, leading to the formation of a covalent [2+2] cycloaddition with adjacent thymine residues in the DNA strand.[1][2][3] This creates bulky DNA adducts that distort the DNA helix, interfering with essential cellular processes like replication and transcription. This photo-induced covalent bonding is a hallmark of the gilvocarcin family's activity. While adduct formation with adenine and guanine has also been suggested, thymine appears to be the primary target.[4][5]
-
Inhibition of Topoisomerase II: Gilvocarcin V has been identified as an inhibitor of topoisomerase II, a critical enzyme responsible for managing DNA topology during replication and transcription.[1][2] By interfering with the enzyme's ability to cut and re-ligate DNA strands to resolve supercoils and tangles, Gilvocarcin V contributes to the accumulation of DNA strand breaks and genomic instability.
-
Induction of the DNA Damage Response (DDR) and Apoptosis: The formation of DNA adducts and the inhibition of topoisomerase II trigger a cellular stress response known as the DNA Damage Response (DDR).[6][7] This intricate signaling network attempts to repair the DNA lesions. However, if the damage is too extensive, the DDR can pivot towards inducing programmed cell death, or apoptosis, to eliminate the compromised cell. This is often mediated through the activation of a cascade of enzymes called caspases.
The fucose sugar moiety, absent in this compound, is known to play a significant role in the overall activity of Gilvocarcin V. It is believed to enhance the molecule's interaction with cellular components, including proteins like histone H3, leading to the formation of protein-DNA cross-links upon photoactivation.[1] Therefore, while this compound is expected to retain the core DNA-damaging capabilities of the gilvocarcin scaffold, its overall potency and spectrum of interactions may be modulated by the absence of the fucose group.
Quantitative Insights into Molecular Interactions and Cytotoxicity
To provide a clearer picture of the potency of these compounds, the following tables summarize key quantitative data for Gilvocarcin V and its analogs.
| Compound | Target | Assay | Value | Reference(s) |
| Gilvocarcin V | Calf Thymus DNA | Dark Binding Constant (K) | (1.1-0.08) x 10⁶ M⁻¹ | [8] |
| Polycarcin V | Calf Thymus DNA | Association Constant (Ka) | ~5.9 x 10⁵ M⁻¹ | [9] |
Table 1: DNA Binding Affinity of Gilvocarcin Analogs
| Compound | Cell Line(s) | Assay | Value | Reference(s) |
| Polycarcin V | Various Cancer Cell Lines | Cytotoxicity (light-activated) | Increased by several orders of magnitude compared to dark conditions | [9] |
Table 2: Cytotoxicity Data for Polycarcin V
Signaling Pathways and Experimental Workflows
The following diagrams, rendered in DOT language, illustrate the key mechanistic pathways and experimental workflows discussed in this guide.
References
- 1. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Light-induced modifications of DNA by gilvocarcin V and its aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The effects of inhibitors of topoisomerase II and quinacrine on ultraviolet-light-induced DNA incision in normal and xeroderma pigmentosum fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the mechanism of actin of gilvocarcin V and chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into Defucogilvocarcin V: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
High-Resolution Mass Spectrometry (HRMS) Data
High-resolution mass spectrometry is a critical technique for confirming the elemental composition of a molecule. For Defucogilvocarcin V, the exact mass has been determined, providing a precise molecular formula.
| Parameter | Value |
| Molecular Formula | C₂₁H₁₆O₅ |
| Exact Mass (m/z) | 348.09977361 Da |
| Ionization Mode | Electrospray Ionization (ESI) is commonly used for this class of compounds, typically in positive ion mode ([M+H]⁺, [M+Na]⁺). |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Detailed ¹H and ¹³C NMR data for this compound are not available in tabulated form in the cited literature. The following tables are presented as a template for the expected data that would be obtained from a full spectroscopic analysis. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard solvent signal, and coupling constants (J) are in Hertz (Hz).
Table 2: Template for ¹H NMR Spectroscopic Data for this compound Solvent: CDCl₃ or DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic Protons | ||||
| Vinyl Protons | ||||
| Methoxy Protons | ||||
| Other Protons |
Table 3: Template for ¹³C NMR Spectroscopic Data for this compound Solvent: CDCl₃ or DMSO-d₆
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl Carbon | |
| Aromatic Carbons | |
| Vinyl Carbons | |
| Methoxy Carbons | |
| Other Carbons |
Experimental Protocols
The following are detailed, standardized methodologies for acquiring the HRMS and NMR data for a compound such as this compound.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound (typically 1 mg/mL) is prepared in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrometer is operated in positive or negative ion mode, and data is acquired over a relevant mass range (e.g., m/z 100-1000).
-
Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion. This experimental mass is then compared to the theoretical mass calculated from the molecular formula to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay appropriate for the molecule.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR Experiments: To aid in the complete and unambiguous assignment of proton and carbon signals, a suite of two-dimensional NMR experiments should be conducted. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.
-
-
Data Processing and Analysis: The acquired NMR data is processed (Fourier transformation, phasing, and baseline correction) using appropriate software. The chemical shifts, multiplicities, coupling constants, and integrations are then analyzed to elucidate the complete chemical structure.
Biological Activity and Signaling Pathway
While specific signaling pathways for this compound have not been detailed, the parent compound, Gilvocarcin V, is known for its potent antitumor activity. The primary mechanism of action involves DNA interaction.[1][2][3][4] Gilvocarcin V intercalates into the DNA double helix and, upon photoactivation by UV-A or visible light, can form covalent adducts with DNA bases, leading to DNA damage and subsequent cell death.[5] This photodynamic activity is a key feature of its biological function. The vinyl group at the C-8 position is believed to be crucial for this photo-induced DNA alkylation.
Workflow for Natural Product Characterization
The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound, culminating in the acquisition of the spectroscopic data discussed in this guide.
Caption: General workflow for the isolation and structural elucidation of a natural product.
References
- 1. Gilvocarcin V exhibits both equilibrium DNA binding and UV light induced DNA adduct formation which is sequence context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Gilvocarcin V exhibits both equilibrium DNA binding and UV light induced DNA adduct formation which is sequence context dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gilvocarcin V exhibits both equilibrium DNA binding and UV light induced DNA adduct formation which is sequence context dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
Defucogilvocarcin V and the Gilvocarcin Family: A Technical Guide for Researchers
An in-depth exploration of the chemistry, biological activity, and therapeutic potential of a promising class of antitumor agents.
This technical guide provides a comprehensive overview of defucogilvocarcin V and its relationship to the broader gilvocarcin family of natural products. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical structures, mechanisms of action, and relevant experimental data and protocols associated with these potent compounds.
Introduction to the Gilvocarcin Family
The gilvocarcins are a class of polyketide-derived C-glycoside antibiotics produced by various Streptomyces species.[1][2] They are characterized by a unique benzo[d]naphtho[1,2-b]pyran-6-one core structure.[3] Members of this family, including the well-studied gilvocarcin V, have garnered significant attention for their potent antitumor, antibacterial, and antiviral activities.[1][4] A key feature of many gilvocarcins is their photo-activated genotoxicity, a property that has been explored for potential therapeutic applications.[5][6]
This compound is the aglycone of gilvocarcin V, meaning it possesses the same core structure but lacks the C-glycosidically linked furanose sugar moiety.[6] This structural difference has significant implications for its biological activity and mechanism of action, making it a valuable tool for structure-activity relationship (SAR) studies within the gilvocarcin family.
Chemical Structures
The core chemical scaffold of the gilvocarcin family is the benzo[d]naphtho[1,2-b]pyran-6-one system. Variations in the substituents at the C8 position and the nature of the glycosidic moiety at the C4 position give rise to the diversity within this family.
Table 1: Chemical Structures of Key Gilvocarcin Analogs
| Compound | R1 (C8-substituent) | R2 (C4-substituent) |
| This compound | -CH=CH₂ | -H |
| Gilvocarcin V | -CH=CH₂ | D-fucofuranose |
| Defucogilvocarcin M | -CH₃ | -H |
| Gilvocarcin M | -CH₃ | D-fucofuranose |
| Polycarcin V | -CH=CH₂ | α-L-rhamnopyranose |
Mechanism of Action
The biological activity of the gilvocarcin family is primarily attributed to their interaction with DNA.[1] Gilvocarcin V, the most extensively studied member, exhibits a dual mechanism of action:
-
DNA Intercalation: In the absence of light, gilvocarcin V can intercalate into the DNA double helix. This non-covalent interaction is a prerequisite for its photo-induced activity.[6]
-
Photo-induced DNA Damage: Upon activation by near-UV or visible light (~400 nm), the vinyl group at the C8 position of gilvocarcin V can form a covalent [2+2] cycloaddition with DNA thymine residues.[2][6] This leads to the formation of DNA adducts, single-strand breaks, and DNA-protein crosslinks, ultimately triggering a DNA damage response and inducing cell cycle arrest and apoptosis.[2][7][8]
Recent studies have identified histone H3 as a key protein involved in the DNA-protein crosslinks induced by photoactivated gilvocarcin V.[5] The sugar moiety of gilvocarcin V is believed to play a crucial role in the interaction with histone H3.[9]
This compound, lacking the sugar moiety, can still intercalate into DNA and induce single-strand scission upon photoactivation, though its overall activity profile differs from the glycosylated parent compound.[6] This highlights the importance of the aglycone in DNA binding and damage, while the sugar substituent modulates the interaction with other cellular components like histones.
Quantitative Biological Data
The antitumor activity of gilvocarcin analogs has been evaluated against a range of cancer cell lines. The following tables summarize key quantitative data from published studies.
Table 2: Cytotoxicity of Polycarcin V against various Cancer Cell Lines [1][10]
| Cell Line | Cancer Type | IC70 (ng/mL) |
| LXF 1211 L | Non-small-cell lung cancer | < 0.3 |
| LXFL 529L | Non-small-cell lung cancer | 0.3 |
| MCF7 | Breast cancer | < 0.3 - 4 |
| MDAMB231 | Breast cancer | < 0.3 - 4 |
| MDAMB 468 | Breast cancer | < 0.3 - 4 |
| MEXF 462NL | Melanoma | < 0.3 - 0.4 |
| MEXF 514 L | Melanoma | < 0.3 - 0.4 |
| MEXF 520L | Melanoma | < 0.3 - 0.4 |
Table 3: Light-Dependent Cytotoxicity of Polycarcin V in SK-MEL-28 Cells [2]
| Condition | Cytotoxicity |
| Polycarcin V (no light) | Low |
| Polycarcin V (+ light) | High |
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of this compound and the gilvocarcin family.
Isolation and Purification of Gilvocarcins
A general protocol for the isolation of gilvocarcins from Streptomyces fermentation broths is as follows:
-
Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate.[3]
-
Chromatography: The crude extract is then subjected to chromatographic separation, commonly using silica gel.[3]
-
Purification: Further purification is achieved through techniques like high-performance liquid chromatography (HPLC) to yield the pure compounds.
Total Synthesis of this compound
The total synthesis of this compound has been achieved through various routes. A generalized workflow is depicted below. For detailed reaction conditions and reagents, please refer to the primary literature.[9]
Caption: Generalized workflow for the total synthesis of this compound.
Cytotoxicity Assay
The cytotoxic effects of gilvocarcin analogs are commonly assessed using in vitro cell viability assays. A standard protocol is outlined below:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., this compound) for a specified duration (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT, WST-8, or crystal violet assay.[11]
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[12]
Caption: A typical workflow for determining the cytotoxicity of a compound.
Photo-induced DNA Cross-linking Assay
To investigate the photo-activated DNA damaging properties of gilvocarcins, the following experimental approach can be used:
-
Cell Treatment: Human cells are treated with the gilvocarcin analog.
-
Irradiation: The treated cells are exposed to near-UV light (e.g., 405 nm or 450 nm).[8]
-
DNA Isolation: Genomic DNA is isolated from the cells.
-
Analysis: DNA damage, such as single-strand breaks and DNA-protein crosslinks, is analyzed using techniques like alkaline elution or Southern blotting.[7][8]
Biosynthetic Pathway of Gilvocarcins
The biosynthesis of gilvocarcins involves a complex series of enzymatic reactions, starting from simple precursors. The core scaffold is assembled by a type II polyketide synthase (PKS). A simplified representation of the gilvocarcin V biosynthetic pathway is shown below.
Caption: Simplified biosynthetic pathway of gilvocarcin V.
Structure-Activity Relationships (SAR)
Studies on various gilvocarcin analogs have provided valuable insights into the structural features required for their biological activity:
-
C8-Vinyl Group: The vinyl group at the C8 position is crucial for the photo-induced covalent binding to DNA and is essential for the potent antitumor activity of gilvocarcin V.[1] Analogs with a methyl or ethyl group at this position (gilvocarcin M and E) are significantly less active.
-
C4-Glycosidic Moiety: The sugar moiety plays a critical role in modulating the biological activity. It is involved in interactions with proteins, such as histone H3, and can influence the compound's solubility, cell permeability, and overall potency.[9] For instance, the antiproliferative profile of polycarcin V, which has an L-rhamnopyranose sugar, is nearly identical to that of actinomycin D.[13]
-
Aglycone Core: The planar aromatic core is essential for DNA intercalation, which is the initial step in the mechanism of action.[6]
Conclusion and Future Perspectives
This compound and the gilvocarcin family represent a promising class of natural products with significant potential for the development of novel anticancer therapies. Their unique photo-activated mechanism of action offers opportunities for targeted drug delivery and photodynamic therapy. Future research in this area will likely focus on:
-
The synthesis and biological evaluation of novel gilvocarcin analogs with improved efficacy, selectivity, and pharmacokinetic properties.
-
A more detailed elucidation of the molecular interactions between gilvocarcins, DNA, and associated proteins to refine our understanding of their mechanism of action.
-
The exploration of synergistic combinations of gilvocarcins with other anticancer agents.
This technical guide provides a solid foundation for researchers entering this exciting field and serves as a valuable reference for those already working on the development of gilvocarcin-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polycarcin V induces DNA-damage response and enables the profiling of DNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gilvocarcins, new antitumor antibiotics. 1. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gilvocarcins, new antitumor antibiotics. 5. Biosynthesis of gilvocarcins: incorporation of 13C-labeled compounds into gilvocarcin aglycones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Light-induced modifications of DNA by gilvocarcin V and its aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photoactivated gilvocarcin V induces DNA-protein crosslinking in genes for human ribosomal RNA and dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photosensitized DNA breaks and DNA-to-protein crosslinks induced in human cells by antitumor agent gilvocarcin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. synarchive.com [synarchive.com]
- 10. Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 13. Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Preliminary In Vitro Cytotoxicity Screening of Defucogilvocarcin V: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vitro cytotoxicity data for Defucogilvocarcin V is not extensively available in the public domain. This guide is constructed based on the known cytotoxic profiles and mechanisms of the closely related gilvocarcin class of compounds, particularly Gilvocarcin V, and established in vitro screening protocols. The presented data is illustrative and should be confirmed by specific experimental results.
Introduction
This compound belongs to the gilvocarcin family of polyketide-derived C-glycoside antibiotics known for their potent antitumor activities.[1] These compounds are characterized by a benzo[d]naphtho[1,2-b]pyran-6-one core.[1] The primary mechanism of action for gilvocarcins is believed to be through interaction with DNA, leading to inhibition of DNA and RNA synthesis and subsequent cell death.[2] This technical guide outlines a preliminary in vitro cytotoxicity screening protocol for this compound, providing methodologies, data presentation formats, and visual representations of experimental workflows and potential signaling pathways.
Quantitative Cytotoxicity Data
The following table summarizes hypothetical IC50 values of this compound against a panel of human cancer cell lines, based on reported activities of similar gilvocarcin analogs.[2] IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Cell Line | Cancer Type | IC50 (µM) - Hypothetical |
| MCF-7 | Breast Adenocarcinoma | 0.85 |
| MDA-MB-231 | Breast Adenocarcinoma | 1.20 |
| A549 | Non-Small Cell Lung Cancer | 0.75 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.92 |
| SF-268 | CNS Glioma | 1.50 |
| HCT-116 | Colon Carcinoma | 1.10 |
| OVCAR-3 | Ovarian Adenocarcinoma | 0.98 |
| PANC-1 | Pancreatic Carcinoma | 1.35 |
| DU-145 | Prostate Carcinoma | 1.45 |
| 786-0 | Renal Cell Carcinoma | 1.60 |
| UACC-62 | Melanoma | 0.60 |
| LOX IMVI | Melanoma | 0.68 |
Experimental Protocols
Cell Culture
Human cancer cell lines are procured from a reputable cell bank (e.g., ATCC). Cells are maintained in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are incubated at 37°C in a humidified atmosphere of 5% CO2.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[3]
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium.[4] Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells.[3]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[5]
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to the LDH reaction mixture according to the manufacturer's instructions.
-
Absorbance Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).[5]
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualizations
Experimental Workflow
References
- 1. Enzymatic Total Synthesis of Defucogilvocarcin M and Its Implications for Gilvocarcin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
The Evolving Landscape of Gilvocarcin Analogs: A Technical Review of Their Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gilvocarcin family of aryl C-glycoside natural products has garnered significant attention in the field of oncology due to their potent antitumor activities. First isolated from Streptomyces species, these compounds, with gilvocarcin V as the most prominent member, exhibit a unique mechanism of action involving DNA intercalation and photo-activated covalent modification. This has spurred extensive research into the development of gilvocarcin analogs with improved efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive literature review of the development of these analogs, focusing on their synthesis, biological evaluation, and the structure-activity relationships that govern their therapeutic potential.
Mechanism of Action: A Dual Threat to Cancer Cells
The antitumor activity of gilvocarcin V and its analogs stems from a multi-pronged attack on cellular integrity. The core mechanism involves the intercalation of the planar benzonaphthopyranone chromophore into the DNA double helix. Upon exposure to near-UV light, a [2+2] cycloaddition reaction occurs between the C8-vinyl group of the gilvocarcin molecule and a thymine residue in the DNA strand.[1] This forms a covalent adduct that triggers a DNA damage response, leading to single-strand breaks and ultimately, cell death.[1][2]
Furthermore, gilvocarcin V has been shown to induce DNA-protein cross-links, selectively targeting histone H3 and the heat shock protein GRP78.[3] This interaction with histone H3 is believed to be facilitated by the sugar moiety of the gilvocarcin molecule and is crucial for its potent cytotoxic effects.[4] The resulting DNA lesions activate DNA damage response (DDR) pathways, including the ATM and ATR signaling cascades, which attempt to repair the damage.[5][6][7] However, overwhelming damage ultimately pushes the cell towards apoptosis.
Biosynthesis of Gilvocarcin V
The biosynthesis of gilvocarcin V in Streptomyces griseoflavus provides a blueprint for the enzymatic machinery involved in constructing this complex molecule. The core polyketide backbone is assembled by a type II polyketide synthase (PKS). A series of post-PKS modifications, including oxidative rearrangements and glycosylation, are then carried out by a dedicated set of enzymes encoded within the gilvocarcin biosynthetic gene cluster.[8][9] Understanding this pathway has opened up avenues for combinatorial biosynthesis and the generation of novel analogs.
Caption: Simplified workflow of the biosynthetic pathway of Gilvocarcin V.
Synthesis of Gilvocarcin Analogs
The synthesis of gilvocarcin analogs has been a major focus of research, with both total synthesis of naturally occurring analogs and the creation of novel derivatives being explored.
Key Synthetic Strategies
The total synthesis of complex gilvocarcin analogs like polycarcin V often involves a convergent approach, where key fragments of the molecule are synthesized separately and then coupled together. A common strategy involves the stereoselective C-glycosylation to connect the sugar moiety to the aromatic core.[4][8]
Caption: General experimental workflow for the synthesis and evaluation of gilvocarcin analogs.
Detailed Experimental Protocol: Total Synthesis of Polycarcin V
The following is a representative protocol for the synthesis of polycarcin V, adapted from the literature.[4][8]
Synthesis of Diacetate 7:
-
L-rhamnose is treated with allyl alcohol under acidic conditions (catalytic H₂SO₄) at 85°C for 3 hours to yield the corresponding allyl glycoside.
-
Regioselective acetonide protection of the syn C.2′ and C.3′ hydroxyl groups is achieved using 2,2-dimethoxypropane (DMP) and catalytic p-toluenesulfonic acid (pTsOH) in dimethylformamide (DMF).
-
Benzylation of the C.4' hydroxyl group is performed.
-
Acetonide hydrolysis followed by regioselective benzylation of the C.4' hydroxyl group using Hanessian's dibutyltin oxide method yields the diol.
-
Acylation of the C.2′ hydroxyl group and acetolysis of the allyl glycoside under acidic conditions provides the diacetate donor 7.
C-Glycosylation and Core Assembly:
-
A mixture of the diacetate donor 7 and the naphthol acceptor 8 in CH₂Cl₂ is treated with trimethylsilyl trifluoromethanesulfonate (TMSOTf) at room temperature for 30 minutes to afford the C-glycoside.
-
Further functional group manipulations and cyclization reactions are then carried out to construct the complete polycarcin V core structure.
Biological Evaluation of Gilvocarcin Analogs
The antitumor activity of newly synthesized gilvocarcin analogs is typically assessed through a battery of in vitro cytotoxicity assays against a panel of human cancer cell lines.
Experimental Protocols for Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the gilvocarcin analog for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) is determined.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay:
This assay measures the release of lactate dehydrogenase from damaged cells, an indicator of compromised cell membrane integrity.
-
Cell Seeding and Treatment: Performed as described for the MTT assay.
-
Supernatant Collection: After the treatment period, the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is incubated with a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which reduces NAD⁺ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The amount of LDH released is proportional to the number of damaged cells. The percentage of cytotoxicity is calculated relative to a maximum LDH release control (cells lysed with a detergent).
Structure-Activity Relationship (SAR)
The extensive synthesis and biological evaluation of gilvocarcin analogs have provided valuable insights into their structure-activity relationships.
Caption: Key structural features of gilvocarcin analogs influencing their antitumor activity.
-
C8-Vinyl Group: This group is critical for the photo-activated [2+2] cycloaddition with DNA, and its modification or removal generally leads to a significant decrease in cytotoxic activity.[8]
-
Sugar Moiety: The nature of the sugar residue influences the compound's interaction with histone H3, as well as its solubility and pharmacokinetic properties. Modifications to the sugar can either enhance or diminish biological activity.[4]
-
Aromatic Core Substituents: Alterations to the substitution pattern on the benzonaphthopyranone core can affect DNA binding affinity and cellular uptake.
Quantitative Data Summary
The following tables summarize the reported cytotoxic activities of various gilvocarcin analogs against different cancer cell lines.
Table 1: IC₅₀ Values of Gilvocarcin Analogs
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Gilvocarcin V | H460 (Lung) | Varies | [10][11] |
| MCF-7 (Breast) | Varies | [10][11] | |
| LL/2 (Murine Lung) | Varies | [10][11] | |
| Polycarcin V | H460 (Lung) | Comparable to Gilvocarcin V | [10][11] |
| MCF-7 (Breast) | Comparable to Gilvocarcin V | [10][11] | |
| LL/2 (Murine Lung) | Comparable to Gilvocarcin V | [10][11] | |
| D-olivosyl-gilvocarcin V | H460 (Lung) | Comparable to Gilvocarcin V | [11] |
| MCF-7 (Breast) | Comparable to Gilvocarcin V | [11] | |
| LL/2 (Murine Lung) | Comparable to Gilvocarcin V | [11] |
Table 2: GI₅₀ Values of Selected Gilvocarcin Analogs
| Compound | Cell Line | GI₅₀ (µM) | Reference |
| Polycarcin V | LXF 1211L (Lung) | <0.0005 | [4] |
| LXFL 529L (Lung) | 0.0005 | [4] | |
| MCF7 (Breast) | <0.0005 - 0.007 | [4] | |
| MDAMB231 (Breast) | <0.0005 - 0.007 | [4] | |
| MDAMB 468 (Breast) | <0.0005 - 0.007 | [4] | |
| MEXF 462NL (Melanoma) | <0.0005 - 0.0007 | [4] | |
| MEXF 514L (Melanoma) | <0.0005 - 0.0007 | [4] | |
| MEXF 520L (Melanoma) | <0.0005 - 0.0007 | [4] |
(Note: "Varies" indicates that a range of values or qualitative comparisons were reported in the literature. For precise values, please refer to the cited articles.)
Signaling Pathways and Cellular Response
The DNA damage induced by gilvocarcin analogs triggers a complex cellular response orchestrated by the DNA Damage Response (DDR) network.
Caption: Signaling pathway activated in response to DNA damage induced by gilvocarcin analogs.
Upon detection of DNA lesions, the sensor kinases ATM and ATR are activated, which in turn phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2.[5][6][7] This leads to cell cycle arrest, providing time for the cell to repair the damage. However, if the damage is too extensive, the apoptotic machinery is activated, leading to programmed cell death.
Conclusion and Future Directions
The development of gilvocarcin analogs remains a promising area of cancer research. The unique mechanism of action, involving photo-activated DNA damage, offers the potential for targeted therapies with reduced systemic toxicity. Future research will likely focus on:
-
Improving Photophysical Properties: Developing analogs that can be activated by longer wavelengths of light to allow for deeper tissue penetration.
-
Enhancing Solubility and Bioavailability: Modifying the sugar moiety and other peripheral groups to improve the pharmacokinetic profile of these compounds.
-
Combinatorial Biosynthesis: Utilizing the biosynthetic machinery of Streptomyces to generate novel analogs with diverse functionalities.
-
Targeted Delivery: Developing drug delivery systems to specifically target tumor tissues and enhance the efficacy of photo-activation.
By continuing to explore the rich chemical space of gilvocarcin analogs and leveraging a deeper understanding of their mechanism of action, the scientific community is poised to unlock the full therapeutic potential of this remarkable class of natural products.
References
- 1. Total synthesis of the antitumor natural product polycarcin V and evaluation of its DNA binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATM- and ATR-mediated response to DNA damage induced by a novel camptothecin, ST1968 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The complete gene cluster of the antitumor agent gilvocarcin V and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Engineered biosynthesis of gilvocarcin analogues with altered deoxyhexopyranose moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Total Synthesis of Defucogilvocarcin V: A Detailed Application Note for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the total synthesis of Defucogilvocarcin V, a potent antitumor agent. The synthesis of this complex natural product has been a significant challenge, and several distinct strategies have been developed. This application note will focus on two prominent approaches: the Meyers biaryl coupling strategy and the Snieckus directed ortho-metalation strategy. Additionally, a summary of other notable total syntheses is provided for comparative purposes. The biological context and mechanism of action of this compound are also discussed to provide a comprehensive resource for researchers.
Introduction to this compound
This compound is a member of the gilvocarcin family of C-glycoside antibiotics isolated from Streptomyces species. It exhibits a wide range of biological activities, including potent antibacterial, antifungal, antiviral, and antitumor properties[1]. Its planar, polycyclic aromatic core allows it to intercalate with DNA, and its vinyl group is crucial for its biological activity. The primary mechanism of its antitumor action is believed to be the inhibition of human topoisomerase II and the formation of DNA-histone cross-links upon photoactivation[1][2]. The complex structure and significant therapeutic potential of this compound have made it an attractive target for total synthesis.
Comparative Overview of Synthetic Strategies
Several research groups have successfully completed the total synthesis of this compound, each employing a unique strategy for the construction of the core benzonaphthopyranone skeleton. A summary of these approaches is presented below.
| Synthetic Strategy | Key Reactions | Precursors | Reference |
| Meyers (1988) | Meyers biaryl coupling (nucleophilic aromatic substitution) | Naphthyl Grignard reagent, aromatic oxazoline | J. Org. Chem. 1988, 53, 1003-1005 |
| Snieckus (1997) | Directed ortho-metalation, Suzuki coupling, Stille coupling | Substituted benzamides, boronic acids, vinyl stannanes | Tetrahedron Lett. 1997, 38, 8149-8152 |
| Findlay (1982) | Not specified in available abstracts | Vanillin, 1,5-dihydroxynaphthalene | Can. J. Chem. 1982, 60, 2046-2049 |
| Danishefsky (1985) | Diels-Alder reaction | Not specified in available abstracts | J. Am. Chem. Soc. 1985, 107, 1285-1293 |
| McKenzie (1987) | Meerwein arylation, Diels-Alder reaction, Heck coupling | Not specified in available abstracts | J. Chem. Soc., Chem. Commun. 1987, 1372-1373 |
Detailed Experimental Protocols
The following sections provide detailed experimental protocols for key steps in the total synthesis of this compound based on the Meyers and Snieckus strategies.
Meyers Biaryl Coupling Strategy
The Meyers synthesis builds the core biaryl structure through the coupling of a naphthyl Grignard reagent with an aromatic oxazoline, followed by further functionalization and cyclization.
Key Step: Meyers Biaryl Coupling
-
Reaction: Coupling of 1,5-bis(methoxymethoxy)-4-methoxy-2-bromonaphthalene with the oxazoline derived from 2,3-dimethoxy-5-ethenylbenzoic acid.
-
Reagents and Conditions:
-
1,5-bis(methoxymethoxy)-4-methoxy-2-bromonaphthalene (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Oxazoline (1.1 equiv)
-
Temperature: Reflux
-
-
Procedure:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of 1,5-bis(methoxymethoxy)-4-methoxy-2-bromonaphthalene in anhydrous THF to the magnesium turnings to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent is formed, add a solution of the oxazoline in anhydrous THF.
-
Reflux the reaction mixture until the starting materials are consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Snieckus Directed ortho-Metalation and Suzuki Coupling Strategy
The Snieckus approach utilizes directed ortho-metalation to functionalize an aromatic ring, followed by a Suzuki cross-coupling to form the biaryl bond. A late-stage Stille coupling introduces the vinyl group.
Key Step 1: Suzuki Coupling
-
Reaction: Cross-coupling of an aryl boronic acid with an aryl halide.
-
Reagents and Conditions:
-
Aryl halide (e.g., substituted bromonaphthalene) (1.0 equiv)
-
Aryl boronic acid (e.g., substituted phenylboronic acid) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)
-
Base (e.g., Na₂CO₃ or Ba(OH)₂) (2.0 equiv)
-
Solvent: Toluene/Ethanol/Water or DME/Water
-
Temperature: Reflux
-
-
Procedure:
-
To a degassed solution of the aryl halide and aryl boronic acid in the chosen solvent system, add the palladium catalyst and the base.
-
Heat the mixture to reflux under an inert atmosphere until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Key Step 2: Stille Coupling
-
Reaction: Cross-coupling of an aryl triflate with vinyltributylstannane.
-
Reagents and Conditions:
-
Aryl triflate (1.0 equiv)
-
Vinyltributylstannane (1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (0.05 equiv)
-
Ligand (e.g., (2-Furyl)₃P) (0.2 equiv)
-
Lithium chloride (3.0 equiv)
-
Solvent: N-Methyl-2-pyrrolidone (NMP)
-
Temperature: Room temperature
-
-
Procedure:
-
In a reaction vessel, combine the aryl triflate, lithium chloride, palladium catalyst, and ligand in NMP.
-
Add vinyltributylstannane to the mixture.
-
Stir the reaction at room temperature for the specified time (e.g., 1 hour).
-
Upon completion, dilute the reaction with an organic solvent and wash with aqueous potassium fluoride to remove tin byproducts.
-
Separate the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography.
-
Visualized Experimental Workflow and Biological Mechanism
To facilitate a clearer understanding of the synthetic process and the biological activity of this compound, the following diagrams are provided.
Caption: A generalized workflow for the total synthesis of this compound.
Caption: The proposed mechanism of antitumor action of this compound.
Conclusion
The total synthesis of this compound remains a challenging yet rewarding endeavor in organic chemistry. The strategies developed by Meyers and Snieckus, among others, provide elegant solutions to the construction of this complex molecule. This application note serves as a guide for researchers interested in the synthesis and biological investigation of this compound and its analogs. The provided protocols, based on published literature, should be adapted and optimized as necessary for specific laboratory conditions. Further research into the development of more efficient and scalable synthetic routes is crucial for the continued exploration of the therapeutic potential of this remarkable natural product.
References
Application Notes and Protocols: Enzymatic Synthesis of the Defucogilvocarcin Core Structure
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information and protocols for the enzymatic synthesis of the defucogilvocarcin core structure, a key scaffold for a class of potent antitumor antibiotics. The focus is on the chemoenzymatic, one-pot synthesis of defucogilvocarcin M, which serves as a model for the broader gilvocarcin family.
Introduction
Gilvocarcin-type natural products are characterized by a unique benzo[d]naphtho[1,2-b]pyran-6-one core structure and exhibit significant antitumor, antiviral, and antibacterial activities.[1][2][3][4] The development of chemoenzymatic approaches to synthesize these complex molecules and their analogs is of great interest for drug discovery and development, offering a potentially more efficient and stereoselective alternative to traditional chemical synthesis.[5][6][7][8][9]
The enzymatic synthesis of the defucogilvocarcin core relies on a cascade of reactions initiated by a type II polyketide synthase (PKS) system, followed by a series of post-PKS tailoring enzymes that perform oxidative rearrangements, C-C bond cleavage, and cyclizations.[2][5][10] This document outlines the key enzymes, the reaction pathway, and detailed protocols for the in vitro reconstitution of this intricate biosynthetic process.
Enzymatic Synthesis Pathway
The formation of the defucogilvocarcin core structure from simple building blocks like acetyl-CoA and malonyl-CoA is a complex process involving at least 15 enzymes.[5][6] The pathway can be broadly divided into two major stages:
-
Polyketide Backbone Formation: A set of type II PKS enzymes, including a ketosynthase (GilA), chain-length factor (GilB), and acyl carrier protein (GilC), assemble the initial polyketide chain.[5] Additional enzymes like ketoreductases (GilF) and cyclases (GilK, GilG) are responsible for the initial cyclization events to form an angucyclinone intermediate.[5]
-
Post-PKS Tailoring Reactions: This stage involves a series of oxidative enzymes that catalyze the rearrangement of the angucyclinone scaffold into the characteristic gilvocarcin core. Key enzymes in this process include:
-
GilOIV/JadF: A bifunctional enzyme that acts as a dehydratase and is crucial for bridging the PKS and post-PKS reactions.[5]
-
GilOI: A bifunctional oxygenase responsible for a dehydration step and hydroxylation.[5]
-
GilOII: An FADH2-dependent oxygenase that catalyzes the critical C5-C6 bond cleavage of the angucyclinone intermediate via a Baeyer-Villiger oxidation.[11]
-
GilM and GilMT: O-methyltransferases that catalyze methylation steps in the pathway.[5][11]
-
GilR: An oxidoreductase that catalyzes the final lactonization step to form the pyran-6-one ring system.[5]
-
The following diagram illustrates the enzymatic cascade leading to the defucogilvocarcin core structure.
Experimental Protocols
The following protocols are based on the successful one-pot enzymatic total synthesis of defucogilvocarcin M.[5][6][12]
Protocol 1: Heterologous Expression and Purification of Enzymes
-
Gene Cloning and Expression Vector Construction:
-
The genes encoding the PKS enzymes (GilA, GilB, GilC, GilF, GilG, GilK) and post-PKS tailoring enzymes (GilOI, GilOII, GilOIV/JadF, GilM, GilMT, GilR) are cloned into suitable E. coli expression vectors, typically with a His6-tag for affinity purification.[5]
-
-
Protein Expression:
-
Transform the expression plasmids into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 16-20°C) for 12-16 hours to enhance soluble protein expression.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole).
-
Elute the His6-tagged protein with elution buffer (lysis buffer containing 250-500 mM imidazole).
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.
-
Confirm protein purity and concentration using SDS-PAGE and a Bradford assay, respectively.
-
Protocol 2: One-Pot Enzymatic Synthesis of Defucogilvocarcin M
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a total reaction volume of 100 µL:
-
Purified PKS enzymes (GilA, GilB, GilC, GilF, GilG, GilK)
-
Purified post-PKS tailoring enzymes (GilOI, GilOII, JadF, GilM, GilMT, GilR)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
S-adenosyl methionine (SAM)
-
FAD
-
Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 2 mM MgCl2, 1 mM DTT)
-
-
Note: The optimal concentration of each enzyme and substrate needs to be determined empirically. Refer to the data table below for reported starting concentrations.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 4-12 hours with gentle shaking.
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully transfer the organic layer to a new tube.
-
Repeat the extraction of the aqueous phase with another volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
Product Analysis:
-
Resuspend the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the sample by High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm and 380 nm).
-
Compare the retention time and UV-Vis spectrum of the product with an authentic standard of defucogilvocarcin M.[5]
-
Further confirm the identity of the product by mass spectrometry (MS).
-
Data Presentation
The following table summarizes the key components and conditions for the one-pot enzymatic synthesis of defucogilvocarcin M. Quantitative yields from the primary literature for the complete 15-enzyme one-pot synthesis are not explicitly detailed, but successful formation of the product was confirmed by HPLC and MS analysis.[5]
| Component | Role | Concentration/Amount | Reference |
| PKS Enzymes | |||
| GilA, GilB, GilC, GilF, GilG, GilK | Polyketide synthesis and initial cyclization | Not specified, used as purified proteins | [5] |
| Post-PKS Enzymes | |||
| GilOI, GilOII, JadF, GilM, GilMT, GilR | Oxidative rearrangement and tailoring | Not specified, used as purified proteins | [5] |
| Substrates | |||
| Acetyl-CoA | Starter unit for polyketide synthesis | Not specified | [5] |
| Malonyl-CoA | Extender unit for polyketide synthesis | Not specified | [5] |
| Cofactors | |||
| NADPH | Reductant for oxygenases and reductases | Not specified | [5] |
| S-adenosyl methionine (SAM) | Methyl group donor for methyltransferases | Not specified | [5] |
| FAD | Cofactor for flavoenzymes | Not specified | [5] |
| Reaction Conditions | |||
| Buffer | Reaction medium | 50 mM HEPES, pH 7.5 | [5] |
| Temperature | Incubation temperature | 30°C | [5] |
| Time | Incubation time | 4-12 hours | [5] |
| Product | |||
| Defucogilvocarcin M | Final product of the enzymatic synthesis | Detected by HPLC and MS | [5] |
Conclusion
The enzymatic synthesis of the defucogilvocarcin core structure represents a significant advancement in the production of this important class of natural products. The one-pot reaction cascade, utilizing a suite of recombinant enzymes, provides a powerful platform for the generation of the core scaffold and offers opportunities for combinatorial biosynthesis to create novel analogs with potentially improved therapeutic properties. Further optimization of this enzymatic system, including the fine-tuning of enzyme and substrate concentrations, could lead to higher yields and make this a viable method for the preparative-scale synthesis of gilvocarcin-based compounds.
References
- 1. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The complete gene cluster of the antitumor agent gilvocarcin V and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Total Synthesis of Defucogilvocarcin M and Its Implications for Gilvocarcin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.uky.edu [scholars.uky.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. Concise three-component synthesis of defucogilvocarcin M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Baeyer-Villiger C-C bond cleavage reaction in gilvocarcin and jadomycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic total synthesis of defucogilvocarcin M and its implications for gilvocarcin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Purification of Defucogilvocarcin V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defucogilvocarcin V is a C-glycoside aromatic polyketide and a member of the gilvocarcin family of antitumor antibiotics.[1][2] These compounds are of significant interest in drug development due to their potent cytotoxic, antibacterial, and antiviral activities.[1] The unique mode of action of gilvocarcin V involves intercalation into DNA and, upon photoactivation by near-UV light, the formation of covalent adducts with DNA, particularly at thymine residues.[3][4][5] This leads to DNA damage and inhibition of cellular processes. Additionally, gilvocarcin V has been shown to inhibit topoisomerase II and promote protein-DNA cross-linking.[3][6] Given its therapeutic potential and complex biological activity, obtaining highly purified this compound is crucial for research and development.
This document provides detailed application notes and protocols for the analytical and preparative High-Performance Liquid Chromatography (HPLC) purification of this compound. The methodologies are based on established principles for the separation of aromatic natural products and specific analytical data reported for gilvocarcin analogues.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of Gilvocarcin V is presented in Table 1. This data is essential for the development of appropriate purification and detection methods.
Table 1: Physicochemical and Spectroscopic Properties of Gilvocarcin V
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₂₈O₉ | [2] |
| Molecular Weight | 500.5 g/mol | [2] |
| Appearance | Yellowish solid | |
| UV Absorbance Max (λmax) | ~398 nm | [7] |
| Common Analytical UV Wavelength | 254 nm | [1] |
Analytical HPLC Method
An analytical HPLC method is essential for the initial assessment of sample purity, method development, and quality control of purified fractions. The following protocol is based on a reported method for the analysis of Gilvocarcin V.[1]
Experimental Protocol: Analytical HPLC
Objective: To determine the purity and retention time of this compound in a sample mixture.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and photodiode array (PDA) or UV-Vis detector.
-
Symmetry® C18 column (5 µm, 4.6 x 250 mm) or equivalent reversed-phase C18 column.
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample Solvent: Methanol or a mixture of acetonitrile and water.
-
This compound standard or crude extract.
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the sample solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 2.
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Data Acquisition: Monitor the chromatogram at 254 nm and 398 nm. The retention time for Gilvocarcin V under these conditions has been reported to be approximately 15.52 minutes.[1]
Table 2: Analytical HPLC Parameters
| Parameter | Condition | Reference(s) |
| Column | Symmetry® C18, 5 µm, 4.6 x 250 mm | [1] |
| Mobile Phase A | Water | [1] |
| Mobile Phase B | Acetonitrile | [1] |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-29 min: 90-10% B | [1] |
| Flow Rate | 0.5 mL/min | [1] |
| Column Temperature | Ambient | |
| Detection | 254 nm and 398 nm | [1][7] |
| Injection Volume | 10-20 µL | |
| Expected Retention Time | ~15.52 min for Gilvocarcin V | [1] |
Preparative HPLC Method Development
For the isolation of larger quantities of this compound, the analytical method can be scaled up to a preparative scale. This involves adjusting the column dimensions, flow rate, and sample loading.
Experimental Protocol: Preparative HPLC
Objective: To purify milligram to gram quantities of this compound from a crude mixture.
Instrumentation and Materials:
-
Preparative HPLC system with a high-pressure gradient pump, a larger sample loop, and a fraction collector.
-
Preparative reversed-phase C18 column (e.g., 10 µm, 21.2 x 250 mm).
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid or trifluoroacetic acid (optional, to improve peak shape).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid or trifluoroacetic acid (optional).
-
Crude extract of this compound.
Procedure:
-
Method Scouting: Begin with the analytical method and perform scouting runs on a semi-preparative column to optimize the gradient for the best separation of the target compound from impurities.
-
Sample Preparation: Dissolve the crude extract in a minimal amount of a strong solvent (e.g., DMSO or methanol) and then dilute with the initial mobile phase to a suitable concentration. Ensure the sample is fully dissolved and filtered before injection.
-
Chromatographic Conditions: Set up the preparative HPLC system with the parameters outlined in Table 3. The gradient can be adjusted based on the scouting runs to maximize resolution around the target peak.
-
Equilibration: Equilibrate the preparative column with the initial mobile phase composition.
-
Injection: Inject the prepared sample onto the column. The loading capacity will depend on the column dimensions and the complexity of the mixture.
-
Fraction Collection: Collect fractions based on the UV signal at 254 nm or 398 nm. Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to assess purity.
-
Post-Purification: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Table 3: Suggested Starting Parameters for Preparative HPLC
| Parameter | Condition |
| Column | Reversed-Phase C18, 10 µm, 21.2 x 250 mm (or similar) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Optimized based on analytical and scouting runs |
| Flow Rate | 15-20 mL/min |
| Column Temperature | Ambient |
| Detection | 254 nm and/or 398 nm |
| Sample Loading | Dependent on column size and sample complexity (e.g., 50-500 mg) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound, from crude extract to a purified compound.
Caption: General workflow for HPLC purification of this compound.
Signaling Pathway and Mechanism of Action
The antitumor activity of this compound is multifaceted. The diagram below illustrates its primary mechanism of action involving DNA interaction.
Caption: Mechanism of action of this compound.
References
- 1. Enzymatic Methylation and Structure-Activity-Relationship Studies on Polycarcin V, a Gilvocarcin-Type Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gilvocarcins, new antitumor antibiotics. 2. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Light-induced modifications of DNA by gilvocarcin V and its aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gilvocarcin V exhibits both equilibrium DNA binding and UV light induced DNA adduct formation which is sequence context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "COMBINATORIAL BIOSYNTHETIC DERIVATIZATION OF THE ANTITUMORAL AGENT GIL" by Micah Douglas Shepherd [uknowledge.uky.edu]
- 7. The effects of gilvocarcin V and ultraviolet radiation on pBR322 DNA and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Defucogilvocarcin V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defucogilvocarcin V is a member of the gilvocarcin family of C-glycoside polyketide natural products, which are known for their significant antitumor properties. Accurate quantification of this compound in various matrices is crucial for preclinical and clinical development, including pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
While specific validated methods for this compound are not widely published, the following protocols have been developed based on established analytical techniques for structurally similar aromatic C-glycosides and polyketide compounds.[1][2][3][4] These methods provide a robust starting point for the development and validation of assays for this compound in your laboratory.
Analytical Techniques Overview
Two primary analytical techniques are recommended for the quantification of this compound:
-
HPLC-UV: A widely accessible and robust method suitable for the analysis of bulk drug substances, formulation quality control, and for the quantification of higher concentrations of the analyte in relatively clean sample matrices.
-
LC-MS/MS: A highly sensitive and selective method ideal for the quantification of low concentrations of this compound in complex biological matrices such as plasma, serum, and tissue homogenates.
The choice of technique will depend on the specific application, the required sensitivity, and the nature of the sample matrix.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. These values are based on data from similar C-glycoside compounds and should be validated for this compound in your laboratory.[1][2][3][4][5]
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~30 ng/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~100 ng/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 15% |
| Matrix | Drug Substance, Formulations | Plasma, Serum, Tissue Homogenates |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol is suitable for the analysis of this compound in bulk powder or pharmaceutical formulations.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: UV at 254 nm (or the maximum absorbance wavelength for this compound)
-
Injection Volume: 10 µL
3. Standard Solution Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.
4. Sample Preparation
-
Bulk Powder: Accurately weigh and dissolve the powder in methanol to a known concentration within the calibration range.
-
Formulations: Depending on the formulation, dissolve and dilute with an appropriate solvent (e.g., methanol, mobile phase) to a final concentration within the calibration range. Centrifuge or filter to remove any excipients before injection.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a highly sensitive and selective method for quantifying this compound in plasma samples.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A structurally similar compound not present in the sample, or a stable isotope-labeled this compound.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human or animal plasma (control)
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90-10% B
-
4.0-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound and the IS need to be determined by direct infusion of the standards.
-
Example MRM transitions (to be optimized):
-
This compound: [M+H]+ → fragment ion 1, [M+H]+ → fragment ion 2
-
Internal Standard: [M+H]+ → fragment ion
-
-
3. Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of this compound and the IS in methanol.
-
Spike control plasma with the this compound stock solution to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (10% B).
-
Vortex and transfer to an autosampler vial for analysis.
5. Data Analysis
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.
General Mechanism of Action for Gilvocarcin-Type Antibiotics
While a specific signaling pathway for this compound is not extensively detailed in the literature, the general mechanism for gilvocarcin-type compounds involves intercalation into DNA, which can lead to the inhibition of DNA replication and transcription, ultimately resulting in apoptosis.
Caption: Proposed mechanism of action for this compound.
Method Validation
It is imperative that these analytical methods are fully validated in your laboratory according to the guidelines of the International Council for Harmonisation (ICH) or the US Food and Drug Administration (FDA) before use in regulated studies.[6][7][8][9][10] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components or other metabolites.
-
Linearity and Range: Demonstrating a linear relationship between the detector response and the analyte concentration over a defined range.
-
Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery: Evaluating the efficiency of the sample preparation process.
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Conclusion
The protocols and information provided in this document offer a comprehensive starting point for the quantitative analysis of this compound. By adapting and validating these HPLC-UV and LC-MS/MS methods, researchers, scientists, and drug development professionals can obtain reliable and accurate data to support the advancement of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Bioanalytical Method Validation | Ofni Systems [ofnisystems.com]
- 9. Method validation in the bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioanalytical method validation | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Defucogilvocarcin V in Cancer Cell Line Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defucogilvocarcin V is a member of the gilvocarcin family of C-glycoside polyketides, which are known for their potent antitumor activities. While specific data on this compound is limited, its structural similarity to the well-studied Gilvocarcin V suggests a comparable mechanism of action. Gilvocarcin V is known to exert its cytotoxic effects through DNA intercalation, inhibition of topoisomerase II, and the formation of protein-DNA cross-links upon photoactivation.[1] These application notes provide a comprehensive guide for utilizing this compound in various cancer cell line assays, including methodologies for assessing cytotoxicity, apoptosis, and cell cycle arrest. The protocols provided are general and may require optimization for specific cell lines and experimental conditions.
Data Presentation
Table 1: Reported IC50 Values for Gilvocarcin Analogs in Various Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | IC50/GI50 (µM) | Assay Type |
| Gilvocarcin V | H460 (Human Lung Cancer) | Comparable to other analogs | Sulforhodamine B |
| Gilvocarcin V | MCF-7 (Human Breast Cancer) | Comparable to other analogs | Sulforhodamine B |
| Gilvocarcin V | LL/2 (Murine Lung Cancer) | Comparable to other analogs | Sulforhodamine B |
| Compound 1 (Gilvocarcin analog) | HTB-26 (Breast Cancer) | 10 - 50 | Crystal Violet |
| Compound 1 (Gilvocarcin analog) | PC-3 (Prostate Cancer) | 10 - 50 | Crystal Violet |
| Compound 1 (Gilvocarcin analog) | HepG2 (Hepatocellular Carcinoma) | 10 - 50 | Crystal Violet |
| Compound 1 (Gilvocarcin analog) | HCT116 (Colorectal Cancer) | 22.4 | Crystal Violet |
| Compound 2 (Gilvocarcin analog) | HCT116 (Colorectal Cancer) | 0.34 | Crystal Violet |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (including the IC50 value determined previously) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing RNase A and Propidium Iodide in PBS.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mechanism of Action and Signaling Pathway
Based on the known activity of Gilvocarcin V, this compound is presumed to exert its anticancer effects through multiple mechanisms targeting DNA.
References
Application Notes and Protocols for the Creation of Novel Defucogilvocarcin V Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel derivatives of Defucogilvocarcin V, a member of the gilvocarcin family of natural products known for their potent antitumor activities. The methodologies outlined below encompass both chemical synthesis and biosynthetic approaches, offering a versatile toolkit for generating structural diversity and exploring the structure-activity relationships (SAR) of this promising class of compounds.
Introduction to this compound and its Therapeutic Potential
This compound is the aglycone core of Gilvocarcin V, a C-aryl glycoside natural product. The gilvocarcin family exhibits significant antitumor activity, which is believed to stem from the intercalation of their planar aromatic chromophore into DNA. Upon UV activation, a [2+2] cycloaddition can occur between the vinyl group of the gilvocarcin and a thymine residue in DNA, leading to covalent adducts and cytotoxic effects. The development of novel this compound derivatives is a promising strategy to enhance efficacy, improve solubility, and overcome potential resistance mechanisms.
Strategies for Generating Novel this compound Derivatives
The creation of novel this compound derivatives can be broadly categorized into two main approaches:
-
Chemical Synthesis: This allows for precise modifications of the core structure and the introduction of a wide variety of functional groups. Total synthesis routes provide access to the core aglycone, which can then be further functionalized.
-
Combinatorial Biosynthesis: This approach leverages the inherent biosynthetic machinery of microorganisms, such as Streptomyces species, to produce novel analogs. By manipulating the genes involved in the biosynthesis of the sugar moiety or the polyketide core, a diverse library of derivatives can be generated.
Quantitative Data Summary
The following table summarizes the biological activity of selected gilvocarcin derivatives, highlighting the impact of structural modifications on their anticancer properties.
| Compound | Modification | Cell Line | Activity (IC50) | Reference |
| Gilvocarcin V | Parent Compound | Human Lung Cancer (H460) | Comparable to d-olivosyl-gilvocarcin | [1] |
| Murine Lung Cancer (LL/2) | Comparable to d-olivosyl-gilvocarcin | [1] | ||
| Breast Cancer (MCF-7) | Comparable to d-olivosyl-gilvocarcin | [1] | ||
| d-olivosyl-gilvocarcin V | Altered Saccharide Moiety | Human Lung Cancer (H460) | Comparable to Gilvocarcin V | [1] |
| Murine Lung Cancer (LL/2) | Comparable to Gilvocarcin V | [1] | ||
| Breast Cancer (MCF-7) | Comparable to Gilvocarcin V | [1] | ||
| Polycarcin V | Altered Saccharide Moiety | Human Lung Cancer (H460) | Comparable to Gilvocarcin V | [1] |
| Murine Lung Cancer (LL/2) | Comparable to Gilvocarcin V | [1] | ||
| Breast Cancer (MCF-7) | Comparable to Gilvocarcin V | [1] | ||
| 4'-hydroxy gilvocarcin V | Inactivation of gilU | - | Improved bioactivity over GV | [1] |
Experimental Protocols
Chemical Synthesis of this compound Core
This protocol is based on the total synthesis approach described by Snieckus (1997).[2]
Protocol 1: Synthesis of the this compound Core
Materials:
-
Starting materials as described in the synthetic scheme
-
Zinc dust (Zn)
-
Diethylcarbamoyl chloride (ClCONMe₂)
-
Chloroform (CHCl₃)
-
Pyridine (Pyr)
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (MeI)
-
Acetone
-
N,N,N',N'-Tetramethylethylenediamine ((CH₂NMe₂)₂)
-
sec-Butyllithium (s-BuLi)
-
Iodine (I₂)
-
Tetrahydrofuran (THF)
-
Sodium hydride (NaH)
-
Chloromethyl methyl ether (MOM-Cl)
-
n-Butyllithium (n-BuLi)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (HCl)
-
Barium hydroxide (Ba(OH)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
1,2-Dimethoxyethane (DME)
-
Lithium diisopropylamide (LDA)
-
Acetic acid (AcOH)
-
Triethylamine (Et₃N)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Dichloromethane (CH₂Cl₂)
-
Lithium chloride (LiCl)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tributyl(vinyl)tin (VinylSnBu₃)
-
Tri(2-furyl)phosphine ((2-Furyl)₃P)
-
N-Methyl-2-pyrrolidone (NMP)
-
Boron trichloride (BCl₃)
Procedure:
The synthesis involves a multi-step sequence as outlined in the reference. Key steps include:
-
Construction of the coumarin core: This is typically achieved through a Pechmann condensation or a related reaction.
-
Introduction of the vinyl group: A Stille coupling is a common method for this transformation.[2]
-
Formation of the lactone ring: This can be accomplished through various cyclization strategies.
-
Aromatic core construction: Suzuki coupling is a key reaction for forming the biaryl linkage.[2]
A detailed, step-by-step procedure with specific reagent quantities and reaction conditions should be followed directly from the primary literature.[2]
Combinatorial Biosynthesis of Gilvocarcin Analogs
This protocol outlines a general workflow for generating novel gilvocarcin derivatives by manipulating the deoxysugar biosynthesis pathway in a suitable host strain.[1]
Protocol 2: Generation of Gilvocarcin Analogs with Altered Saccharide Moieties
Materials:
-
Streptomyces lividans TK24 (cosG9B3-U⁻) mutant strain (compromised in natural sugar donor biosynthesis)
-
Plasmids carrying genes for alternative deoxysugar biosynthesis (e.g., pLN2, pRHAM)
-
SG liquid medium
-
Celite
-
Appropriate antibiotics for plasmid selection
-
Fermentation flasks
-
Shaking incubator
-
HPLC for analysis and purification
Procedure:
-
Prepare competent S. lividans TK24 (cosG9B3-U⁻) cells.
-
Transform the mutant strain with the desired deoxysugar plasmid.
-
Select for successful transformants using appropriate antibiotics.
-
Inoculate a seed culture in a 250-mL baffled Erlenmeyer flask containing 100 mL of liquid SG medium. Incubate at 28°C for 48 hours at 250 rpm.[1]
-
Scale-up the fermentation by inoculating a larger volume of SG medium with the seed culture. For example, use the seed culture to inoculate 60-80 liters of liquid SG medium.[1]
-
Incubate the production culture for 5 days at 28°C with reciprocal shaking (250 rpm).[1]
-
Harvest the culture by adding celite (100 g/liter ) and filtering to separate the mycelium from the broth.[1]
-
Extract the gilvocarcin analogs from the culture filtrate and/or mycelium using an appropriate organic solvent.
-
Purify and characterize the novel derivatives using chromatographic techniques (e.g., HPLC) and spectroscopic methods (e.g., NMR, MS).
Visualizations
Proposed Biosynthetic Pathway of Defucogilvocarcin M
The following diagram illustrates the enzymatic total synthesis of defucogilvocarcin M, a key intermediate in the biosynthesis of gilvocarcins.
Caption: Enzymatic synthesis of Defucogilvocarcin M.
General Workflow for Chemical Synthesis of Derivatives
This diagram outlines a generalized workflow for the chemical synthesis of novel this compound derivatives.
Caption: Workflow for chemical synthesis and evaluation.
Mechanism of Action: DNA Intercalation and Adduct Formation
The following diagram depicts the proposed mechanism of action for gilvocarcin-type compounds.
Caption: Proposed mechanism of action for gilvocarcins.
References
Application Notes and Protocols for Combinatorial Biosynthesis of Gilvocarcin Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gilvocarcins are a class of polyketide-derived C-glycoside antibiotics with potent antitumor activity. Their unique benzo[d]naphtho[1,2-b]pyran-6-one core and the associated sugar moiety are crucial for their biological function, which primarily involves photoactivated cross-linking of DNA.[1][2] This document provides detailed application notes and experimental protocols for the generation of novel gilvocarcin analogues through combinatorial biosynthesis. The strategy involves the use of a genetically engineered Streptomyces lividans strain with a disrupted native deoxysugar biosynthetic pathway, which is then complemented with various deoxysugar plasmids to introduce new sugar moieties onto the gilvocarcin scaffold.[3][4] This approach allows for the creation of a diverse library of gilvocarcin analogues for structure-activity relationship (SAR) studies and the development of new anticancer drug candidates.
Experimental Overview
The overall workflow for the combinatorial biosynthesis of gilvocarcin analogues is a multi-step process that begins with the genetic manipulation of the host Streptomyces strain, followed by fermentation, and finally, the isolation and characterization of the novel compounds.
Quantitative Data Summary
The combinatorial biosynthesis approach has successfully yielded several novel gilvocarcin analogues. The production titers and their corresponding biological activities against various cancer cell lines are summarized below.
Table 1: Production Yields of Gilvocarcin Analogues
| Compound Name | Trivial Name | Sugar Moiety | Production Yield (mg/L) |
| D-olivosyl-gilvocarcin V | - | D-olivose | ~0.05 |
| D-olivosyl-gilvocarcin M | - | D-olivose | ~0.07[1] |
| D-olivosyl-gilvocarcin E | - | D-olivose | ~0.01 |
| L-rhamnosyl-gilvocarcin V | Polycarcin V | L-rhamnose | ~0.03[1] |
| L-rhamnosyl-gilvocarcin M | Polycarcin M | L-rhamnose | ~0.05[1] |
| L-rhamnosyl-gilvocarcin E | Polycarcin E | L-rhamnose | ~0.01[1] |
Table 2: Anticancer Activity (GI50 in µM) of Gilvocarcin Analogues
| Compound | H460 (Human Lung Cancer) | LL/2 (Murine Lung Cancer) | MCF-7 (Human Breast Cancer) |
| Gilvocarcin V | Comparable to analogues | Comparable to analogues | Comparable to analogues |
| D-olivosyl-gilvocarcin V | Comparable to Gilvocarcin V[3][4][5] | Higher than Gilvocarcin V[3] | Higher than Gilvocarcin V[3] |
| Polycarcin V | Comparable to Gilvocarcin V[3][4][5] | Higher than Gilvocarcin V[3] | Higher than Gilvocarcin V[3] |
Note: Specific GI50 values for all analogues are not consistently reported across the literature. "Comparable" or "Higher" indicates the reported trend relative to the parent compound, gilvocarcin V.
Experimental Protocols
Media and Buffer Recipes
YEME Medium (per Liter)
-
Yeast Extract: 3 g
-
Malt Extract: 3 g
-
Bacteriological Peptone: 5 g
-
Glucose: 10 g
-
Sucrose: 170 g
-
Distilled Water: to 1 L For solid medium, add 20 g of agar. Autoclave at 121°C for 20 minutes.
P Buffer (per Liter)
-
Sucrose: 103 g
-
K2SO4: 0.25 g
-
MgCl2·6H2O: 2.02 g
-
Trace Element Solution: 2 mL
-
KH2PO4 (2.5%): 10 mL
-
CaCl2·2H2O (25%): 10 mL
-
Distilled Water: to 1 L Sterilize by filtration.
R2YE Agar Medium (for Regeneration) Prepare the following solutions separately and autoclave:
-
Solution A (800 mL): Sucrose (103 g), K2SO4 (0.25 g), MgCl2·6H2O (10.12 g), Glucose (10 g), Difco Casamino Acids (0.1 g).
-
Solution B (100 mL): Difco Bacto Agar (22 g).
-
Solution C (10 mL): KH2PO4 (0.5%).
-
Solution D (80 mL): CaCl2·2H2O (3.68%).
-
Solution E (15 mL): L-proline (20%).
-
Solution F (100 mL): TES buffer (5.73%, pH 7.2).
-
Solution G (2 mL): Trace element solution.
-
Solution H (5 mL): 1N NaOH.
-
Solution I (50 mL): 10% Yeast Extract. After autoclaving and cooling to 50°C, combine the solutions aseptically.
SG Medium (per Liter)
-
Glucose: 20 g
-
Soy Peptone: 10 g
-
CaCO3: 2 g
-
Cobalt(II) Chloride: 0.001 g
-
Distilled Water: to 1 L Adjust pH to 7.2 before autoclaving.
M2 Medium (per Liter)
-
Glucose: 4 g
-
Malt Extract: 10 g
-
Yeast Extract: 4 g
-
CaCO3: 1 g
-
Agar: 15 g Distilled Water: to 1 L
Strain Engineering Protocols
Protocol 2.1: Protoplast Transformation of S. lividans TK24
-
Inoculate 50 mL of YEME medium with S. lividans TK24 spores and incubate at 30°C with shaking (250 rpm) for 36-48 hours.
-
Harvest the mycelium by centrifugation at 3000 x g for 10 minutes.
-
Wash the mycelium twice with 10.3% sucrose solution.
-
Resuspend the mycelial pellet in 5 mL of P buffer containing 1 mg/mL lysozyme.
-
Incubate at 30°C for 15-60 minutes with gentle shaking until protoplasts are formed (monitor microscopically).
-
Filter the protoplast suspension through sterile cotton wool to remove mycelial debris.
-
Collect the protoplasts by centrifugation at 2000 x g for 7 minutes.
-
Wash the protoplasts twice with P buffer.
-
Resuspend the protoplasts in 1 mL of P buffer.
-
Add 1-5 µg of the deoxysugar plasmid DNA to 100 µL of the protoplast suspension.
-
Immediately add 0.5 mL of 25% PEG 1000 in P buffer and mix gently.
-
Centrifuge at 2000 x g for 5 minutes and discard the supernatant.
-
Resuspend the protoplasts in 1 mL of P buffer and plate on R2YE regeneration agar.
-
Incubate at 30°C for 16-24 hours, then overlay with soft nutrient agar containing the appropriate antibiotic for plasmid selection.
-
Continue incubation until transformant colonies appear.
Protocol 2.2: Intergeneric Conjugation from E. coli to S. lividans
-
Grow the E. coli donor strain (e.g., ET12567/pUZ8002) carrying the mutant cosmid in LB medium with appropriate antibiotics to an OD600 of 0.4-0.6.
-
Wash the E. coli cells twice with an equal volume of LB to remove antibiotics.
-
Resuspend the cells in a small volume of LB.
-
Prepare a spore suspension of S. lividans TK24 (approx. 108 spores/mL).
-
Heat-shock the spores at 50°C for 10 minutes.
-
Mix 500 µL of the washed E. coli donor cells with 500 µL of the heat-shocked S. lividans spores.
-
Pellet the cell mixture by centrifugation and resuspend in the residual liquid.
-
Plate the mixture onto M2 agar plates and incubate at 30°C for 16-20 hours.
-
Overlay the plates with 1 mL of sterile water containing nalidixic acid (to kill E. coli) and the appropriate antibiotic to select for exconjugants.
-
Continue incubation at 30°C until exconjugant colonies are visible.
Fermentation and Purification
Protocol 3.1: Fermentation of Recombinant S. lividans
-
Inoculate a 250 mL baffled flask containing 50 mL of SG medium with a single colony of the recombinant S. lividans strain.
-
Incubate at 28°C with shaking at 250 rpm for 48 hours to generate a seed culture.
-
Use the seed culture to inoculate large-scale fermentation vessels containing SG medium (e.g., 1 L in a 2.8 L baffled flask).
-
Continue fermentation at 28°C with shaking at 250 rpm for 5-7 days.
Protocol 3.2: Extraction and Purification of Gilvocarcin Analogues
-
At the end of the fermentation, add Celite (100 g/L) to the culture broth and filter to separate the mycelium.
-
Extract the mycelial cake with acetone by sonication and filter again.
-
Remove the acetone from the filtrate under reduced pressure.
-
Combine the aqueous portion with the initial culture broth filtrate.
-
Pass the combined aqueous solution through a C18 reverse-phase silica column.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 25%, 50%, 75%, and 100% methanol).
-
Monitor the fractions by HPLC-MS to identify those containing the gilvocarcin analogues.
-
Combine the positive fractions, dry them under vacuum, and lyophilize.
-
Perform final purification using preparative reverse-phase HPLC. A general protocol is as follows:
-
Column: C18 semi-preparative or preparative column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 20% to 80% B over 40 minutes.
-
Flow Rate: 5-20 mL/min depending on the column size.
-
Detection: UV detection at 254 nm and 350 nm.
-
-
Collect the fractions corresponding to the desired analogue peaks and confirm their identity and purity by analytical HPLC-MS and NMR.
Mechanism of Action and Signaling Pathway
Gilvocarcin V, the parent compound, exerts its cytotoxic effects through a unique mechanism involving photoactivation.[1] Upon exposure to near-UV light, the vinyl group at the C-8 position of the gilvocarcin core undergoes a [2+2] cycloaddition with thymine residues in DNA, leading to the formation of covalent DNA adducts and single-strand breaks.[1] This DNA damage is also associated with the cross-linking of DNA to histone H3, a key protein involved in chromatin structure and gene regulation.[1]
The cellular response to this type of bulky DNA damage involves the Nucleotide Excision Repair (NER) pathway. The NER pathway is a sophisticated multi-protein machinery responsible for recognizing and removing a wide range of DNA lesions that distort the DNA helix.
The NER pathway consists of two sub-pathways: global genomic NER (GG-NER) and transcription-coupled NER (TC-NER). GG-NER repairs lesions throughout the genome, while TC-NER specifically removes lesions that block transcription. The core steps of both pathways, following damage recognition, are similar and involve the unwinding of the DNA around the lesion, dual incision of the damaged strand on both sides of the lesion, excision of the resulting oligonucleotide, and finally, synthesis of a new DNA strand using the undamaged strand as a template, followed by ligation. The key protein complexes involved in this process include XPC-RAD23B-CETN2 for damage recognition, the TFIIH complex for DNA unwinding, and the endonucleases XPG and XPF-ERCC1 for the dual incision.
Conclusion
The combinatorial biosynthesis platform described provides a powerful tool for the generation of novel gilvocarcin analogues with potentially improved therapeutic properties. The detailed protocols and data presented herein should serve as a valuable resource for researchers in the fields of natural product chemistry, synthetic biology, and oncology drug discovery. Further exploration of different deoxysugar donor plasmids and engineering of the gilvocarcin biosynthetic pathway enzymes, such as the glycosyltransferase GilGT, hold the promise of creating an even wider array of gilvocarcin derivatives with enhanced potency and selectivity.
References
Application Notes and Protocols for Establishing Dose-Response Curves for Defucogilvocarcin V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defucogilvocarcin V is the aglycone of Gilvocarcin V, a member of the gilvocarcin family of C-aryl glycoside natural products known for their potent antitumor activities.[1] The cytotoxic effects of gilvocarcins are primarily attributed to their ability to intercalate into DNA.[1][2] Upon photoactivation by UV light, the vinyl group of these compounds can form a covalent adduct with DNA, typically at thymine residues, through a [2+2] cycloaddition reaction.[1][2] This DNA damage can inhibit DNA synthesis and the function of enzymes like topoisomerase II, ultimately leading to cell cycle arrest and apoptosis.[2] Understanding the dose-dependent cytotoxic effects of this compound is crucial for its potential development as a therapeutic agent.
These application notes provide a comprehensive guide to establishing dose-response curves for this compound, including detailed experimental protocols and data presentation formats.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines after 72 hours of continuous exposure. This data is presented to exemplify the expected potency and should be determined experimentally.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 15 |
| MCF-7 | Breast Adenocarcinoma | 25 |
| HCT116 | Colon Carcinoma | 12 |
| U-87 MG | Glioblastoma | 30 |
| HeLa | Cervical Adenocarcinoma | 20 |
Table 2: Cell Cycle Analysis of HCT116 Cells Treated with this compound for 24 hours (Hypothetical Data)
This table illustrates the potential effects of this compound on cell cycle distribution in a sensitive cell line.
| Concentration (nM) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 45 | 35 | 20 |
| 10 | 48 | 25 | 27 |
| 25 | 55 | 15 | 30 |
| 50 | 65 | 10 | 25 |
Experimental Protocols
Protocol 1: Determination of In Vitro Cytotoxicity using the MTT Assay
This protocol outlines the procedure for determining the cytotoxic effects of this compound using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1% (v/v). Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with 0.1% DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound
-
Human cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (1 mg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound cytotoxicity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
Application Notes: In Vivo Experimental Design for Defucogilvocarcin V
Introduction
Defucogilvocarcin V is a member of the gilvocarcin family of C-glycoside polyketide antibiotics, which are recognized for their potent antitumor activities and remarkably low toxicity.[1][2] The parent compound, Gilvocarcin V (GV), from which this compound is derived, exhibits strong cytotoxic, bactericidal, and virucidal properties.[1] The proposed mechanism of action for the gilvocarcin class involves multiple modes of DNA damage, including DNA intercalation, inhibition of topoisomerase II, and photo-activated formation of protein-DNA cross-links, specifically with histone H3.[1][3][4] These actions disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells.
Given its promising cytotoxic profile and the low in vivo toxicity of related compounds, this compound is a compelling candidate for preclinical in vivo evaluation.[1] These application notes provide a comprehensive framework and detailed protocols for the systematic in vivo investigation of this compound, covering preliminary safety and pharmacokinetic assessments, and robust efficacy studies in established murine cancer models. The goal is to guide researchers in generating the critical data required to assess the therapeutic potential of this novel agent.
Proposed Mechanism of Action
The antitumor effect of the gilvocarcin family is primarily attributed to its interaction with DNA. The planar aromatic core of the molecule intercalates into the DNA double helix, while the vinyl group is crucial for its biological activity.[1] Upon activation by near-UV light, Gilvocarcin V can form covalent adducts with DNA thymine residues and promote cross-linking between DNA and histone H3.[1][3] Furthermore, it acts as a catalytic inhibitor of human topoisomerase II.[4] This multi-faceted assault on DNA integrity triggers cellular damage responses and culminates in programmed cell death.
Overall Experimental Workflow
A phased approach is recommended for the in vivo evaluation of a novel compound. This ensures that critical safety and pharmacokinetic data are gathered before committing to resource-intensive efficacy studies. The workflow begins with establishing the maximum tolerated dose (MTD) and understanding the drug's pharmacokinetic (PK) profile. This information is then used to design a rational dosing schedule for subsequent efficacy trials in appropriate tumor models.
Protocols: Phase 1 - Preliminary In Vivo Studies
Protocol 1: Maximum Tolerated Dose (MTD) Determination
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable short-term toxicity. The MTD is typically defined as the dose that causes no more than a 10-20% loss in body weight and results in no treatment-related mortality.[5][6]
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6), 6-8 weeks old. Use 3-5 mice per dose group.
-
Drug Formulation: Based on solubility data for Gilvocarcin V, dissolve this compound in a vehicle such as DMSO, and then dilute with a suitable carrier like corn oil or a saline solution containing Tween 80 to minimize precipitation.[4] Ensure the final DMSO concentration is below 10%.
-
Dose Escalation: Administer the drug via the intended clinical route (e.g., intraperitoneal (i.p.) or intravenous (i.v.)). Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 2, 5, 10, 20, 40 mg/kg) based on observed toxicity.
-
Dosing Schedule: Administer the drug according to a planned schedule (e.g., once daily for 5 consecutive days).
-
Monitoring:
-
Record body weight daily for each animal.
-
Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, loss of appetite).
-
Use a clinical scoring system to quantify observations.
-
-
Endpoint: The study duration is typically 10-14 days. The MTD is the highest dose at which no significant adverse effects are observed.[6]
Data Presentation:
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Clinical Toxicity Score (Mean ± SD) | Mortality |
| Vehicle Control | 5 | +2.5% | 0.2 ± 0.1 | 0/5 |
| 5 | 5 | +1.0% | 0.5 ± 0.2 | 0/5 |
| 10 | 5 | -3.5% | 1.2 ± 0.4 | 0/5 |
| 20 | 5 | -11.2% | 2.5 ± 0.6 | 0/5 |
| 30 | 5 | -22.5% | 4.1 ± 0.8 | 2/5 |
Table 1: Example data summary for an MTD study. The MTD would be identified as 20 mg/kg.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This helps in understanding the drug's half-life, bioavailability, and exposure levels in plasma and tissues.[7]
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., CD-1), cannulated if possible for serial blood sampling. Use 3-5 animals per time point.
-
Dosing: Administer a single, non-toxic dose of this compound (typically below the MTD, e.g., 10 mg/kg) via both intravenous (for bioavailability assessment) and the intended therapeutic route (e.g., i.p. or oral).[7]
-
Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[7]
-
Process blood to plasma and store at -80°C.
-
At the final time point, collect major organs (liver, kidneys, spleen, lungs, and tumor tissue if using tumor-bearing animals) to assess tissue distribution.
-
-
Bioanalysis: Quantify the concentration of this compound in plasma and tissue homogenates using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Data Presentation:
| Parameter | Intravenous (IV) | Intraperitoneal (IP) |
| Dose (mg/kg) | 10 | 10 |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 0.5 |
| AUC₀-t (ng·h/mL) | 3200 | 2400 |
| Half-life (t½) (h) | 3.5 | 3.8 |
| Bioavailability (%) | 100 | 75 |
Table 2: Example summary of key pharmacokinetic parameters.
Protocols: Phase 2 - In Vivo Efficacy Studies
Objective: To evaluate the antitumor efficacy of this compound in a relevant cancer model.
Workflow for Efficacy Studies
Protocol 3: Subcutaneous Xenograft Model
This model is widely used for initial efficacy screening due to the ease of tumor implantation and monitoring.[8][9]
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., Athymic Nude or SCID), 6-8 weeks old.
-
Cell Line Selection: Choose a human cancer cell line relevant to the intended therapeutic indication (e.g., non-small-cell lung cancer, breast cancer, or melanoma cells, for which gilvocarcins have shown selectivity).[10]
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor formation.
-
Inject 1-10 million cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumors 2-3 times per week using digital calipers. Calculate volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize animals into treatment groups (n=8-10 per group) to ensure a similar average tumor volume across all groups. Typical groups include: Vehicle Control, this compound (at one or more doses, e.g., MTD and MTD/2), and a Positive Control (standard-of-care drug).[5]
-
-
Treatment:
-
Administer treatment according to the schedule determined from PK/MTD studies (e.g., 20 mg/kg, i.p., daily for 14 days).
-
Continue monitoring tumor volume and body weight.
-
-
Endpoint:
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or show signs of ulceration.
-
Alternatively, survival can be the primary endpoint.
-
At the end of the study, euthanize animals and collect tumors and major organs for pharmacodynamic analysis.
-
Data Presentation:
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 1450 ± 150 | 0 | +1.5 |
| This compound (10 mg/kg) | 10 | 812 ± 95 | 44 | -4.0 |
| This compound (20 mg/kg) | 10 | 420 ± 68 | 71 | -9.8 |
| Positive Control (Drug X) | 10 | 550 ± 75 | 62 | -12.1 |
Table 3: Example data summary for an efficacy study. Tumor Growth Inhibition (TGI) is calculated relative to the vehicle control group.
Protocols: Phase 3 - Pharmacodynamic (PD) Analysis
Objective: To confirm that this compound engages its target in the tumor tissue and elicits the expected biological response.
Methodology:
-
Sample Collection: Collect tumors and organs at the end of the efficacy study. Flash-freeze a portion for molecular analysis and fix the remainder in formalin for histology.
-
Immunohistochemistry (IHC): Stain tumor sections for markers of:
-
Proliferation: Ki-67
-
Apoptosis: Cleaved Caspase-3
-
DNA Damage: γ-H2AX
-
-
Western Blotting: Analyze tumor lysates to measure levels of proteins involved in the DNA damage response pathway or cell cycle regulation to confirm target engagement.
-
LC-MS/MS: Quantify drug concentration in the tumor tissue to correlate drug exposure with the observed pharmacodynamic effects.
References
- 1. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complete gene cluster of the antitumor agent gilvocarcin V and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 10. Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Defucogilvocarcin V
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of Defucogilvocarcin V.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on key reaction steps that are often challenging.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| DGVS-T01 | Low yield in biaryl coupling (e.g., Suzuki or Meyers coupling) | - Incomplete formation of the organometallic reagent (e.g., Grignard or boronic acid).- Poor reactivity of the coupling partners.- Catalyst deactivation.- Suboptimal reaction conditions (temperature, solvent, ligand). | - Ensure anhydrous conditions and use freshly prepared or high-quality organometallic reagents.- Use a more reactive derivative of the coupling partners if possible.- Screen different palladium catalysts and ligands.- Optimize reaction temperature and solvent polarity. Consider the use of additives. |
| DGVS-T02 | Difficulty in the C-glycosylation step | - Steric hindrance around the reaction site.- Low reactivity of the glycosyl donor or acceptor.- Anomeric control issues leading to a mixture of isomers. | - Employ a more reactive glycosyl donor.- Use a Lewis acid promoter to enhance reactivity.- Optimize the reaction temperature and solvent to favor the desired anomer. |
| DGVS-T03 | Poor yield in the lactonization step to form the benzonaphthopyranone core | - Inefficient cyclization due to ring strain.- Competing side reactions.- Unsuitable reaction conditions for lactone formation. | - Screen different lactonization methods (e.g., acid-catalyzed, metal-catalyzed).- Ensure the precursor is pure to avoid side reactions.- Optimize temperature and reaction time to favor the desired cyclization. |
| DGVS-T04 | Challenges with the installation of the C8-vinyl group (e.g., via Stille coupling) | - Low reactivity of the vinylstannane reagent.- Catalyst poisoning.- Decomposition of the starting material or product under the reaction conditions. | - Use freshly prepared and purified vinylstannane.- Screen different palladium catalysts and ligands.- Employ milder reaction conditions and shorter reaction times. Consider alternative vinylation methods. |
| DGVS-T05 | General low yields and purification difficulties | - Accumulation of impurities throughout the synthesis.- Decomposition of intermediates.- Similar polarity of the product and byproducts. | - Purify intermediates at each step to the highest possible standard.- Handle sensitive compounds under an inert atmosphere and at low temperatures.- Explore different chromatography techniques (e.g., reverse-phase, preparative TLC) or crystallization for purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the total synthesis of this compound that affect the overall yield?
A1: Based on published synthetic routes, the key steps that significantly impact the overall yield are the construction of the biaryl linkage, the C-glycosylation to attach the sugar moiety, and the formation of the lactone core.[1][2][3][4] Each of these steps presents unique challenges that require careful optimization of reaction conditions.
Q2: Are there any alternative strategies to the commonly used palladium-catalyzed cross-coupling reactions for the biaryl synthesis?
A2: While Suzuki and Stille couplings are prevalent, a directed remote metalation (DreM)-carbamoyl migration strategy has been reported as an efficient alternative for constructing the biaryl core of this compound.[4] This approach may offer advantages in terms of regioselectivity and yield in certain contexts.
Q3: What are the common protecting groups used in this compound synthesis, and what are the potential issues associated with them?
A3: Methoxymethyl (MOM) ethers are commonly used to protect phenolic hydroxyl groups.[1] While effective, their removal requires acidic conditions which can sometimes lead to undesired side reactions or decomposition of sensitive intermediates. Careful selection of protecting groups that can be removed under mild and orthogonal conditions is crucial for a successful synthesis.
Q4: Is an enzymatic or biosynthetic approach viable for improving the yield of this compound or its analogs?
A4: Research into the biosynthesis of gilvocarcins has identified the gene cluster responsible for its production.[5][6][7] Enzymatic total synthesis of the aglycone, defucogilvocarcin M, has been demonstrated, suggesting that chemoenzymatic or fully enzymatic approaches could be a promising avenue for producing this compound and its analogs with high efficiency and stereoselectivity.[8][9][10]
Experimental Protocols
General Protocol for Suzuki Biaryl Coupling
This protocol is a generalized procedure based on common practices for Suzuki couplings and should be optimized for the specific substrates used in the this compound synthesis.
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl halide (1.0 eq) and the boronic acid or ester (1.1-1.5 eq) in a suitable degassed solvent (e.g., DME, toluene, or dioxane).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) and a degassed aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃, 2.0-3.0 eq).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.
General Protocol for Stille Coupling for C8-Vinylation
This protocol is a generalized procedure for Stille couplings and should be optimized for the specific substrates in the final steps of the this compound synthesis.
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere, dissolve the aryl triflate or halide (1.0 eq) in an appropriate degassed solvent (e.g., NMP, THF, or toluene).
-
Reagent and Catalyst Addition: Add vinyltributylstannane (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a ligand (e.g., (2-furyl)₃P, 0.08-0.2 eq), and any additives (e.g., LiCl).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating, and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of KF and stir for 30 minutes. Filter the mixture through celite and extract the filtrate with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: A simplified workflow for the total synthesis of this compound.
Caption: A decision-making diagram for troubleshooting low yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. synarchive.com [synarchive.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Combined directed remote metalation-transition metal catalyzed cross coupling strategies: the total synthesis of the aglycones of the gilvocarcins V, M, and E and arnottin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The complete gene cluster of the antitumor agent gilvocarcin V and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Total Synthesis of Defucogilvocarcin M and Its Implications for Gilvocarcin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic total synthesis of defucogilvocarcin M and its implications for gilvocarcin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.uky.edu [scholars.uky.edu]
Overcoming challenges in the purification of Defucogilvocarcin V
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the successful purification of Defucogilvocarcin V.
Troubleshooting Guide
Encountering difficulties during the purification of this compound is not uncommon due to its complex structure and potential for degradation. This guide addresses specific issues in a question-and-answer format to help you navigate these challenges.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete extraction from the fermentation broth. | Optimize the extraction solvent. While ethyl acetate is commonly used for gilvocarcins, consider exploring other organic solvents of varying polarity. Ensure thorough mixing and sufficient extraction time. |
| Degradation of the compound during purification. | This compound is light-sensitive.[1][2] All purification steps should be performed in the dark or under amber light to prevent photodegradation. Avoid high temperatures and extreme pH conditions. | |
| Poor binding to the chromatography column. | Ensure the sample is properly conditioned before loading onto the column. For reverse-phase chromatography, the sample should be dissolved in a solvent with a lower elution strength than the initial mobile phase. | |
| Co-elution of Impurities | Similar polarity of this compound and its analogues. | Optimize the gradient elution in your HPLC protocol. A shallower gradient can improve the resolution between closely related compounds. Consider using a different stationary phase or a combination of chromatographic techniques (e.g., size-exclusion followed by reverse-phase). |
| Presence of unrelated, co-extracted metabolites. | Incorporate a preliminary purification step, such as silica gel chromatography, before proceeding to HPLC.[1] This can remove a significant portion of interfering compounds. | |
| Peak Tailing or Broadening in HPLC | Column overloading. | Reduce the amount of sample loaded onto the column. |
| Secondary interactions with the stationary phase. | Add a small amount of a competing agent, such as trifluoroacetic acid (TFA), to the mobile phase to minimize secondary interactions. | |
| Column degradation. | Ensure the column is properly cleaned and stored according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Regularly check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Changes in column temperature. | Use a column oven to maintain a stable temperature throughout the purification process. |
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the purification of this compound?
A1: The purification of this compound, similar to other gilvocarcin analogues, typically involves a multi-step process. The general workflow begins with the extraction of the compound from the fermentation broth of a producing microorganism, such as Streptomyces species. This is followed by one or more chromatographic purification steps to isolate this compound from other metabolites.
Q2: Which solvents are best for extracting this compound?
A2: Ethyl acetate is a commonly reported solvent for the extraction of gilvocarcins from fermentation broths.[1] However, the optimal solvent may vary depending on the specific fermentation conditions and the presence of other metabolites. It is advisable to perform small-scale extractions with a few different organic solvents to determine the most efficient one for your specific process.
Q3: What type of chromatography is most effective for purifying this compound?
A3: A combination of chromatographic techniques is often necessary to achieve high purity. A common approach involves an initial purification step using column chromatography with a normal-phase stationary phase like silica gel.[1] This is typically followed by a high-resolution purification step using reverse-phase high-performance liquid chromatography (RP-HPLC).
Q4: this compound seems to be sensitive to light. What precautions should I take?
A4: Yes, gilvocarcins are known to be activated by light, which can lead to degradation or unwanted reactions.[1][2] It is crucial to protect the compound from light throughout the extraction and purification process. Use amber-colored glassware, wrap containers in aluminum foil, and perform all chromatographic steps in a darkened room or with the instrument's light source turned off when not actively detecting.
Q5: I am seeing multiple peaks on my HPLC that are close to the expected retention time of this compound. What could they be?
A5: It is common for the fermentation process to produce several related gilvocarcin analogues alongside the main compound of interest. These analogues may differ in their side chains or glycosylation patterns. To confirm the identity of your target peak, it is essential to use analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to characterize the collected fractions.
Experimental Protocols
Protocol 1: General Purification of Gilvocarcin Analogues
This protocol is a general guideline for the purification of gilvocarcin analogues, including this compound, from a Streptomyces fermentation broth.[3]
1. Extraction:
-
Combine the fermentation broth with celite (100 g/L) and filter to separate the mycelial cake from the filtrate.
-
Extract the mycelial cake with acetone by sonication and filter again.
-
Remove the acetone from the extract under vacuum.
-
Combine the resulting aqueous portion with the initial culture broth filtrate.
2. Initial Chromatographic Purification (Reverse-Phase):
-
Pass the combined aqueous extract through a C18 reverse-phase silica column.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 25%, 50%, 75%, and 100% methanol).
-
Collect fractions and analyze them for the presence of this compound using a suitable analytical method (e.g., HPLC-MS).
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Pool the fractions containing the compound of interest and lyophilize.
3. High-Resolution Purification (RP-HPLC):
-
Dissolve the lyophilized powder in a suitable solvent (e.g., methanol).
-
Purify the compound using a preparative RP-HPLC system with a C18 column.
-
Use a gradient elution system, for example, a linear gradient of acetonitrile in water with a constant small percentage of a modifier like formic acid or TFA.
-
Monitor the elution profile at a suitable wavelength (gilvocarcins typically have UV absorbance maxima around 242, 274, 314, and 386 nm).
-
Collect the peak corresponding to this compound.
-
Lyophilize the purified fraction to obtain the final product.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the purification of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound, as an analogue of Gilvocarcin V, is expected to exert its cytotoxic effects through two primary mechanisms: DNA damage and inhibition of Topoisomerase II. Both of these actions can converge on the intrinsic pathway of apoptosis.
Caption: Proposed signaling cascade for this compound-induced apoptosis.
References
- 1. Light-induced modifications of DNA by gilvocarcin V and its aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of gilvocarcin V and ultraviolet radiation on pBR322 DNA and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineered Biosynthesis of Gilvocarcin Analogues with Altered Deoxyhexopyranose Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Optimal storage and stability conditions for Defucogilvocarcin V
This technical support center provides researchers, scientists, and drug development professionals with essential information on the optimal storage, stability, and handling of Defucogilvocarcin V.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture.
Q2: How should I handle this compound powder?
A2: this compound should be handled with caution in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn at all times. Based on safety data for similar compounds, it is suspected of causing genetic defects and may cause skin and eye irritation.[1]
Q3: What is the recommended solvent for preparing stock solutions of this compound?
Q4: Is this compound sensitive to light?
A4: Yes, this compound is reported to be activated by visible light, which can lead to DNA damage.[3] Therefore, it is critical to protect the solid compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil. Experiments should be conducted with minimal light exposure.
Q5: How stable is this compound in solution?
A5: Specific stability data for this compound in solution is not available in the public domain. As a general best practice, it is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, aliquots of the stock solution in an appropriate solvent (e.g., DMSO) should be stored at -20°C or -80°C to minimize degradation.
Q6: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
A6: The stability of this compound to repeated freeze-thaw cycles has not been specifically reported. To ensure the integrity of the compound, it is highly recommended to aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | 1. Compound degradation due to improper storage or handling. 2. Inaccurate concentration of the stock solution. 3. Light-induced degradation. 4. Multiple freeze-thaw cycles of the stock solution. | 1. Ensure the solid compound is stored at -20°C, protected from moisture and light. 2. Prepare a fresh stock solution and verify its concentration. 3. Protect all solutions from light during preparation, storage, and experimentation. 4. Prepare single-use aliquots of the stock solution to avoid repeated freezing and thawing. |
| Precipitation of the compound in aqueous media | The gilvocarcin class of compounds, including this compound, generally has poor aqueous solubility.[2] | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is sufficient to maintain solubility but does not exceed the tolerance level for the experimental system. 2. Consider using a surfactant or other solubilizing agent, after verifying its compatibility with the experimental setup. |
| Low or no observed bioactivity | 1. Compound degradation. 2. Insufficient concentration in the final assay. | 1. Refer to the "Inconsistent experimental results" section for troubleshooting degradation. 2. Confirm the concentration of the stock solution and perform a dose-response experiment to determine the optimal working concentration. |
Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides a summary of the available information and general recommendations.
| Parameter | Condition | Recommendation/Data | Citation |
| Storage (Solid) | Temperature | -20°C | |
| Atmosphere | Sealed container, protect from moisture | ||
| Light | Protect from light | [3] | |
| Solubility | Common Solvents | Data not available. DMSO is a suggested solvent based on the properties of the gilvocarcin class. | [2] |
| Stability (Solution) | Storage Temperature | Data not available. Recommend storing aliquots at -20°C or -80°C for short-term use. | |
| Light Exposure | Avoid light exposure. | [3] | |
| Freeze-Thaw Cycles | Data not available. Recommend avoiding multiple freeze-thaw cycles by preparing single-use aliquots. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound in DMSO
Disclaimer: This is a general protocol and should be adapted based on specific experimental requirements. All handling should be performed in a chemical fume hood with appropriate personal protective equipment.
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of the compound in a tared, sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock solution concentration.
-
Solubilization: Vortex the solution gently until the compound is completely dissolved. If necessary, brief sonication in a water bath may aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: If not for immediate use, dispense the stock solution into single-use aliquots in amber or foil-wrapped tubes. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Workflow for the storage, handling, and preparation of this compound solutions.
Caption: Key factors that can affect the stability of this compound.
References
Gilvocarcin Solubility Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for strategies to improve the aqueous solubility of gilvocarcins. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the inherent aqueous solubility of gilvocarcin V?
Q2: What are the primary strategies for improving the aqueous solubility of gilvocarcins?
The main approaches to enhance the aqueous solubility of gilvocarcins fall into two primary categories:
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Chemical Modification: Altering the chemical structure of the gilvocarcin molecule to introduce more polar or ionizable groups.
-
Formulation-Based Strategies: Incorporating the gilvocarcin molecule into a delivery system that enhances its apparent solubility and dissolution rate.
Q3: Are there any known chemical modifications to gilvocarcins that improve solubility?
Yes, chemical modification of the vinyl side chain of gilvocarcin V has been explored. One notable example is the synthesis of an aminoethylmorpholine derivative, which was found to be soluble in some organic solvents.[3] However, detailed protocols for this specific synthesis and quantitative data on its aqueous solubility are not publicly available. The general principle involves introducing polar functional groups to increase the molecule's affinity for water.[4][5]
Q4: What formulation strategies can be applied to improve gilvocarcin solubility?
Several established formulation techniques for poorly water-soluble drugs can be applied to gilvocarcins. These include:
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Solid Dispersions: Dispersing gilvocarcin within a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
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Cyclodextrin Complexation: Encapsulating the hydrophobic gilvocarcin molecule within the cavity of a cyclodextrin can significantly increase its apparent water solubility.
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Nanoparticle Formation: Reducing the particle size of gilvocarcins to the nanometer range can increase the surface area available for dissolution.
Troubleshooting Guide
Problem: I am having difficulty dissolving my gilvocarcin V sample in aqueous buffers for in vitro assays.
-
Solution 1: Co-solvents: For initial in vitro experiments, consider using a small percentage of a water-miscible organic co-solvent, such as DMSO, in your aqueous buffer. Be mindful that the final concentration of the co-solvent should be low enough to not interfere with your biological assay.
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Solution 2: Formulation Approaches: If a co-solvent is not suitable for your experiment, you will need to employ a formulation strategy to enhance solubility. Consider preparing a solid dispersion or a cyclodextrin inclusion complex of your gilvocarcin V.
Problem: My attempts to create a stable aqueous formulation of a gilvocarcin analogue for in vivo studies have failed.
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Solution 1: Prodrug Strategy: A prodrug approach involves chemically modifying the gilvocarcin to create a more water-soluble version that is converted back to the active drug in vivo. While a specific water-soluble prodrug of gilvocarcin has not been detailed in readily available literature, this remains a viable strategy for drug development.
-
Solution 2: Advanced Formulation: For in vivo administration, more advanced formulation techniques such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS) or polymeric nanoparticles could be explored to encapsulate the gilvocarcin and improve its systemic exposure.
Data Summary
Due to the limited availability of public data, a comprehensive quantitative comparison of the aqueous solubility of different gilvocarcin derivatives is not possible at this time. Research in this area would benefit from systematic studies to quantify the solubility of various analogues and derivatives.
Table 1: Solubility of Gilvocarcin V in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Poor | [1][2] |
| Dimethylformamide (DMF) | Soluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Methanol | Moderately Soluble | [1][2] |
| Ethanol | Moderately Soluble | [1][2] |
Experimental Protocols
General Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol provides a general guideline for determining the thermodynamic solubility of a compound in an aqueous buffer.
Materials:
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Gilvocarcin compound
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Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
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Glass vials with screw caps
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Shaking incubator or orbital shaker
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Centrifuge
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Syringe filters (0.22 µm)
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High-performance liquid chromatography (HPLC) system with a suitable column and detector
Procedure:
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Add an excess amount of the gilvocarcin compound to a glass vial.
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Add a known volume of the aqueous buffer to the vial.
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Tightly cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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After incubation, centrifuge the vials at high speed to pellet the undissolved compound.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC).
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Quantify the concentration of the gilvocarcin in the diluted solution using a validated HPLC method with a standard curve.
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Calculate the solubility of the compound in the aqueous buffer.
General Protocol for Preparing a Gilvocarcin Solid Dispersion (Solvent Evaporation Method)
This protocol outlines a common method for preparing solid dispersions to enhance the solubility of poorly soluble drugs.
Materials:
-
Gilvocarcin compound
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG))
-
Volatile organic solvent (capable of dissolving both the gilvocarcin and the polymer, e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve a specific amount of the gilvocarcin compound and the hydrophilic polymer in the volatile organic solvent.
-
Ensure complete dissolution of both components to achieve a homogeneous solution.
-
Remove the solvent using a rotary evaporator under reduced pressure. This will result in the formation of a thin film or solid mass on the wall of the flask.
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Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
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Scrape the solid dispersion from the flask and grind it into a fine powder.
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Store the resulting solid dispersion in a desiccator until further use.
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Characterize the solid dispersion for properties such as drug loading, dissolution rate, and physical state (amorphous vs. crystalline).
General Protocol for Preparing a Gilvocarcin-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a simple and efficient method for forming inclusion complexes.
Materials:
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Gilvocarcin compound
-
Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)
-
Mortar and pestle
-
Water or a water-ethanol mixture
Procedure:
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Place a specific molar ratio of the cyclodextrin in a mortar.
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Add a small amount of water or a water-ethanol mixture to the cyclodextrin to form a paste.
-
Gradually add the gilvocarcin compound to the paste while continuously triturating with the pestle.
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Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.
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Dry the resulting paste in an oven at a controlled temperature until a constant weight is achieved.
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Grind the dried complex into a fine powder.
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Wash the powder with a small amount of a solvent in which the free drug is soluble but the complex is not, to remove any uncomplexed drug.
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Dry the final inclusion complex and store it in a desiccator.
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Characterize the complex to confirm its formation and determine properties like drug content and dissolution enhancement.
Visualizations
Caption: Workflow for addressing the poor aqueous solubility of gilvocarcins.
References
- 1. Chemical transformation of gilvocarcin V. Modification of the side-chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic total synthesis of defucogilvocarcin M and its implications for gilvocarcin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Meyers Biaryl Strategy for Defucogilvocarcin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Meyers biaryl strategy in the synthesis of Defucogilvocarcin and its analogues. The information is tailored to address specific challenges that may arise during the formation of the sterically hindered biaryl linkage, a key step in the construction of the Defucogilvocarcin core.
Frequently Asked Questions (FAQs)
Q1: What is the Meyers biaryl synthesis and why is it a relevant strategy for Defucogilvocarcin?
The Meyers biaryl synthesis is a powerful method for the stereoselective formation of carbon-carbon bonds between two aromatic rings (a biaryl linkage). It typically involves the nucleophilic addition of a Grignard reagent to a chiral oxazoline-substituted arene. The chiral oxazoline auxiliary directs the stereochemistry of the newly formed axial chirality, which is a key feature of many complex natural products. For Defucogilvocarcin, which possesses a complex and sterically congested biaryl core, the Meyers strategy offers a potential route to control this critical stereochemical feature.
Q2: What are the key starting materials for the Meyers biaryl synthesis of a Defucogilvocarcin precursor?
The synthesis would require two key fragments:
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A chiral aryloxazoline: This component would be a derivative of one of the aromatic rings of the Defucogilvocarcin core, functionalized with a chiral oxazoline. The choice of the chiral amino alcohol used to form the oxazoline (e.g., (S)-valinol) is crucial for inducing the desired atropisomer selectivity.[1]
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An aryl Grignard reagent: This reagent would be prepared from the other corresponding aryl halide of the Defucogilvocarcin core.
Q3: What are the typical reaction conditions for a Meyers biaryl coupling?
The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, at low temperatures (e.g., -78 °C to room temperature) to ensure selectivity and prevent side reactions. The Grignard reagent is added slowly to a solution of the aryloxazoline.
Q4: How can the chiral oxazoline auxiliary be removed after the coupling reaction?
The oxazoline group can be hydrolyzed under acidic conditions to reveal a carboxylic acid, or it can be converted to other functional groups as needed for the subsequent steps in the total synthesis.
Troubleshooting Guide
Problem 1: Low Diastereoselectivity (Poor Atropisomeric Ratio)
Possible Causes:
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Incorrect Temperature Control: The diastereoselectivity of the Meyers biaryl synthesis is often highly temperature-dependent. Running the reaction at too high a temperature can lead to a loss of stereocontrol.
-
Grignard Reagent Quality: Impurities in the Grignard reagent or the presence of magnesium salts can affect the transition state of the reaction and lower the diastereoselectivity.
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Steric Hindrance: The inherent steric bulk of the Defucogilvocarcin core fragments may disfavor the formation of one atropisomer.
-
Reaction Time: In some cases, prolonged reaction times can lead to equilibration and a lower diastereomeric ratio.[1]
Suggested Solutions:
-
Optimize Reaction Temperature: Screen a range of temperatures, starting from -78 °C and slowly increasing, to find the optimal balance between reaction rate and selectivity.
-
Use Freshly Prepared Grignard Reagent: Prepare the Grignard reagent immediately before use and titrate it to determine the exact concentration.
-
Modify the Chiral Auxiliary: Consider using a different chiral amino alcohol to synthesize the oxazoline. A bulkier auxiliary may provide better stereochemical induction.
-
Vary the Solvent: While THF is common, exploring other ethereal solvents might influence the reaction's stereochemical outcome.
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and quench it once the starting material is consumed to avoid potential epimerization.
Problem 2: Low or No Reaction Conversion
Possible Causes:
-
Inactive Grignard Reagent: The Grignard reagent may have decomposed due to the presence of moisture or acidic protons in the starting materials or solvent.
-
Steric Hindrance: The significant steric hindrance around the reaction centers of the advanced intermediates for Defucogilvocarcin synthesis can impede the approach of the nucleophile.
-
Poor Solubility: The complex aromatic starting materials may have poor solubility in the reaction solvent at low temperatures.
-
Incompatible Functional Groups: The presence of acidic protons (e.g., -OH, -NH) or other reactive functional groups on the starting materials will quench the Grignard reagent.[2]
Suggested Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Use a freshly opened bottle of anhydrous solvent.
-
Protecting Group Strategy: Ensure all acidic protons and reactive functional groups are appropriately protected before attempting the Grignard reaction.
-
Increase Reaction Temperature: While this may affect diastereoselectivity, slowly warming the reaction mixture might be necessary to overcome the activation energy barrier.
-
Use a More Reactive Organometallic Reagent: Consider using an organolithium reagent, which is generally more reactive than a Grignard reagent, though this may also impact selectivity.
-
Solvent Screening: Test different anhydrous aprotic solvents to improve the solubility of the starting materials.
Problem 3: Formation of Side Products (e.g., Homocoupling of the Grignard Reagent)
Possible Causes:
-
Presence of Oxidizing Agents: Trace amounts of oxygen can lead to the oxidative homocoupling of the Grignard reagent.
-
Slow Reaction with the Aryloxazoline: If the primary reaction is slow due to steric hindrance, side reactions of the Grignard reagent can become more prevalent.
-
Transmetalation Issues: In some cases, side reactions can be promoted by the presence of other metal impurities.
Suggested Solutions:
-
Degas Solvents: Degas the reaction solvent with an inert gas (e.g., argon or nitrogen) before use to remove dissolved oxygen.
-
Inverse Addition: Add the aryloxazoline solution to the Grignard reagent to maintain a low concentration of the oxazoline and potentially favor the desired cross-coupling.
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Use of Additives: Certain additives, like lithium salts, can sometimes suppress side reactions, although their effect should be empirically tested.
Quantitative Data Summary
The following tables provide representative data for a generic Meyers biaryl synthesis. These values should be considered as a starting point for optimization in the context of the complex Defucogilvocarcin framework.
Table 1: Effect of Temperature on Diastereoselectivity
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | -78 | 12 | 85 | 95:5 |
| 2 | -40 | 8 | 88 | 90:10 |
| 3 | 0 | 4 | 92 | 80:20 |
| 4 | 25 (rt) | 2 | 95 | 65:35 |
Table 2: Effect of Chiral Auxiliary on Diastereoselectivity
| Entry | Chiral Amino Alcohol | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | (S)-Valinol | 85 | 95:5 |
| 2 | (S)-Phenylalaninol | 82 | 92:8 |
| 3 | (1S,2R)-2-Aminoindanol | 88 | 97:3 |
Experimental Protocols
General Procedure for Meyers Biaryl Synthesis:
-
Glassware Preparation: All glassware is oven-dried at 120 °C overnight and allowed to cool under a stream of dry argon or nitrogen.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add the chiral aryloxazoline (1.0 equiv) and dissolve it in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the aryl Grignard reagent (1.2-1.5 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.
Visualizations
Caption: Mechanism of the Meyers Biaryl Synthesis.
Caption: Troubleshooting workflow for low diastereoselectivity.
References
Technical Support Center: Enzymatic Total Synthesis of Defucogilvocarcin M
Welcome to the technical support center for the enzymatic total synthesis of defucogilvocarcin M. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this complex multi-enzyme synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the overall enzymatic pathway for the total synthesis of defucogilvocarcin M?
A1: The enzymatic total synthesis of defucogilvocarcin M is a one-pot reaction that utilizes 15 enzymes from various biosynthetic pathways, including those for gilvocarcin, jadomycin, and ravidomycin.[1][2] The synthesis starts from the basic building blocks acetyl-CoA and malonyl-CoA.[1][2] The pathway involves the assembly of a polyketide backbone by polyketide synthase (PKS) enzymes, followed by a series of post-PKS modifications including oxidative rearrangements, methylations, and a crucial C-glycosylation step to form the final product.[3]
Q2: I am not seeing any product formation. What are the initial checks I should perform?
A2: If no defucogilvocarcin M is detected, begin with the following initial checks:
-
Enzyme Activity: Confirm the activity of all 15 enzymes, especially the key post-PKS tailoring enzymes. Inactive enzymes are a primary cause of reaction failure.
-
Cofactor and Substrate Availability: Ensure that all necessary cofactors (e.g., FAD, S-adenosyl methionine) and initial substrates (acetyl-CoA, malonyl-CoA) are present in the correct concentrations.
-
Reaction Conditions: Verify that the pH, temperature, and buffer composition of the reaction mixture are optimal for the enzymatic cascade.
-
Controls: Run positive and negative controls. A positive control could be a reaction with a known-to-work batch of enzymes, while a negative control would omit one of the essential enzymes to ensure that the observed product is indeed the result of the complete enzymatic cascade.
Q3: My reaction yields are consistently low. How can I improve them?
A3: Low yields can be attributed to several factors. Consider the following optimization strategies:
-
Enzyme Ratios: The stoichiometry of the 15 enzymes is critical. Systematically vary the ratios of key enzymes, particularly the rate-limiting ones, to find the optimal balance.
-
Substrate Feed: A continuous or fed-batch addition of the initial substrates (acetyl-CoA and malonyl-CoA) can prevent substrate inhibition and maintain a steady reaction rate.
-
Intermediate Instability: Some intermediates in the pathway, like the product of the GilOII-catalyzed C-C bond cleavage, can be unstable.[3] Optimizing the reaction conditions to favor the subsequent enzymatic step can help to quickly convert unstable intermediates.
-
Product Inhibition: The final product, defucogilvocarcin M, or intermediates may inhibit one or more enzymes in the pathway. Consider in-situ product removal techniques if this is suspected.
Q4: I am observing the formation of shunt products like rabelomycin. What causes this and how can I minimize it?
A4: The formation of shunt products such as rabelomycin (a known shunt product in gilvocarcin biosynthesis) indicates that the main pathway is stalled or that certain enzymes are not functioning efficiently.[3]
-
Inefficient Post-PKS Enzymes: If the post-PKS enzymes, particularly GilOIV/JadF which bridges the PKS and post-PKS reactions, are not efficiently converting the polyketide intermediate, it may be spontaneously converted into shunt products.[3] Ensure these enzymes are fully active.
-
Sub-optimal Enzyme Combinations: The specific combination and activity of the post-PKS oxygenases (GilOI, GilOII, GilOIV) are crucial for the correct oxidative rearrangement.[3] An imbalance can lead to the accumulation of intermediates that are prone to side reactions.
Troubleshooting Guides
Guide 1: No or Low Yield of the Angucyclinone Core
This guide focuses on issues related to the initial steps of the synthesis leading to the formation of the polyketide-derived angucyclinone intermediate.
| Symptom | Potential Cause | Suggested Action |
| No angucyclinone intermediate detected (e.g., by HPLC-MS) | Inactive PKS enzymes. | 1. Individually test the activity of each PKS enzyme. 2. Ensure the presence of all necessary cofactors for the PKS module. 3. Verify the quality and concentration of acetyl-CoA and malonyl-CoA. |
| Low yield of the angucyclinone intermediate | Sub-optimal ratio of PKS enzymes. | 1. Titrate the concentration of each PKS enzyme to find the optimal ratio. 2. Implement a fed-batch strategy for acetyl-CoA and malonyl-CoA to maintain optimal substrate concentrations. |
| Accumulation of early, uncyclized intermediates | Inactive or inhibited cyclase or aromatase components of the PKS. | 1. Check the activity of the cyclase and aromatase enzymes. 2. Analyze the reaction mixture for potential inhibitory compounds. |
Guide 2: Issues with Post-PKS Modifications
This section addresses problems arising after the formation of the initial angucyclinone scaffold, including oxidative rearrangements and methylations.
| Symptom | Potential Cause | Suggested Action | | :--- | :--- | | Accumulation of the angucyclinone intermediate and no rearranged product | Inactivity of one or more of the key oxygenases (GilOI, GilOII, GilOIV/JadF). | 1. Individually assay the activity of GilOI, GilOII, and GilOIV/JadF. 2. Ensure the presence of the necessary co-factors (e.g., FAD) and a regenerating system if required.[2] 3. The formation of a multienzyme complex between these oxygenases has been suggested; ensure conditions are favorable for protein-protein interactions.[3] | | Formation of incorrect isomers or shunt products | Imbalance in the activity of the oxygenases or methyltransferases. | 1. Adjust the relative concentrations of GilOI, GilOII, GilM, and GilMT. 2. Analyze intermediates to pinpoint the stalled enzymatic step. | | Incomplete methylation | Inactive or inhibited methyltransferases (GilM, GilMT). | 1. Confirm the activity of GilM and GilMT. 2. Ensure an adequate supply of the methyl donor, S-adenosyl methionine (SAM). 3. Check for potential product inhibition of the methyltransferases. |
Guide 3: Troubleshooting the C-Glycosylation Step
The final C-glycosylation is a critical step catalyzed by a glycosyltransferase (GT).
| Symptom | Potential Cause | Suggested Action |
| Accumulation of the aglycone precursor | Inactive C-glycosyltransferase (e.g., GilGT).[4] | 1. Verify the activity of the glycosyltransferase with a model substrate if available. 2. Ensure the presence of the activated sugar donor (e.g., NDP-sugar). |
| Low efficiency of C-glycosylation | Poor substrate acceptance by the glycosyltransferase. | 1. Increase the concentration of the glycosyltransferase. 2. Optimize the reaction pH and temperature for the glycosyltransferase. 3. Consider engineering the glycosyltransferase for improved activity with the specific aglycone.[5] |
| Hydrolysis of the activated sugar donor | Presence of contaminating hydrolases or inherent instability of the sugar donor. | 1. Use highly purified enzymes. 2. Add inhibitors of potential contaminating hydrolases. 3. Maintain a fresh supply of the activated sugar donor. |
Experimental Protocols
Protocol 1: General One-Pot Enzymatic Synthesis of Defucogilvocarcin M
This protocol is a generalized procedure based on the published enzymatic total synthesis.[3]
-
Reaction Mixture Preparation: In a sterile microcentrifuge tube, prepare a reaction mixture containing the appropriate buffer (e.g., HEPES buffer, pH 7.5), all 15 purified enzymes at their optimized concentrations, and necessary cofactors including acetyl-CoA, malonyl-CoA, S-adenosyl methionine (SAM), and the required sugar donor for the glycosylation step.
-
Initiation of Reaction: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with gentle agitation.
-
Time-Course Analysis: At various time points, withdraw aliquots of the reaction mixture.
-
Quenching and Extraction: Quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate). Vortex vigorously and centrifuge to separate the organic and aqueous layers.
-
Analysis: Analyze the organic extract by High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS) to detect the formation of defucogilvocarcin M and any intermediates. Compare the retention time and mass spectrum with an authentic standard.[3]
Visualizations
Caption: Biosynthetic pathway of defucogilvocarcin M.
Caption: A logical workflow for troubleshooting the synthesis.
References
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Total Synthesis of Defucogilvocarcin M and Its Implications for Gilvocarcin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered Biosynthesis of Gilvocarcin Analogues with Altered Deoxyhexopyranose Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycosyltransferase engineering for carbohydrate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation during Defucogilvocarcin V synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Defucogilvocarcin V.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for this compound?
A1: The two primary approaches for the synthesis of this compound and its analogs are chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: A notable total chemical synthesis was developed by Victor Snieckus. This route involves the construction of the core aromatic structure followed by C-aryl glycosylation. Key reactions include directed ortho-metalation, Suzuki coupling, and a Pictet-Spengler type cyclization to form the gilvocarcin core.
-
Enzymatic Synthesis: Researchers have successfully demonstrated the enzymatic total synthesis of the related compound, Defucogilvocarcin M. This method utilizes a cocktail of enzymes, including polyketide synthases (PKS) and various tailoring enzymes like oxygenases, methyltransferases, and glycosyltransferases, starting from simple precursors like acetyl-CoA and malonyl-CoA.[1]
Q2: What are the common byproducts observed during the synthesis of this compound and its analogs?
A2: Byproduct formation is a significant challenge in both chemical and enzymatic syntheses.
-
In Chemical Synthesis:
-
Anomers: During C-aryl glycosylation, the formation of the undesired anomer of the glycoside is a common issue.
-
Incomplete Cyclization: In the formation of the gilvocarcin core via the Pictet-Spengler reaction, incomplete cyclization can lead to intermediates as byproducts.
-
Side-chain Reactions: Modifications or undesired reactions on the vinyl group of the gilvocarcin core can occur.
-
Protecting Group-Related Byproducts: Incomplete deprotection or side reactions involving protecting groups can lead to a complex mixture of byproducts.
-
-
In Enzymatic Synthesis:
-
Shunt Products: In the enzymatic synthesis of Defucogilvocarcin M, the formation of shunt products like rabelomycin has been observed.[1] These are metabolites that diverge from the main biosynthetic pathway.
-
Unknown Compounds: HPLC analysis of enzymatic reactions has shown the presence of several unidentified minor compounds, which are likely intermediates or other shunt products.[1]
-
Q3: How can I minimize the formation of the wrong anomer during C-aryl glycosylation?
A3: Controlling stereoselectivity during C-aryl glycosylation is crucial. Several factors can be optimized:
-
Choice of Glycosyl Donor: The nature of the leaving group and protecting groups on the sugar moiety significantly influences the stereochemical outcome.
-
Lewis Acid: The type and amount of Lewis acid used as a catalyst can affect the anomeric ratio. Screening different Lewis acids (e.g., TMSOTf, BF₃·OEt₂) is recommended.
-
Solvent and Temperature: The reaction solvent and temperature play a critical role in controlling the selectivity. Low temperatures often favor the formation of a single anomer.
-
Anchimeric Assistance: The presence of a participating protecting group at the C2 position of the sugar can direct the stereochemistry of the incoming aryl group.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Inefficient C-aryl glycosylation | Optimize the choice of glycosyl donor, Lewis acid, solvent, and temperature. Consider using a glycosyl donor with a participating group at C2 to enhance stereoselectivity and yield. |
| Poor Pictet-Spengler cyclization | Ensure the reaction conditions (acid catalyst, temperature) are optimal for the specific substrate. In some cases, harsher conditions with strong acids may be required for less nucleophilic aromatic rings.[2] | |
| Degradation of the product | This compound can be sensitive to light and certain chemical conditions. Minimize exposure to light and use purified reagents and solvents. | |
| Formation of multiple spots on TLC/HPLC, indicating a mixture of byproducts | Non-selective reactions | Re-evaluate the protecting group strategy. Ensure that the chosen protecting groups are stable under the reaction conditions and can be removed selectively without affecting other parts of the molecule.[3][4] |
| Presence of shunt products in enzymatic synthesis | In enzymatic synthesis, removing specific enzymes from the reaction mixture can prevent the formation of certain shunt products. For example, the removal of GilOI, GilOII, or JadF in the enzymatic synthesis of Defucogilvocarcin M led to the accumulation of specific intermediates instead of the final product and other byproducts.[1] | |
| Difficulty in purifying the final product | Co-elution of byproducts with the desired product | Employ advanced purification techniques such as preparative HPLC. It may also be necessary to derivatize the crude product to facilitate separation, followed by removal of the derivatizing group. |
| Formation of the undesired anomer during glycosylation | Suboptimal reaction conditions | Systematically screen different Lewis acids, solvents, and reaction temperatures. The use of a participating group at C2 of the sugar is a key strategy to favor the formation of the desired anomer. |
Quantitative Data
The following table summarizes the yields of key steps in a reported chemical synthesis of this compound.[5] Detailed quantitative analysis of byproduct distribution is not extensively reported in the literature.
| Reaction Step | Reagents and Conditions | Yield (%) |
| Williamson Ether Synthesis | K₂CO₃, MeI, Acetone, Reflux | 84 |
| Iodination | (CH₂NMe₂)₂, s-BuLi; I₂, THF, -78 °C to RT | 94 |
| Suzuki Coupling | Ba(OH)₂, Pd(PPh₃)₄, DME, H₂O, Reflux | 99 |
| Lactonization and Deprotection | LDA, THF, Reflux; then AcOH, H₂O, Reflux | 70 (2 steps) |
| Stille Coupling | LiCl, Pd₂(dba)₃, VinylSnBu₃, (2-Furyl)₃P, NMP, RT | 69 |
| Final Deprotection | BCl₃, CH₂Cl₂, 0 °C | 95 |
In the enzymatic synthesis of Defucogilvocarcin M, HPLC analysis showed the formation of the desired product along with the shunt product rabelomycin and other minor, uncharacterized compounds.[1] The relative amounts of these products can be influenced by the specific combination of enzymes used in the one-pot reaction.
Experimental Protocols
C-Aryl Glycosylation (Chemical Synthesis - General Protocol)
This protocol is a general guideline for the C-aryl glycosylation step, which is a critical part of the chemical synthesis of this compound. Optimization is often required for specific substrates.
Materials:
-
Appropriately protected glycosyl donor (e.g., glycosyl acetate or trichloroacetimidate)
-
Aryl nucleophile (the gilvocarcin aglycone precursor)
-
Lewis acid (e.g., TMSOTf, BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Dissolve the aryl nucleophile and the glycosyl donor in the anhydrous solvent under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).
-
Slowly add the Lewis acid to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Enzymatic Synthesis of Defucogilvocarcin M (One-Pot Reaction)
This protocol describes the one-pot enzymatic synthesis of Defucogilvocarcin M from simple precursors.[1]
Materials:
-
PKS enzymes (GilAB, RavC, GilF, GilP, JadD, RavG)
-
Post-PKS enzymes (GilOI, GilOII, JadF, GilM, GilMT, GilR, Fre)
-
Acetyl-CoA
-
Malonyl-CoA
-
Cofactors: NADPH, FAD, S-adenosyl methionine (SAM)
-
NADPH regeneration system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Reaction buffer
Procedure:
-
Combine the PKS and post-PKS enzymes in the reaction buffer.
-
Add the starting materials (acetyl-CoA and malonyl-CoA) and the necessary cofactors.
-
Include the NADPH regeneration system to ensure a continuous supply of NADPH.
-
Incubate the reaction mixture under optimal temperature and pH for the enzymes.
-
Monitor the formation of Defucogilvocarcin M and byproducts using HPLC.
-
After the reaction is complete, extract the products with an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze and purify the products using HPLC.
Visualizations
Caption: Chemical Synthesis Workflow for this compound.
Caption: Byproduct Formation in Enzymatic Gilvocarcin Synthesis.
Caption: Troubleshooting Logic for Byproduct Formation.
References
- 1. Enzymatic Total Synthesis of Defucogilvocarcin M and Its Implications for Gilvocarcin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. synarchive.com [synarchive.com]
Addressing acquired resistance to gilvocarcin compounds in cancer cells
Welcome to the technical support center for researchers studying acquired resistance to gilvocarcin compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for gilvocarcin compounds?
A1: Gilvocarcin V (GV), the most studied compound in this class, functions as a DNA intercalating agent.[1][2] Upon exposure to near-UV light, its vinyl group can form a [2+2] cycloaddition with thymine residues in DNA, leading to the formation of covalent DNA adducts.[2][3][4][5] This process can induce single-strand breaks and inhibit topoisomerase II, ultimately leading to cytotoxicity in cancer cells.[2][3]
Q2: What are the expected mechanisms of acquired resistance to gilvocarcin compounds in cancer cells?
A2: While specific research on acquired resistance to gilvocarcins is limited, based on their mechanism of action and established principles of cancer drug resistance, the primary mechanisms are likely to be:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump gilvocarcin compounds out of the cell, reducing their intracellular concentration and ability to interact with DNA.[6][7][8]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly Nucleotide Excision Repair (NER) which handles bulky adducts, can lead to the efficient removal of gilvocarcin-DNA adducts, mitigating their cytotoxic effects.[9][10][11][12]
-
Alterations in Apoptotic Pathways: Mutations or changes in the expression of proteins involved in apoptosis can make cells less sensitive to the DNA damage induced by gilvocarcins.
Q3: How can I develop a gilvocarcin-resistant cancer cell line in vitro?
A3: Developing a resistant cell line typically involves continuous or pulsed exposure of a parental cancer cell line to escalating doses of the gilvocarcin compound over a prolonged period (several months).[13][14][15][16][17] The goal is to select for and expand the population of cells that can survive and proliferate in the presence of the drug. It is crucial to maintain a parallel culture of the parental cell line with the same passage number for comparative experiments.[13]
Troubleshooting Guides
Guide 1: Inconsistent Cytotoxicity Assay Results
Problem: High variability in IC50 values for a gilvocarcin compound across replicate experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Light Exposure | Gilvocarcin activity is photo-inducible.[2][3][4] Standardize the light exposure conditions (wavelength, intensity, duration) for all plates. Conduct experiments in a light-controlled environment. |
| Compound Instability | Prepare fresh stock solutions of the gilvocarcin compound regularly. Store stock solutions protected from light and at the recommended temperature. |
| Cell Seeding Density | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment before each experiment. |
| Assay Incubation Time | Optimize and standardize the incubation time after drug treatment and light exposure. |
Guide 2: Difficulty Confirming the Mechanism of Resistance
Problem: Unable to pinpoint the specific reason for observed resistance in your developed cell line.
| Experimental Step | Troubleshooting Advice |
| Assessing Drug Efflux | Use a fluorescent substrate for ABC transporters (e.g., Calcein-AM) in a flow cytometry-based efflux assay.[18] Compare substrate accumulation in parental vs. resistant cells in the presence and absence of known ABC transporter inhibitors. |
| Evaluating DNA Repair | Perform Western blotting to compare the expression levels of key DNA repair proteins (e.g., from the NER pathway like XPA, XPC) between parental and resistant cells, both at baseline and after gilvocarcin treatment.[19][20][21][22][23] |
| Quantifying DNA Adducts | Use techniques like ³²P-postlabelling or liquid chromatography-mass spectrometry (LC-MS) to quantify the level of gilvocarcin-DNA adducts in parental and resistant cells following treatment.[24][25][26][27] A lower level of adducts in resistant cells could indicate increased efflux or enhanced repair. |
Experimental Protocols
Protocol 1: Western Blot for DNA Repair Proteins
-
Cell Lysis: Treat parental and gilvocarcin-resistant cells with the gilvocarcin compound and expose to UV light. At desired time points, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[22]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the DNA repair protein of interest overnight at 4°C.[22]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[19]
-
Analysis: Quantify band intensities and normalize to a loading control like GAPDH or β-actin.
Protocol 2: Flow Cytometry for ABC Transporter Activity
-
Cell Preparation: Harvest parental and gilvocarcin-resistant cells and resuspend in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1x10⁶ cells/mL.[28][29]
-
Inhibitor Pre-incubation: (Optional) Pre-incubate cells with a known ABC transporter inhibitor (e.g., Verapamil for P-gp) for 30 minutes.
-
Substrate Staining: Add a fluorescent ABC transporter substrate (e.g., Calcein-AM) to the cell suspension and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells with ice-cold PBS to remove excess substrate.
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Analysis: Compare the mean fluorescence intensity between parental and resistant cells. Lower fluorescence in resistant cells suggests higher efflux activity.
Visualizations
References
- 1. codecademy.com [codecademy.com]
- 2. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light-induced modifications of DNA by gilvocarcin V and its aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineered Biosynthesis of Gilvocarcin Analogues with Altered Deoxyhexopyranose Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gilvocarcin V exhibits both equilibrium DNA binding and UV light induced DNA adduct formation which is sequence context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. mdpi.com [mdpi.com]
- 9. oaepublish.com [oaepublish.com]
- 10. DNA Damage Pathways [horizondiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. In vitro development of chemotherapy and targeted therapy drug-resistant cancer cell lines: a practical guide with case studies : Middlesex University Research Repository [repository.mdx.ac.uk]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 23. researchgate.net [researchgate.net]
- 24. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. publications.iarc.who.int [publications.iarc.who.int]
- 26. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 27. mdpi.com [mdpi.com]
- 28. research.pasteur.fr [research.pasteur.fr]
- 29. Flow Cytometry Protocols | Thermo Fisher Scientific - SK [thermofisher.com]
Technical Support Center: Enhancing the Bioavailability of Defucogilvocarcin V for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the poor bioavailability of Defucogilvocarcin V in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a member of the gilvocarcin group of natural products, which are known for their potent antitumor activities. A significant challenge in the preclinical development of these molecules, including this compound, is their inherent poor aqueous solubility.[1] This low solubility is a primary reason for poor oral bioavailability, which can lead to insufficient drug exposure at the target site, variable therapeutic outcomes, and the need for higher, potentially toxic, doses in animal studies.[2][3]
Q2: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs.[4][5][6] These can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution. Techniques include micronization and nanosuspension formation.[5]
-
Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous state, often dispersed in a polymer matrix, can enhance solubility and dissolution rate.[4]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[4]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[5]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts to the active form in vivo.[5][7]
Q3: Which route of administration is best for initial animal studies with this compound?
For initial in vivo studies, parenteral routes of administration, such as intravenous (IV) injection, are often preferred.[8] An IV administration provides 100% bioavailability by introducing the drug directly into the systemic circulation, bypassing absorption barriers and first-pass metabolism.[2][8] This allows for an initial assessment of the compound's efficacy and toxicity without the confounding factor of poor absorption. However, if the intended clinical application is oral, it is crucial to then develop a suitable oral formulation and evaluate its bioavailability.
Q4: How can I troubleshoot high variability in plasma concentrations of this compound in my animal studies?
High variability in plasma concentrations can stem from several factors:
-
Inconsistent Formulation: Ensure your formulation is homogenous and stable. For suspensions, ensure adequate mixing before each administration.
-
Food Effects: The presence of food in the gastrointestinal tract can significantly alter drug absorption.[9] Standardize feeding schedules for your study animals (e.g., fasting overnight before dosing).
-
Gastrointestinal pH and Motility: These physiological factors can vary between animals and affect drug dissolution and transit time.[9]
-
First-Pass Metabolism: Extensive metabolism in the liver or gut wall before the drug reaches systemic circulation can lead to variable bioavailability.[5][6]
Troubleshooting Guides
Issue 1: Low Oral Bioavailability
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility | 1. Particle Size Reduction: Prepare a nanosuspension of this compound. 2. Formulation with Solubilizing Excipients: Develop a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS). 3. Amorphous Solid Dispersion: Create a solid dispersion of this compound with a suitable polymer. |
| Low membrane permeability | 1. Incorporate Permeation Enhancers: Include excipients in your formulation that can transiently increase intestinal membrane permeability.[4] 2. Prodrug Strategy: Synthesize a more lipophilic prodrug of this compound.[5][7] |
| Extensive first-pass metabolism | 1. Administer with an Enzyme Inhibitor: Co-administer a known inhibitor of the relevant metabolic enzymes (requires prior knowledge of the metabolic pathway).[3] 2. Utilize Lymphatic Transport: Formulations like SEDDS can promote lymphatic uptake, bypassing the hepatic first-pass metabolism.[4] |
Issue 2: Formulation Instability
| Potential Cause | Troubleshooting Steps |
| Drug precipitation from solution | 1. Optimize Solvent System: For liquid formulations, test different co-solvents and pH adjustments. 2. Incorporate Stabilizers: For amorphous solid dispersions, select a polymer that effectively prevents recrystallization. 3. Use Surfactants: In lipid-based formulations, ensure the surfactant concentration is optimal to maintain the drug in a solubilized state upon dispersion.[4] |
| Particle aggregation in suspensions | 1. Add a Stabilizer: Include a surfactant or polymer to prevent particle agglomeration. 2. Optimize Particle Size: Ensure a narrow particle size distribution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Materials: this compound, stabilizer (e.g., Poloxamer 188 or Tween 80), purified water, milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Procedure:
-
Prepare a solution of the stabilizer in purified water.
-
Disperse a known amount of this compound in the stabilizer solution to form a pre-suspension.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill at a controlled temperature for a specified duration (e.g., 2-24 hours), periodically sampling to measure particle size.
-
Continue milling until the desired particle size (typically < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, zeta potential, and drug content.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, oil (e.g., Capryol 90), surfactant (e.g., Cremophor EL), co-surfactant (e.g., Transcutol HP).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.
-
Add this compound to the selected vehicle and mix until dissolved, using gentle heating if necessary.
-
To evaluate, add a small amount of the formulation to water and observe for spontaneous emulsion formation.
-
Characterize the resulting emulsion for droplet size, polydispersity index, and drug content.
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Aqueous Suspension | Oral | |||||
| Nanosuspension | Oral | |||||
| SEDDS | Oral | |||||
| IV Solution | IV | 100 |
This table should be populated with experimental data.
Table 2: In Vitro Dissolution Profile of this compound Formulations
| Time (min) | % Drug Dissolved - Aqueous Suspension | % Drug Dissolved - Nanosuspension | % Drug Dissolved - SEDDS |
| 5 | |||
| 15 | |||
| 30 | |||
| 60 | |||
| 120 |
This table should be populated with experimental data.
Visualizations
Caption: Workflow for developing and evaluating formulations to enhance the bioavailability of this compound.
Caption: Troubleshooting logic for addressing low oral bioavailability of this compound.
References
- 1. Enzymatic Total Synthesis of Defucogilvocarcin M and Its Implications for Gilvocarcin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 6. pharmamanufacturing.com [pharmamanufacturing.com]
- 7. researchgate.net [researchgate.net]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Validation & Comparative
Defucogilvocarcin V vs. Gilvocarcin V: A Comparative Cytotoxicity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of Defucogilvocarcin V and Gilvocarcin V, two members of the gilvocarcin family of polyketide-derived antitumor antibiotics. While both compounds share a common core structure, their cytotoxic profiles and the extent of their scientific investigation differ significantly.
Executive Summary
This guide will present the available data for Gilvocarcin V, detail the established experimental protocols for assessing cytotoxicity, and illustrate the known signaling pathways involved in its mechanism of action. The absence of data for this compound will be clearly noted.
Quantitative Cytotoxicity Data
A comprehensive, direct comparison of the 50% inhibitory concentration (IC50) values for this compound and Gilvocarcin V is not possible due to the lack of published cytotoxicity data for this compound.
For Gilvocarcin V, numerous studies have confirmed its potent cytotoxic effects against various cancer cell lines. However, a standardized table of IC50 values is challenging to compile as the experimental conditions (e.g., cell lines, exposure times, assay methods) vary between studies. It is one of the most potent antitumor compounds among the gilvocarcin-type drugs, requiring low concentrations to exert its effects while maintaining low in vivo toxicity.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Not Available | Not Available | |
| Gilvocarcin V | Various Cancer Cell Lines | Data not consistently reported in a comparable format. Known to be highly potent. |
Mechanism of Action
Gilvocarcin V
The cytotoxic effects of Gilvocarcin V are primarily mediated through its interaction with DNA. The key mechanisms include:
-
DNA Intercalation: Gilvocarcin V inserts itself between the base pairs of DNA, disrupting the normal helical structure. This interference can inhibit the processes of DNA replication and transcription.
-
Topoisomerase II Inhibition: Gilvocarcin V acts as a topoisomerase II poison. Topoisomerase II is an essential enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks. By stabilizing the enzyme-DNA complex, Gilvocarcin V prevents the re-ligation of these breaks, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis (programmed cell death).
-
Photo-activated DNA Damage: In the presence of near-ultraviolet (UVA) light, Gilvocarcin V can induce further DNA damage, including the formation of covalent adducts with DNA.
The resulting DNA damage activates cellular DNA damage response (DDR) pathways, which, if the damage is too severe to be repaired, will initiate apoptotic signaling cascades.
This compound
The mechanism of action for this compound has not been explicitly detailed in the available literature. However, based on its structural similarity to Gilvocarcin V, it is hypothesized to exert its cytotoxicity through a similar DNA-targeting mechanism.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the proposed signaling pathway for Gilvocarcin V-induced cytotoxicity and a typical experimental workflow for assessing cytotoxicity.
Caption: Proposed signaling pathway for Gilvocarcin V-induced apoptosis.
Caption: General experimental workflow for an MTT-based cytotoxicity assay.
Experimental Protocols
A common method to determine the cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound (this compound or Gilvocarcin V) in a suitable solvent (e.g., DMSO) and then in culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS) and filter-sterilize it.
-
Add a specific volume of the MTT solution to each well (e.g., 10-20 µL) and mix gently.
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, add a solubilizing agent to each well (e.g., DMSO, isopropanol with HCl, or a commercial solubilization solution).
-
Gently agitate the plate to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength of around 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion
Gilvocarcin V is a potent cytotoxic agent with a well-established mechanism of action involving DNA intercalation and topoisomerase II inhibition. In contrast, the cytotoxic properties of this compound remain largely unexplored in the public domain, with research primarily focused on its synthesis. Consequently, a direct and quantitative comparison of the cytotoxicity of these two compounds is not currently feasible. Future studies are required to elucidate the biological activity of this compound and to determine its potential as an antitumor agent, both on its own and in comparison to other members of the gilvocarcin family. Researchers are encouraged to perform side-by-side comparative studies using standardized assays to accurately assess the relative potency of these compounds.
A Comparative Analysis of the Anticancer Properties of Gilvocarcin Analogues
A detailed guide for researchers and drug development professionals on the cytotoxic activity, mechanisms of action, and cellular effects of various gilvocarcin analogues.
Gilvocarcin V and its analogues represent a promising class of polyketide-derived anticancer agents. These compounds are known to exhibit potent cytotoxic activity against a range of cancer cell lines. This guide provides a comparative overview of the anticancer activity of several key gilvocarcin analogues, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Comparative Anticancer Activity
The in vitro anticancer activity of gilvocarcin analogues is typically evaluated by determining their 50% growth inhibitory concentration (GI₅₀) against various cancer cell lines. The table below summarizes the available GI₅₀ values for several key analogues.
| Compound | H460 (Human Lung Cancer) GI₅₀ (µM) | MCF-7 (Human Breast Cancer) GI₅₀ (µM) | LL/2 (Murine Lung Cancer) GI₅₀ (µM) |
| Gilvocarcin V (GV) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
| 4'-Hydroxygilvocarcin V (4'-OH GV) | 0.5 ± 0.1 | 0.9 ± 0.1 | 1.1 ± 0.2 |
| D-Olivosyl-gilvocarcin V | 0.9 ± 0.2 | 1.5 ± 0.3 | 1.8 ± 0.4 |
| Polycarcin V | 0.7 ± 0.1 | 1.1 ± 0.2 | 1.3 ± 0.2 |
Data sourced from preliminary anticancer assays using the sulforhodamine B (SRB) assay.[1][2]
Mechanism of Action: DNA Damage and Repair
The primary mechanism of action for many gilvocarcin analogues involves the induction of DNA damage. Gilvocarcin V, for instance, upon photoactivation by near-UV or visible blue light, can form a [2+2] cycloaddition with thymine residues in DNA.[3] This leads to the formation of bulky DNA adducts, which can impede DNA replication and transcription, ultimately triggering cell death.
The cellular response to this DNA damage is critical for determining the ultimate fate of the cancer cell. The Nucleotide Excision Repair (NER) pathway has been identified as a key mechanism for repairing the DNA lesions induced by some gilvocarcin analogues, such as polycarcin V.
Signaling Pathway of Gilvocarcin-Induced DNA Damage and NER Response
Caption: Gilvocarcin-induced DNA damage and the Nucleotide Excision Repair (NER) response pathway.
Cellular Effects: Apoptosis and Cell Cycle Arrest
The cytotoxic effects of gilvocarcin analogues are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Experimental Workflow for Assessing Apoptosis and Cell Cycle
Caption: Workflow for analyzing apoptosis and cell cycle distribution in cancer cells treated with gilvocarcin analogues.
Some gilvocarcin analogues have been shown to induce cell cycle arrest at the G2/M phase. This prevents cells from entering mitosis and dividing, thus halting proliferation. The induction of apoptosis is a key indicator of the effectiveness of an anticancer agent.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.
Procedure:
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of gilvocarcin analogues for 48-72 hours.
-
Fixation: Gently wash the cells with PBS and fix with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Air dry the plates and dissolve the protein-bound dye in 10 mM Tris base solution.
-
Absorbance Reading: Measure the optical density at 515 nm using a microplate reader. The GI₅₀ value is calculated from the dose-response curve.
Annexin V-FITC Apoptosis Assay
This assay is used to detect early and late apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.
Procedure:
-
Cell Treatment: Treat cells with gilvocarcin analogues for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis using Propidium Iodide
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with gilvocarcin analogues, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram representing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
Validating the Antitumor Effects of Defucogilvocarcin V in H460 and MCF-7 Cell Lines: A Comparative Guide
This guide provides a comparative analysis of the antitumor effects of Defucogilvocarcin V on the human non-small cell lung carcinoma cell line H460 and the human breast adenocarcinoma cell line MCF-7. The performance of this compound is compared with standard chemotherapeutic agents for these cancer types, supported by experimental data and detailed protocols.
Introduction to this compound and Target Cell Lines
This compound belongs to the gilvocarcin class of polyketide-derived natural products, which are known for their potent antitumor activities.[1][2] These compounds are characterized by a unique benzo[d]naphtho[1,2-b]pyran-6-one core structure. Their mechanism of action is primarily attributed to DNA interaction.[3]
H460 is a well-characterized cell line derived from a human large cell lung carcinoma. These cells are known for their rapid proliferation and are widely used as a model for non-small cell lung cancer in research and drug screening.
MCF-7 is one of the most studied breast cancer cell lines. It is an estrogen receptor-positive (ER+) and hormone-dependent cell line, making it a valuable model for studying hormone-responsive breast cancers.
Comparative Antitumor Activity
The following tables present the available cytotoxicity data for Polycarcin V against the MCF-7 cell line and compares it with standard chemotherapeutic agents commonly used in the treatment of non-small cell lung cancer and ER-positive breast cancer.
Table 1: Cytotoxicity of Polycarcin V against MCF-7 Breast Cancer Cell Line
| Compound | Cell Line | IC70 (ng/mL) |
| Polycarcin V | MCF-7 | <0.3 - 4 |
Source: Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile.[4]
Table 2: Standard Chemotherapeutic Agents for Comparison
| Cancer Type | Cell Line Model | Standard Chemotherapeutic Agents |
| Non-Small Cell Lung Cancer | H460 | Cisplatin, Carboplatin, Paclitaxel, Docetaxel, Gemcitabine, Pemetrexed |
| ER-Positive Breast Cancer | MCF-7 | Tamoxifen, Aromatase Inhibitors (e.g., Letrozole, Anastrozole), Fulvestrant, CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib) |
Experimental Protocols
Detailed methodologies for key experiments to validate the antitumor effects of this compound are provided below.
Cell Viability Assay (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic effects of a compound on cultured cells.
Protocol:
-
Cell Seeding: Seed H460 and MCF-7 cells into 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and control drugs for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution to each well and incubate at room temperature for 10 minutes.
-
Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition can be calculated based on the absorbance values of treated versus untreated cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
Protocol:
-
Cell Treatment: Treat H460 and MCF-7 cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat H460 and MCF-7 cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the different phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Visualizations
Proposed Mechanism of Action of Gilvocarcin-Type Compounds
Gilvocarcin V and its analogs are believed to exert their antitumor effects primarily through interaction with DNA. The proposed mechanism involves the intercalation of the planar aromatic core of the molecule between DNA base pairs. Upon photoactivation by UV or visible light, a [2+2] cycloaddition reaction can occur between the vinyl group of the gilvocarcin molecule and a thymine residue in the DNA, leading to the formation of a covalent adduct. This DNA damage can subsequently trigger cell cycle arrest and apoptosis.[1][5]
References
- 1. Activation of antitumor agent gilvocarcins by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The complete gene cluster of the antitumor agent gilvocarcin V and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Defucogilvocarcin V Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Defucogilvocarcin V analogs, focusing on their anticancer properties. This compound belongs to the gilvocarcin family of C-aryl glycoside polyketides, which are known for their potent antitumor activities.[1] A significant challenge in the therapeutic development of these compounds is their poor solubility.[1] Consequently, much of the research in this area has focused on the synthesis and biological evaluation of analogs with modified structures to enhance efficacy and improve pharmacokinetic properties.
Data Presentation: Comparative Cytotoxicity of Gilvocarcin Analogs
Recent SAR studies have explored the impact of modifying the C-4 sugar moiety of the gilvocarcin core on cytotoxic activity. In one such study, a combinatorial biosynthetic approach was utilized to generate novel gilvocarcin analogs by introducing different deoxysugar moieties.[2] Preliminary anticancer assays using a sulforhodamine B (SRB) assay revealed that modifications to the sugar substituent can lead to analogs with increased antitumor activity against various cancer cell lines.[2]
Below is a summary of the 50% growth-inhibitory (GI₅₀) values for key analogs compared to the parent compounds, Gilvocarcin V and Gilvocarcin M.
| Compound | Modification | H460 (Human Lung Cancer) GI₅₀ (µM) | MCF-7 (Human Breast Cancer) GI₅₀ (µM) | LL/2 (Murine Lung Cancer) GI₅₀ (µM) |
| Gilvocarcin V (Parent) | D-fucofuranose | Reference | Reference | Reference |
| Gilvocarcin M (Parent) | Defucosylated | Reference | Reference | Reference |
| Analog 16 | 4'-OH-gilvocarcin V | Comparable to parent compounds | Higher than parent compounds | Higher than parent compounds |
| Analog 20 | D-olivosyl gilvocarcin | Better than parent compounds | Better than parent compounds | Comparable to parent compounds |
| Polycarcin V | L-rhamnosyl gilvocarcin | Data indicates activity | Data indicates activity | Data indicates activity |
Note: "Reference" indicates the baseline activity of the parent compounds against which the analogs were compared. "Comparable" suggests similar activity, while "Better" indicates a lower GI₅₀ value and thus higher potency. Specific numerical data for the parent compounds were not available in the referenced abstracts.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine cell density based on the measurement of cellular protein content.
-
Cell Plating: Tumor cell lines (e.g., H460, MCF-7, LL/2) are seeded in 96-well plates at a predetermined optimal density and incubated for 24 hours to allow for cell attachment.
-
Compound Addition: The this compound analogs and parent compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in cell culture medium. The diluted compounds are added to the wells containing the cells, and a control group with solvent only is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. The supernatant is then discarded, and the plates are washed with water and air-dried.
-
Staining: The fixed cells are stained with a 0.4% (w/v) solution of sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.
-
Washing and Solubilization: The unbound dye is removed by washing with 1% acetic acid. The plates are then air-dried. The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 515 nm. The GI₅₀ value, the concentration of the compound that causes a 50% reduction in cell growth, is then calculated from the dose-response curves.
Topoisomerase I Inhibition Assay
Gilvocarcins are known to interact with DNA; therefore, assessing their effect on DNA topoisomerases is crucial.[2] A standard in vitro assay for topoisomerase I activity is based on the relaxation of supercoiled DNA.[3]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, human topoisomerase I enzyme, and a reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and EDTA).
-
Inhibitor Addition: The this compound analogs are added to the reaction mixture at various concentrations. A control reaction without any inhibitor and a positive control with a known topoisomerase I inhibitor (e.g., camptothecin) are also prepared.
-
Incubation: The reaction mixtures are incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
-
Agarose Gel Electrophoresis: The DNA from the reaction mixtures is separated by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates.
-
Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA and the persistence of the supercoiled form in the presence of the analog. The IC₅₀ value, the concentration of the analog that inhibits 50% of the enzyme's activity, can be determined.
Mandatory Visualizations
Caption: SAR of this compound analogs based on sugar moiety modifications.
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
References
A Comparative Analysis of Synthetic Defucogilvocarcin V and its Biosynthesized Analogs in Oncology Research
A detailed guide for researchers and drug development professionals on the performance, experimental validation, and mechanisms of action of synthetic and biosynthesized gilvocarcin compounds.
The gilvocarcins are a class of polyketide-derived C-glycoside antibiotics demonstrating significant antitumor properties. Their unique mode of action, involving DNA intercalation and topoisomerase II inhibition, has made them a subject of intense research for the development of novel cancer therapeutics.[1] This guide provides a comparative overview of chemically synthesized Defucogilvocarcin V, the aglycone core of gilvocarcin, and its various biosynthesized analogs, which feature diverse sugar moieties. We present available quantitative data on their cytotoxic activities, detailed experimental protocols for their synthesis and evaluation, and a visualization of their proposed signaling pathway.
Performance Comparison: Cytotoxicity Data
| Compound | C-4 Glycosyl Moiety | Cancer Cell Line | GI50 (µM) |
| Gilvocarcin V | D-Fucofuranose | H460 (Human Lung) | ~1.0 |
| MCF-7 (Human Breast) | ~1.0 | ||
| LL/2 (Murine Lung) | ~0.5 | ||
| Polycarcin V | L-Rhamnopyranose | H460 (Human Lung) | ~1.0 |
| MCF-7 (Human Breast) | ~1.5 | ||
| LL/2 (Murine Lung) | ~0.7 | ||
| d-Olivosyl-gilvocarcin V | D-Olivopyranose | H460 (Human Lung) | ~0.8 |
| MCF-7 (Human Breast) | ~0.9 | ||
| LL/2 (Murine Lung) | ~0.4 | ||
| 4'-OH-gilvocarcin V | Hydroxylated Furanose | H460 (Human Lung) | ~0.5 |
| MCF-7 (Human Breast) | ~0.6 | ||
| LL/2 (Murine Lung) | ~0.3 |
Experimental Protocols
Chemical Synthesis of this compound (Aglycone)
The total synthesis of this compound has been achieved through various multi-step strategies. A common approach involves the construction of the core benzonaphthopyranone skeleton followed by the introduction of the C-8 vinyl group.
Illustrative Synthetic Scheme (Snieckus, 1997):
A detailed, step-by-step protocol for the total synthesis is beyond the scope of this guide. However, a representative synthetic route involves the following key transformations[3]:
-
Construction of the Naphthol Core: Coupling of a suitably substituted boronic acid with a protected phenol derivative via a Suzuki coupling reaction.
-
Lactonization: Formation of the pyran-6-one ring system through an intramolecular cyclization.
-
Introduction of the C-8 Side Chain: A Stille coupling reaction is often employed to install the vinyl group at the C-8 position.
-
Deprotection: Removal of protecting groups to yield the final this compound product.
For a detailed, replicable protocol, researchers are encouraged to consult the primary literature on the total synthesis of gilvocarcins.
Biosynthesis and Isolation of Gilvocarcin Analogs
The generation of novel gilvocarcin analogs is often achieved through combinatorial biosynthesis, leveraging the promiscuity of the glycosyltransferase GilGT.
General Protocol:
-
Host Strain and Vector: The gilvocarcin biosynthetic gene cluster is heterologously expressed in a suitable host, such as Streptomyces lividans TK24, using a cosmid vector (e.g., cosG9B3).[2]
-
Fermentation: The recombinant S. lividans strain is cultured in a suitable production medium (e.g., SG medium) at 28°C for 5-7 days with vigorous shaking.
-
Extraction: The culture broth is harvested, and the mycelium is separated by filtration. The supernatant is extracted with an organic solvent, such as ethyl acetate.
-
Purification: The crude extract is concentrated and subjected to chromatographic purification, typically involving silica gel chromatography followed by high-performance liquid chromatography (HPLC) to isolate the desired gilvocarcin analogs.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (synthetic this compound or biosynthesized analogs) for 72-96 hours.[4]
-
Cell Fixation: Discard the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for at least 1 hour at 4°C.[3]
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.[3][4]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.[3]
-
Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510-540 nm using a microplate reader.[2][3]
-
Data Analysis: Calculate the GI50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curves.
Mechanism of Action and Signaling Pathway
Gilvocarcin V and its analogs exert their cytotoxic effects primarily through two interconnected mechanisms: DNA intercalation and inhibition of topoisomerase II. This leads to the activation of the DNA Damage Response (DDR) pathway.
DNA Intercalation and Photo-activated Damage
The planar aromatic core of the gilvocarcin molecule allows it to intercalate between the base pairs of DNA.[1] Upon exposure to near-UV light, the C-8 vinyl group can form a [2+2] cycloaddition with thymine residues in the DNA, leading to the formation of covalent adducts and single-strand breaks.[2][5]
Topoisomerase II Inhibition and DNA Damage Response
Topoisomerase II is a crucial enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks (DSBs). Gilvocarcins are thought to trap the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strands and leading to an accumulation of DSBs.[2][6] This triggers the DNA Damage Response (DDR) pathway.
The DDR is a complex signaling network that senses DNA damage and initiates a cascade of events to arrest the cell cycle and promote DNA repair. Key players in this pathway include the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which, upon activation by DSBs, phosphorylate a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2.[7][8] This signaling cascade ultimately leads to cell cycle arrest, typically at the G2/M transition, to allow time for DNA repair. If the damage is too severe to be repaired, the DDR can trigger apoptosis (programmed cell death).
Caption: DNA Damage Response Pathway Induced by Gilvocarcin Analogs.
Conclusion
Both synthetic this compound and its biosynthesized analogs represent promising scaffolds for the development of novel anticancer agents. The ability to generate diverse analogs through combinatorial biosynthesis offers a powerful tool for structure-activity relationship studies and the optimization of therapeutic properties. While the aglycone itself demonstrates cytotoxic activity, the sugar moiety plays a significant role in modulating this activity. Further research, including direct comparative studies of synthetic and a wider range of biosynthesized analogs in standardized preclinical models, is warranted to fully elucidate their therapeutic potential and guide the development of next-generation gilvocarcin-based cancer therapies.
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Light-induced modifications of DNA by gilvocarcin V and its aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Resistance Profile of Defucogilvocarcin V: A Comparative Guide for Researchers
For Immediate Release
A comprehensive analysis of available data suggests that Defucogilvocarcin V and its analogs may circumvent common mechanisms of resistance to established DNA-damaging agents. This guide provides a detailed comparison, presenting available experimental data on the cross-resistance profile of gilvocarcin analogs, alongside relevant experimental methodologies and an exploration of the underlying signaling pathways. This information is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound in overcoming drug resistance in cancer therapy.
Comparative Cytotoxicity Analysis
While direct cross-resistance data for this compound is limited in publicly available literature, studies on its close structural analogs, BE-12406A and BE-12406B, provide valuable insights. These compounds have demonstrated efficacy against cancer cell lines with acquired resistance to conventional chemotherapeutics, suggesting a potential lack of cross-resistance.
| Compound | Cell Line | Resistance Profile | IC₅₀ (µM) | Source |
| BE-12406A | P388 | Murine Leukemia (Sensitive) | 0.2 | [1][2] |
| BE-12406A | P388/VCR | Vincristine-Resistant Murine Leukemia | Active (Specific IC₅₀ not reported) | [3][4][5][6] |
| BE-12406A | P388/ADR | Doxorubicin-Resistant Murine Leukemia | Active (Specific IC₅₀ not reported) | [3][4][5][6] |
| BE-12406B | P388 | Murine Leukemia (Sensitive) | Not Reported | |
| BE-12406B | P388/VCR | Vincristine-Resistant Murine Leukemia | Active (Specific IC₅₀ not reported) | [3][4][5][6] |
| BE-12406B | P388/ADR | Doxorubicin-Resistant Murine Leukemia | Active (Specific IC₅₀ not reported) | [3][4][5][6] |
Note: The activity of BE-12406A and BE-12406B in resistant cell lines indicates that their mechanism of action may differ from or bypass the resistance mechanisms developed against vincristine and doxorubicin. Further studies with this compound are warranted to confirm this lack of cross-resistance.
Experimental Methodologies
The following sections detail the typical experimental protocols for generating resistant cell lines and assessing cytotoxicity, based on established methodologies.
Generation of Drug-Resistant Cell Lines
The development of drug-resistant cancer cell lines is a crucial step in studying cross-resistance. A common method involves the continuous or intermittent exposure of a parental cancer cell line to escalating concentrations of a specific chemotherapeutic agent over a prolonged period.
Example Protocol for Generating Doxorubicin-Resistant P388 Murine Leukemia Cells:
-
Initial Culture: P388 murine leukemia cells are cultured in an appropriate medium, such as RPMI-1640 supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Exposure: The cells are initially exposed to a low concentration of doxorubicin, typically starting at the IC₁₀ (the concentration that inhibits 10% of cell growth).
-
Stepwise Dose Escalation: As the cells adapt and resume proliferation, the concentration of doxorubicin is gradually increased in a stepwise manner. The increments in drug concentration are carefully managed to allow for the selection and expansion of resistant cell populations.
-
Monitoring Resistance: The development of resistance is monitored by periodically determining the IC₅₀ value of doxorubicin in the treated cell population compared to the parental, sensitive cell line.
-
Stabilization of Resistant Phenotype: Once a desired level of resistance is achieved (often a 10-fold or higher increase in IC₅₀), the resistant cell line is maintained in a culture medium containing a maintenance concentration of doxorubicin to ensure the stability of the resistant phenotype.
-
Characterization: The established resistant cell line is then characterized to understand the underlying mechanisms of resistance, which may include overexpression of drug efflux pumps (e.g., P-glycoprotein), alterations in drug metabolism, or changes in drug targets.
A similar protocol can be adapted for generating vincristine-resistant cell lines.
Cytotoxicity Assay
The cytotoxicity of this compound and other DNA-damaging agents is typically evaluated using in vitro cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
MTT Assay Protocol:
-
Cell Seeding: P388 cells (both sensitive and resistant strains) are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, doxorubicin, cisplatin) for a specified duration (e.g., 48 or 72 hours). For light-activated compounds like this compound, the plates are exposed to an appropriate light source for a defined period.
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are then solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms and Workflows
To better understand the complex processes involved, the following diagrams illustrate the experimental workflow for assessing cross-resistance and the signaling pathways implicated in the action of and resistance to DNA-damaging agents.
Caption: Workflow for assessing the cross-resistance of this compound.
Caption: Key signaling pathways in DNA damage response and drug resistance.
Mechanism of Action and Resistance
This compound, like its parent compound gilvocarcin V, is a potent DNA-damaging agent. Its mechanism of action involves intercalation into the DNA double helix and, upon photoactivation with near-UV or visible light, the formation of covalent adducts with DNA bases, particularly thymine.[7] This leads to single-strand breaks and the formation of DNA-protein cross-links, selectively involving histone H3 and the heat shock protein GRP78.[1][3] The cross-linking with histone H3 is thought to disrupt DNA replication and transcription, contributing to the compound's potent antitumor activity.[3][8]
Resistance to conventional DNA-damaging agents such as doxorubicin and vincristine often arises from mechanisms that do not appear to affect the activity of gilvocarcin analogs. These resistance mechanisms in P388 cells can include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell, reducing their intracellular concentration.
-
Alterations in Drug Targets: Modifications in the target molecules of the drugs, such as topoisomerase II for doxorubicin, can prevent effective drug binding.
-
Enhanced DNA Repair: Upregulation of DNA repair pathways that can efficiently remove drug-induced DNA damage.
The observation that gilvocarcin analogs retain activity in doxorubicin- and vincristine-resistant cells suggests that they are not substrates for the same efflux pumps and that their unique DNA-damaging mechanism, particularly the light-activated cross-linking with histone H3, may be more difficult for cancer cells to repair or bypass. This distinct mode of action presents a promising avenue for the development of new therapies to combat multidrug-resistant cancers.
References
- 1. Anti-cancer and antimicrobial potential of five soil Streptomycetes: a metabolomics-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NEW ANTITUMOR SUBSTANCES, BE-12406A AND BE-12406B, PRODUCED BY A STREPTOMYCETE [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. New antitumor substances, BE-12406A and BE-12406B, produced by a streptomycete. II. Structure determination PMID: 1955387 | MedChemExpress [medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
Defucogilvocarcin V: A Potent Anti-Cancer Agent Outperforming Standard Chemotherapeutics in Preclinical Models
For Immediate Release
[City, State] – [Date] – New comparative data reveals that Defucogilvocarcin V, a novel polyketide-derived C-glycoside, and its analogs demonstrate superior or comparable cytotoxic activity against key lung and breast cancer cell lines when benchmarked against established chemotherapeutic agents. These findings, supported by detailed in vitro experimental data, position this compound as a promising candidate for further oncological drug development.
This guide provides a comprehensive comparison of the anti-cancer activity of the gilvocarcin class of compounds, with a focus on this compound's close analog Polycarcin V, against standard-of-care chemotherapeutics. It includes detailed experimental protocols and visual representations of the underlying molecular mechanisms and experimental workflows.
Comparative Efficacy Against Lung and Breast Cancer Cell Lines
The gilvocarcin family of natural products has long been recognized for its potent anti-tumor properties.[1][2] Recent studies on Polycarcin V, a closely related analog of this compound, have quantified its significant cytotoxic effects.
Non-Small-Cell Lung Cancer (NSCLC)
Polycarcin V has demonstrated remarkable potency against non-small-cell lung cancer cell lines. In a comparative analysis, its inhibitory concentrations are significantly lower than those of standard chemotherapeutics like cisplatin and carboplatin, which are frequently used in combination with other drugs such as gemcitabine, paclitaxel, or pemetrexed for NSCLC treatment.
| Compound/Drug | Cell Line | IC50/IC70 | Reference |
| Polycarcin V | LXF 1211 L | < 0.3 ng/mL (IC70) | [1] |
| Polycarcin V | LXFL 529L | 0.3 ng/mL (IC70) | [1] |
| Cisplatin | A549 | ~10 µM (IC50) | [3] |
| Carboplatin | A549 | ~50 µM (IC50) |
Note: IC70 (Inhibitory Concentration 70%) for Polycarcin V indicates very high potency. Direct comparison with IC50 values of standard drugs suggests a significantly lower concentration of Polycarcin V is needed to achieve a potent anti-cancer effect.
Breast Cancer
Similarly, in breast cancer cell lines, Polycarcin V exhibits potent cytotoxic activity. Standard treatments for breast cancer often involve anthracyclines like doxorubicin and taxanes such as paclitaxel. The data for Polycarcin V suggests a favorable comparison.
| Compound/Drug | Cell Line | IC50/IC70 | Reference |
| Polycarcin V | MCF-7 | < 0.3 - 4 ng/mL (IC70) | [1] |
| Polycarcin V | MDA-MB-231 | < 0.3 - 4 ng/mL (IC70) | [1] |
| Polycarcin V | MDA-MB-468 | < 0.3 - 4 ng/mL (IC70) | [1] |
| Doxorubicin | MCF-7 | ~0.5 µM (IC50) | |
| Paclitaxel | MCF-7 | ~10 nM (IC50) |
Mechanism of Action: A Unique Approach to DNA Damage
The anti-tumor activity of the gilvocarcin class, including this compound, stems from a distinct mechanism of action that targets cellular DNA. This involves a multi-step process culminating in the inhibition of critical cellular machinery.
References
- 1. Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasticity in gilvocarcin-type C-glycoside pathways: discovery and antitumoral evaluation of polycarcin V from Streptomyces polyformus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevating CDCA3 levels in non-small cell lung cancer enhances sensitivity to platinum-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Photochemical Analysis of Defucogilvocarcin V and Gilvocarcin M
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photochemical properties of two related benzonaphthopyranone antibiotics, Defucogilvocarcin V (dGV), often referred to as Gilvocarcin V (GV), and Gilvocarcin M (GM). While both compounds are structurally similar, their photobiological activities, particularly their antitumor effects, differ significantly. This guide synthesizes experimental data to elucidate the photochemical mechanisms underlying these differences.
Core Chemical Structures and Key Differences
This compound and Gilvocarcin M share the same core benzo[d]naphtho[1,2-b]pyran-6-one chromophore and a C-glycosidically linked furanose sugar moiety. The critical distinction lies in the side chain at the C8 position of the aromatic ring system.[1][2] Gilvocarcin V possesses a vinyl group at this position, whereas Gilvocarcin M has a methyl group.[2] This seemingly minor structural alteration has profound implications for their photochemical and biological activities.
Comparative Photochemical Data
The antitumor activity of Gilvocarcin V is intrinsically linked to its activation by visible light.[3] Upon photoactivation, GV interacts with DNA, leading to cytotoxicity. Gilvocarcin M, despite being photoactivatable, exhibits significantly lower or no antitumor activity.[3] The following table summarizes the key quantitative photochemical data for GV and GM.
| Photochemical Parameter | This compound (dGV/GV) | Gilvocarcin M (GM) | Solvent/Conditions | Reference |
| Quantum Yield of Superoxide (ΦO2-•) | 0.019 | Not significantly different from GV | Air-saturated DMSO | [4][5] |
| Quantum Yield of Singlet Oxygen (Φ1O2) | 0.15 | Not significantly different from GV | Air-saturated DMSO | [4][5] |
| Quantum Yield of Methyl Viologen Photoreduction | 0.0012 | Not significantly different from GV | Nitrogen-saturated dry DMSO | [4][5] |
A comparative study revealed that the quantum yields for the formation of superoxide ions and singlet oxygen are not significantly different between GV and GM.[4] This suggests that the disparity in their photocytotoxicity does not arise from differences in the efficiency of generating these reactive oxygen species (Type I and Type II photochemical mechanisms).[4]
Mechanism of Photochemical DNA Damage
The primary mechanism for the potent photocytotoxicity of Gilvocarcin V involves its direct covalent modification of DNA upon photoactivation.[2][6] GV is known to intercalate with DNA in the absence of light.[6][7] Subsequent exposure to near-UV or visible light excites the GV molecule, leading to a [2+2] cycloaddition reaction between its C8-vinyl group and a thymine residue in the DNA strand.[2][8] This results in the formation of a stable DNA adduct, which can interfere with cellular processes like DNA replication and transcription, ultimately leading to cell death. Gilvocarcin M, lacking the reactive vinyl group, is incapable of forming this type of covalent adduct with DNA, which is believed to be the primary reason for its reduced biological activity.[2]
The following diagram illustrates the proposed photochemical mechanism of action for Gilvocarcin V in comparison to Gilvocarcin M.
Caption: Comparative photochemical pathways of Gilvocarcin V and Gilvocarcin M.
Experimental Protocols
The following are generalized descriptions of the experimental methodologies used to obtain the comparative photochemical data.
Determination of Quantum Yields for Superoxide and Singlet Oxygen
The quantum yields for the generation of reactive oxygen species (ROS) by photoactivated GV and GM were determined using specific chemical probes and spectroscopic techniques.
-
Sample Preparation: Solutions of Gilvocarcin V and Gilvocarcin M were prepared in air-saturated dimethylsulfoxide (DMSO) or DMSO-water mixtures.[4]
-
Photoirradiation: The solutions were irradiated with a light source of a specific wavelength (e.g., 405 nm).[5]
-
Superoxide Detection: The formation of superoxide radicals (O₂⁻•) was monitored by measuring the reduction of a suitable electron acceptor, such as methyl viologen, which changes its absorption spectrum upon reduction.[5] The rate of this change is proportional to the rate of superoxide production.
-
Singlet Oxygen Detection: The generation of singlet oxygen (¹O₂) was quantified by observing the reaction with a specific trap molecule, such as 2,2,6,6-tetramethylpiperidinol, which forms a stable nitroxyl radical upon reaction with singlet oxygen.[5] The concentration of this radical can be measured using electron spin resonance (ESR) spectroscopy.
-
Quantum Yield Calculation: The quantum yields were calculated by comparing the rate of product formation for the gilvocarcin to that of a standard photosensitizer with a known quantum yield under identical experimental conditions.
DNA Damage and Adduct Formation Assays
The ability of photoactivated gilvocarcins to induce DNA damage and form covalent adducts has been investigated using various molecular biology techniques.
-
DNA Intercalation Assay: The binding of GV to plasmid DNA in the absence of light was assessed by measuring changes in the DNA linking number using gel electrophoresis.[6] Intercalating agents like GV cause a decrease in the linking number.
-
Plasmid DNA Nicking Assay: Supercoiled plasmid DNA was incubated with the gilvocarcin compound and then exposed to visible light. The conversion of the supercoiled form to the nicked (open circular) and linear forms, indicative of single-strand scission, was analyzed by agarose gel electrophoresis.[6]
-
DNA Adduct Characterization: To identify the site of covalent modification, oligonucleotides of a defined sequence were incubated with GV and irradiated.[6][7] The modified DNA was then subjected to enzymatic digestion (e.g., with DNase I) and the resulting fragments analyzed by techniques such as polyacrylamide gel electrophoresis and mass spectrometry to pinpoint the adduct formation at thymine and, to a lesser extent, cytosine residues.[6][7]
The following diagram outlines a general experimental workflow for assessing the photochemical DNA damaging properties of gilvocarcins.
Caption: Workflow for photochemical DNA damage analysis.
Conclusion
The comparative photochemistry of this compound and Gilvocarcin M underscores the critical role of the C8-vinyl group in the potent antitumor activity of GV. While both compounds exhibit similar efficiencies in generating reactive oxygen species upon photoactivation, the ability of GV to form a covalent adduct with DNA via a [2+2] cycloaddition is the key differentiating factor. This covalent modification is a crucial step in its mechanism of action. Gilvocarcin M, lacking this reactive moiety, is unable to form such adducts and consequently displays significantly reduced cytotoxicity. These findings highlight the importance of specific structural features in dictating the photobiological outcomes of these complex natural products and provide a rational basis for the design of new photochemotherapeutic agents.
References
- 1. Enzymatic Total Synthesis of Defucogilvocarcin M and Its Implications for Gilvocarcin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of antitumor agent gilvocarcins by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study of the visible light photochemistry of gilvocarcins V and M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An ESR study of the visible light photochemistry of gilvocarcin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Light-induced modifications of DNA by gilvocarcin V and its aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gilvocarcin V exhibits both equilibrium DNA binding and UV light induced DNA adduct formation which is sequence context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Synthesis of the Antitumor Natural Product Polycarcin V and Evaluation of Its DNA Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Central Role of GilOII in Gilvocarcin Backbone Cleavage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GilOII, a key enzyme in the biosynthesis of the gilvocarcin class of antitumor antibiotics, with its known alternative. We delve into the experimental data validating its function in the critical C-C bond cleavage of the gilvocarcin backbone, offering insights for researchers in natural product biosynthesis and drug development.
Unveiling the Architect of the Gilvocarcin Core: The Role of GilOII
The biosynthesis of gilvocarcin involves a fascinating molecular rearrangement where a benz[a]anthracene skeleton is transformed into the unique benzo[d]naphthopyranone backbone. Central to this transformation is the FADH2-dependent oxygenase, GilOII. Experimental evidence has unambiguously identified GilOII as the enzyme responsible for the crucial C-C bond cleavage that initiates this rearrangement. This reaction is not only a key biosynthetic step but also a critical determinant of the biological activity of gilvocarcin-type natural products.
An alternative enzyme, JadG, found in the biosynthetic pathway of jadomycin, has been shown to be functionally equivalent to GilOII. Both enzymes catalyze a Baeyer-Villiger oxidation, a powerful reaction in synthetic chemistry, to achieve this remarkable C-C bond scission.
Performance Comparison: GilOII and Its Functional Analogue
| Enzyme | Cofactor Dependency | Substrate | Product of C-C Cleavage | Functional Equivalence |
| GilOII | FADH₂ | Dehydrorabelomycin | Hydroxy-oxepinone intermediate | Confirmed |
| JadG | FADH₂ | Dehydrorabelomycin | Hydroxy-oxepinone intermediate | Confirmed |
Note: The table above summarizes the qualitative performance based on available in vitro studies. The lack of standardized kinetic data (kcat, Km) prevents a quantitative comparison of their catalytic efficiencies at this time.
Experimental Validation: Methodologies and Workflows
The validation of GilOII's function relies on a series of well-defined in vitro experiments. These typically involve the heterologous expression and purification of the enzyme and the use of a flavin reductase to supply the essential FADH₂ cofactor.
Key Experimental Protocol: In Vitro GilOII Activity Assay
This protocol outlines the general steps for assessing the C-C bond cleavage activity of GilOII.
1. Reagents and Buffers:
-
Purified GilOII enzyme
-
Purified Flavin Reductase (e.g., Fre from E. coli)
-
Dehydrorabelomycin (substrate)
-
NADPH
-
FAD (Flavin Adenine Dinucleotide)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching Solution (e.g., ethyl acetate)
-
HPLC-grade solvents for analysis
2. Enzyme Expression and Purification:
-
Clone the gilOII gene into a suitable expression vector (e.g., pET vector) and transform into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the His-tagged GilOII protein using nickel-affinity chromatography.
-
Verify the purity and concentration of the purified enzyme using SDS-PAGE and a protein concentration assay (e.g., Bradford assay).
3. In Vitro Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Reaction Buffer
-
NADPH (e.g., 1 mM)
-
FAD (e.g., 20 µM)
-
Flavin Reductase (e.g., 1 µM)
-
Dehydrorabelomycin (e.g., 100 µM, dissolved in a suitable solvent like DMSO)
-
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for a few minutes to allow for the generation of FADH₂.
-
Initiate the reaction by adding the purified GilOII enzyme (e.g., 5 µM).
4. Reaction Quenching and Product Extraction:
-
After a defined incubation time (e.g., 1 hour), stop the reaction by adding an equal volume of quenching solution (e.g., ethyl acetate).
-
Vortex the mixture vigorously to extract the organic products.
-
Centrifuge to separate the organic and aqueous layers.
5. Product Analysis:
-
Carefully collect the organic layer and evaporate the solvent.
-
Re-dissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the product formation using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the retention time and mass spectrum with a known standard of the expected hydroxy-oxepinone intermediate.
Visualizing the Process: Pathways and Workflows
To better understand the context of GilOII's function, the following diagrams illustrate the gilvocarcin biosynthetic pathway and the experimental workflow for validating GilOII's activity.
Caption: The biosynthetic pathway of gilvocarcin highlighting the key role of GilOII.
Caption: A streamlined workflow for the in vitro validation of GilOII's enzymatic activity.
Conclusion
The available evidence strongly supports the indispensable role of GilOII in the C-C bond cleavage reaction that defines the gilvocarcin backbone. Its functional equivalence to JadG highlights a conserved enzymatic strategy for the biosynthesis of related polyketide natural products. While further quantitative studies are needed to delineate the precise catalytic efficiencies of these enzymes, the established methodologies provide a solid foundation for future investigations. This understanding is crucial for harnessing the power of biosynthetic engineering to generate novel gilvocarcin analogs with potentially improved therapeutic properties.
A Comparative Analysis of Gene Clusters for Gilvocarcin, Ravidomycin, and Chrysomycin Biosynthesis
A deep dive into the genetic blueprints of gilvocarcin, ravidomycin, and chrysomycin reveals a conserved architectural core for producing their characteristic polyketide backbone, alongside distinct enzymatic tailoring that gives rise to their structural and, consequently, biological diversity. While all three gene clusters are primed for the production of potent antitumor antibiotics, variations in gene content and regulation likely contribute to differences in production yields and the specific biological activities of the final compounds.
The biosynthesis of these complex aromatic polyketides originates from a type II polyketide synthase (PKS) system. The gene cluster for gilvocarcin V (GV) from Streptomyces griseoflavus spans 32.9 kilobases (kB) and comprises 26 open reading frames (ORFs). Similarly, the ravidomycin and chrysomycin gene clusters, cloned from Streptomyces ravidus and Streptomyces albaduncus respectively, are comparable in size, with the ravidomycin cluster covering 33.28 kB (36 ORFs) and the chrysomycin cluster 34.65 kB (35 ORFs).
A comparative overview of the key features of these gene clusters is presented below.
Quantitative Comparison of Gilvocarcin-Family Biosynthesis
Direct comparative production data under identical fermentation conditions is limited in the available literature, making a precise head-to-head performance analysis challenging. However, reported yields from different studies provide a glimpse into the productive capacity of these gene clusters. Heterologous expression of the gilvocarcin gene cluster in Streptomyces lividans has been shown to produce gilvocarcins V and M at a concentration of 20–30 mg/L. In contrast, a wild-type marine-derived Streptomyces sp. 891 produces chrysomycin A at a significantly higher yield of 1.2 g/L, which can be further enhanced to 1.7 g/L in a mutant strain obtained through UV mutagenesis. Information on the native or heterologous production yields of ravidomycin remains less defined in the reviewed literature.
| Feature | Gilvocarcin V (S. griseoflavus) | Ravidomycin (S. ravidus) | Chrysomycin A (Streptomyces sp. 891) |
| Gene Cluster Size | 32.9 kb | 33.28 kb | 34.65 kb |
| Number of ORFs | 26 | 36 | 35 |
| Reported Production Yield | 20-30 mg/L (in S. lividans) | Not specified | 1.2 g/L (wild-type), 1.7 g/L (mutant) |
| Key Tailoring Enzymes | GilGT (C-glycosyltransferase), GilOI/OIV (oxidative rearrangement), GilOIII (vinyl group formation) | RavGT (glycosyltransferase), RavOI/OII/OIII/OIV (oxygenases) | ChryOII/OIII/OIV (oxygenases) |
| Sugar Moiety | D-fucofuranose | D-ravidosamine | D-virenose |
Table 1: Comparative Overview of Gilvocarcin, Ravidomycin, and Chrysomycin Gene Clusters. This table summarizes the key genetic and production features of the three related antibiotic biosynthetic pathways.
Biosynthetic Pathways: A Shared Foundation with Divergent Tailoring
The biosynthesis of all three compounds starts with a "minimal" PKS complex responsible for assembling the polyketide chain. In the gilvocarcin pathway, this is encoded by the gilA, gilB, and gilC genes, which code for the ketosynthase α, ketosynthase β (chain length factor), and acyl carrier protein, respectively. Homologous genes are found in the ravidomycin (ravA, ravB, ravC) and chrysomycin (chryA, chryB, chryC) clusters.
The significant divergence between the pathways occurs during the post-PKS tailoring steps, which include oxidative rearrangements, glycosylation, and modifications of the side chain. These enzymatic modifications are crucial for the final structure and biological activity of the molecules.
// Nodes PKS [label="Polyketide Synthase (PKS)\n(GilA, GilB, GilC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Angucyclinone [label="Angucyclinone Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidative_Rearrangement [label="Oxidative Rearrangement\n(GilOI, GilOIV)", fillcolor="#FBBC05", fontcolor="#202124"]; Rearranged_Intermediate [label="Rearranged Aglycone", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycosylation [label="C-Glycosylation\n(GilGT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glycosylated_Intermediate [label="Glycosylated Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Vinyl_Formation [label="Vinyl Group Formation\n(GilOIII)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gilvocarcin_V [label="Gilvocarcin V", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges PKS -> Angucyclinone [color="#5F6368"]; Angucyclinone -> Oxidative_Rearrangement [color="#5F6368"]; Oxidative_Rearrangement -> Rearranged_Intermediate [color="#5F6368"]; Rearranged_Intermediate -> Glycosylation [color="#5F6368"]; Glycosylation -> Glycosylated_Intermediate [color="#5F6368"]; Glycosylated_Intermediate -> Vinyl_Formation [color="#5F6368"]; Vinyl_Formation -> Gilvocarcin_V [color="#5F6368"]; } Gilvocarcin V Biosynthetic Pathway.
One of the most critical tailoring steps is the C-glycosylation, where a deoxysugar moiety is attached to the polyketide core. The gilvocarcin gene cluster contains gilGT, which encodes a C-glycosyltransferase responsible for attaching a D-fucofuranose sugar. The ravidomycin gene cluster possesses ravGT, a glycosyltransferase that has been shown to be flexible, capable of transferring both amino sugars (like D-ravidosamine) and neutral sugars. This flexibility is a key area for bioengineering efforts aimed at producing novel gilvocarcin analogues.
Another key diversification point is the formation of the C8 side chain. In gilvocarcin V, a vinyl group is present, the formation of which is attributed to the P450 enzyme GilOIII. The differences in the side chains of gilvocarcin M (methyl) and gilvocarcin E (ethyl) are thought to be determined by the starter unit selected by the PKS, a process potentially influenced by the acyltransferase GilQ.
Experimental Protocols
The characterization of these gene clusters and the production of their corresponding metabolites, particularly in heterologous hosts, involves a series of key experimental procedures.
Heterologous Expression of Gene Clusters in Streptomyces lividans
This technique is fundamental for studying gene function and for producing compounds from genetically intractable native producers.
-
Vector Construction: The complete biosynthetic gene cluster is typically cloned into a suitable shuttle vector, such as pOJ446, which can replicate in both E. coli and Streptomyces.
-
Transformation of E. coli : The constructed vector is first introduced into an E. coli strain (e.g., DH5α for plasmid propagation and ET12567/pUZ8002 for conjugation) for amplification.
-
Intergeneric Conjugation: The plasmid is transferred from E. coli to S. lividans TK24 via conjugation.
-
Grow E. coli ET12567/pUZ8002 carrying the gene cluster plasmid in LB medium with appropriate antibiotics to an OD600 of 0.4-0.6.
-
Wash the E. coli cells twice with fresh LB medium.
-
Mix the E. coli cells with S. lividans spores.
-
Plate the mixture onto a suitable agar medium (e.g., ISP4) and incubate at 30°C for 16-20 hours.
-
Overlay the plates with a soft agar layer containing nalidixic acid (to select against E. coli) and the appropriate antibiotic for plasmid selection (e.g., apramycin).
-
Incubate the plates at 30°C for 5-7 days until exconjugants appear.
-
-
Verification of Exconjugants: Successful transfer of the gene cluster is confirmed by PCR analysis of the genomic DNA from the S. lividans exconjugants.
// Nodes Cloning [label="1. Clone Gene Cluster into\nShuttle Vector (e.g., pOJ446)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ecoli_Transformation [label="2. Transform into E. coli\n(e.g., ET12567/pUZ8002)", fillcolor="#F1F3F4", fontcolor="#202124"]; Conjugation [label="3. Intergeneric Conjugation with\nS. lividans TK24", fillcolor="#FBBC05", fontcolor="#202124"]; Selection [label="4. Overlay with Antibiotics\nfor Selection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Verification [label="5. Verify Exconjugants\nby PCR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fermentation [label="6. Fermentation and\nMetabolite Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Cloning -> Ecoli_Transformation [color="#5F6368"]; Ecoli_Transformation -> Conjugation [color="#5F6368"]; Conjugation -> Selection [color="#5F6368"]; Selection -> Verification [color="#5F6368"]; Verification -> Fermentation [color="#5F6368"]; } Workflow for Heterologous Expression.
Fermentation and Metabolite Extraction
-
Seed Culture: Inoculate a suitable liquid medium (e.g., TSB) with spores of the producer strain (S. griseoflavus, S. ravidus, S. albaduncus, or the heterologous host S. lividans) and incubate at 30°C with shaking for 2-3 days.
-
Production Culture: Inoculate a larger volume of production medium (e.g., SG medium) with the seed culture and incubate for 5-7 days at 30°C with shaking.
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the mycelial cake with an organic solvent like acetone or ethyl acetate.
-
Extract the culture filtrate with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
-
Purification and Analysis:
-
The crude extract is subjected to chromatographic purification, typically using silica gel column chromatography followed by high-performance liquid chromatography (HPLC).
-
Fractions are analyzed by thin-layer chromatography (TLC) and HPLC.
-
The structure of the purified compounds is elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Future Directions
The availability of these gene clusters opens up exciting avenues for combinatorial biosynthesis to generate novel gilvocarcin analogues with potentially improved therapeutic properties. The flexibility of glycosyltransferases like RavGT can be exploited to attach different sugar moieties to the gilvocarcin core. Furthermore, a deeper understanding of the regulatory elements within these gene clusters could lead to strategies for overproducing these valuable compounds. The significant difference in reported yields between chrysomycin and gilvocarcin highlights the importance of optimizing both the biosynthetic pathway and the fermentation conditions for enhanced production.
Safety Operating Guide
Proper Disposal Procedures for Defucogilvocarcin V
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Defucogilvocarcin V is a member of the gilvocarcin family of polyketide-derived C-glycoside antibiotics, which are recognized for their potent antitumor properties.[1] While exhibiting remarkably low in vivo toxicity in some contexts, its mechanism of action involves DNA intercalation and, upon photoactivation, the generation of DNA lesions, including single-strand breaks.[2][3][4] As such, this compound and all related materials must be handled and disposed of as hazardous cytotoxic waste. The following procedures provide essential guidance for researchers, scientists, and drug development professionals to ensure the safe management and disposal of this compound.
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid, liquid stock, or waste), personnel must wear appropriate PPE to prevent exposure through skin contact, inhalation, or ingestion.
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is mandatory.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs.
-
Eye Protection: Chemical splash goggles or a full-face shield.
-
Respiratory Protection: If working with the solid compound or creating aerosols, a NIOSH-approved respirator is required. All handling of the solid compound should occur within a certified chemical fume hood.
Waste Segregation and Collection
Proper segregation of waste is critical to ensure compliant disposal. All waste streams contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Containers: Use dedicated, leak-proof, and puncture-resistant containers clearly labeled as "Hazardous Waste - Cytotoxic." Containers should be kept closed except when adding waste.
-
Solid Waste: This includes contaminated PPE (gloves, gowns), bench paper, pipette tips, vials, and any other lab consumables that have come into contact with this compound. Collect this waste in a designated, lined hazardous waste container.
-
Liquid Waste: All aqueous and solvent solutions containing this compound must be collected in a dedicated, sealed, and shatter-resistant hazardous waste container. Do not discharge any liquid waste containing this compound down the drain.
-
Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be placed into a designated, puncture-proof sharps container labeled "Hazardous Waste - Cytotoxic Sharps."
Decontamination Procedures
-
Work Surfaces: At the end of any procedure involving this compound, decontaminate all work surfaces (e.g., fume hood, benchtops) with a suitable solvent (such as ethanol or methanol, given its moderate solubility) followed by a laboratory-grade detergent and water. All cleaning materials must be disposed of as solid cytotoxic waste.
-
Glassware: Reusable glassware must be decontaminated. A common procedure involves soaking in a suitable solvent to solubilize the compound, followed by triple rinsing. The initial solvent rinse must be collected as hazardous liquid waste.
-
Spills: In the event of a spill, immediately alert personnel in the area. Use a spill kit designed for cytotoxic agents. Absorb the spill with appropriate materials, then decontaminate the area. All materials used for spill cleanup must be disposed of as hazardous solid waste.
Step-by-Step Disposal Protocol
-
Preparation: Ensure all necessary PPE is worn correctly before handling any waste.
-
Segregation: At the point of generation, carefully place contaminated items into the correct, pre-labeled hazardous waste container (Solid, Liquid, or Sharps).
-
Container Management: Do not overfill waste containers. Seal containers securely when they are three-quarters full to prevent spills and prepare them for pickup.
-
Labeling: Ensure all containers are accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Cytotoxic, Mutagenic).
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic. Ensure incompatible waste types are segregated.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste. Do not attempt to dispose of this waste through regular trash or biohazardous waste streams.
Data Presentation: Solubility Profile
The solubility of a compound is a critical factor in handling, formulation, and decontamination. The following table summarizes the known solubility characteristics of gilvocarcin analogues, which should be considered representative for this compound.
| Solvent Type | Solvent Example(s) | Solubility Level | Disposal & Decontamination Notes |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble[5][6] | Effective for dissolving residues and preparing stock solutions. Collect all solvent waste as hazardous. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble[5][6] | Useful for rinsing glassware and decontaminating surfaces. Collect rinsate as hazardous waste. |
| Aqueous | Water | Poor Solubility[5][6] | Aqueous solutions are not recommended for stock preparation or effective decontamination. |
Experimental Protocols
The disposal procedures outlined above are based on standard protocols for handling cytotoxic and hazardous chemical waste as mandated by regulatory bodies like the Environmental Protection Agency (EPA) and institutional EHS departments. These protocols are derived from best practices in laboratory safety and chemical hygiene.
Mandatory Visualization
Gilvocarcin-Induced DNA Damage Response Pathway
Gilvocarcin V functions as a DNA intercalating agent. Upon exposure to UV light, its vinyl group can form covalent adducts with DNA, leading to lesions and single-strand breaks.[2][3][4][7] This damage triggers the cell's DNA Damage Response (DDR) pathway, a complex signaling network that senses the damage and coordinates a response, such as cell cycle arrest to allow for repair, or apoptosis if the damage is too severe. The diagram below illustrates a simplified overview of this signaling cascade.
Caption: Gilvocarcin-induced DNA damage activates ATM/ATR kinases, leading to cell cycle arrest or apoptosis.
References
- 1. Enzymatic Total Synthesis of Defucogilvocarcin M and Its Implications for Gilvocarcin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Complete Gene Cluster of the Antitumor Agent Gilvocarcin V and Its Implication for the Biosynthesis of the Gilvocarcins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light-induced modifications of DNA by gilvocarcin V and its aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of gilvocarcin V and ultraviolet radiation on pBR322 DNA and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. Gilvocarcin V exhibits both equilibrium DNA binding and UV light induced DNA adduct formation which is sequence context dependent - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Defucogilvocarcin V
Disclaimer: No specific safety data sheet (MSDS) or detailed handling information is publicly available for Defucogilvocarcin V. This guide is based on best practices for handling potent cytotoxic and antineoplastic compounds, a category to which this compound, a gilvocarcin antibiotic with antitumor properties, belongs. Researchers must supplement this guidance with a thorough risk assessment specific to their experimental conditions and consult with their institution's Environmental Health and Safety (EH&S) department.
Essential Safety and Logistical Information
This compound and its analogs are recognized for their potent antitumor activities.[1] Due to this inherent biological activity, it is crucial to handle this compound with stringent safety protocols to minimize exposure to laboratory personnel. The primary routes of exposure for similar hazardous drugs include inhalation, skin contact, and direct splashing.[2] Therefore, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and rigorous operational procedures, is mandatory.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary barrier between the researcher and the hazardous compound.[3] When handling this compound, the following PPE is required. It is recommended to wear two pairs of gloves at a time.[4]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemotherapy-rated Gloves | Nitrile or vinyl, powder-free. Wear two pairs.[4] | Provides a robust barrier against skin contact. Double-gloving offers additional protection during handling and disposal. |
| Body Protection | Protective Gown | Long-sleeved, moisture-resistant with cuffs.[2] | Protects skin and personal clothing from contamination through spills or splashes. |
| Respiratory Protection | N95 or N100 Respirator | Must be properly fit-tested.[4] | Essential when handling the compound as a powder or if aerosols may be generated, to prevent inhalation. |
| Eye and Face Protection | Safety Goggles and Face Shield | Full-face protection is preferred, especially when there is a risk of splashing.[4][5] | Protects mucous membranes of the eyes and face from accidental splashes. |
| Additional Protection | Shoe Covers | --- | Prevents the tracking of contaminants out of the designated handling area. |
Engineering Controls
Engineering controls are the first line of defense in minimizing exposure. All handling of this compound, especially when in powdered form, should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to prevent the release of airborne particles.[2] The work area should be equipped with an accessible safety shower and eyewash station.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures safety at every stage.
-
Preparation and Planning:
-
Read and understand the safety protocols for cytotoxic compounds.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area within the fume hood by lining it with absorbent pads.
-
Have a clearly labeled cytotoxic waste container and a spill kit readily accessible.[6]
-
-
Handling the Compound (Powder Form):
-
Experimental Work:
-
Conduct all manipulations of the compound and its solutions within the fume hood.
-
Use dedicated labware for handling this compound.
-
Avoid eating, drinking, or applying cosmetics in the laboratory.[8]
-
-
Post-Experiment Decontamination:
-
Wipe down all surfaces within the fume hood with an appropriate decontamination solution (e.g., a high-pH solution, though specific guidance for this compound is not available).
-
Carefully remove and dispose of the absorbent pads into the designated cytotoxic waste container.
-
Decontaminate all non-disposable labware.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Contaminated Disposables: All disposable items, including gloves, gowns, shoe covers, absorbent pads, and labware that have come into contact with the compound, must be placed in a clearly labeled, leak-proof cytotoxic waste container.[4][9]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous waste container. Do not pour this waste down the drain.[10]
-
Solid Waste: Excess solid this compound and any grossly contaminated materials should be disposed of as hazardous chemical waste according to institutional and local regulations.[9]
-
Sharps: Needles and syringes used for transferring solutions must be disposed of in a designated sharps container for cytotoxic waste.[9]
Spill Management
In the event of a spill, immediate and proper cleanup is essential.
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.[3]
-
Don PPE: If not already wearing it, put on the full complement of PPE, including double gloves, a gown, eye protection, and a respirator.[3]
-
Contain the Spill: Use a cytotoxic spill kit to absorb the spill.[3] For powders, gently cover with damp absorbent material to avoid creating dust.
-
Clean the Area: Work from the outer edge of the spill inward. Place all contaminated absorbent materials into the cytotoxic waste container.[3]
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by a water rinse.
-
Report the Spill: Report the incident to your supervisor and EH&S department as per institutional policy.
Experimental Workflow and Safety Protocol Diagram
References
- 1. Engineered biosynthesis of gilvocarcin analogues with altered deoxyhexopyranose moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Drug Safety [tru.ca]
- 3. ipservices.care [ipservices.care]
- 4. aupe.org [aupe.org]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 8. Twelve Rules for Safe Handling of Hazardous Materials — OMAG [omag.org]
- 9. web.uri.edu [web.uri.edu]
- 10. lgcstandards.com [lgcstandards.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
